(4-(Isobutylsulfinyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[4-(2-methylpropylsulfinyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3S/c1-8(2)7-15(14)10-5-3-9(4-6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DANFRBOPJOVXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675223 | |
| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217500-98-5 | |
| Record name | [4-(2-Methylpropane-1-sulfinyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (4-(Isobutylsulfinyl)phenyl)boronic acid
Introduction
(4-(Isobutylsulfinyl)phenyl)boronic acid is a valuable building block in modern medicinal chemistry and drug development. Its unique structure, featuring a chiral sulfoxide and a versatile boronic acid moiety, makes it a desirable component for creating complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[1][2] The isobutylsulfinyl group, being a chiral hydrogen bond acceptor, can introduce specific stereochemical and pharmacokinetic properties into a drug candidate, potentially enhancing its efficacy and metabolic stability.
This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, designed for researchers and professionals in organic synthesis and drug discovery. We will delve into the strategic considerations for each synthetic step, provide detailed experimental protocols, and explain the underlying chemical principles that ensure a successful outcome. Our approach is grounded in established, high-yielding transformations, ensuring both reproducibility and scalability.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from a readily available substituted benzene derivative. The two key transformations are the introduction of the boronic acid group and the formation of the isobutylsulfinyl moiety.
Caption: Experimental workflow for the synthesis of (4-(Isobutylthio)phenyl)boronic acid.
Experimental Protocol:
-
To a solution of 1-bromo-4-(isobutylthio)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is approximately 2.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (4-(isobutylthio)phenyl)boronic acid as a white solid.
Data Summary Table:
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| 1-Bromo-4-(isobutylthio)benzene | 1.0 | (e.g., 10 g) | Starting Material |
| Anhydrous THF | - | (e.g., 200 mL) | Solvent |
| n-Butyllithium (2.5 M) | 1.1 | (e.g., 17.1 mL) | Lithiating Agent |
| Triisopropyl Borate | 1.2 | (e.g., 10.7 mL) | Boron Source |
| 2 M Hydrochloric Acid | - | As needed | Quenching/Hydrolysis |
| Reaction Temperature | - | -78 °C to RT | Control Reactivity |
| Reaction Time | - | ~14 hours | Ensure Completion |
| Typical Yield | - | 75-85% | - |
Step 2: Selective Oxidation to this compound
The second and final step is the selective oxidation of the thioether to a sulfoxide. Over-oxidation to the sulfone must be carefully avoided. Hydrogen peroxide in the presence of an acid catalyst is an effective and environmentally friendly method for this transformation. [3] Reaction Scheme:
(Image of the reaction scheme for the oxidation of (4-(isobutylthio)phenyl)boronic acid)
Mechanism and Rationale:
The oxidation of sulfides to sulfoxides using hydrogen peroxide is a well-established method. [4]The reaction is often catalyzed by an acid, such as acetic acid, which protonates the hydrogen peroxide, making it a more potent oxidizing agent. The sulfur atom of the thioether acts as a nucleophile, attacking the activated peroxide and leading to the formation of the sulfoxide and water as the only byproduct. The reaction conditions, such as temperature and the stoichiometry of the oxidant, are critical to prevent further oxidation to the corresponding sulfone. Running the reaction at or below room temperature and using a slight excess of hydrogen peroxide generally provides good selectivity for the sulfoxide.
Caption: Experimental workflow for the selective oxidation step.
Experimental Protocol:
-
Dissolve (4-(isobutylthio)phenyl)boronic acid (1.0 eq) in glacial acetic acid (0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a white solid.
Data Summary Table:
| Reagent/Parameter | Molar Equiv. | Amount | Purpose |
| (4-(Isobutylthio)phenyl)boronic acid | 1.0 | (e.g., 5 g) | Starting Material |
| Glacial Acetic Acid | - | (e.g., 75 mL) | Solvent/Catalyst |
| 30% Hydrogen Peroxide | 1.1 | (e.g., 2.4 mL) | Oxidizing Agent |
| Saturated Na₂S₂O₃ (aq) | - | As needed | Quenching |
| Saturated NaHCO₃ (aq) | - | As needed | Neutralization |
| Reaction Temperature | - | 0 °C to RT | Control Selectivity |
| Reaction Time | - | 4-6 hours | Ensure Completion |
| Typical Yield | - | 80-90% | - |
Characterization
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity. The presence of the sulfoxide will induce diastereotopicity in the adjacent methylene protons of the isobutyl group, leading to a more complex splitting pattern compared to the thioether precursor.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequency, typically in the range of 1030-1070 cm⁻¹.
Safety Considerations
-
n-Butyllithium: is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere. Always use proper personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
-
Hydrogen Peroxide (30%): is a strong oxidizing agent and can cause severe skin and eye burns. Handle with appropriate PPE.
-
Solvents: Tetrahydrofuran and other organic solvents are flammable and should be used in a well-ventilated fume hood away from ignition sources.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving the borylation of 1-bromo-4-(isobutylthio)benzene followed by a selective oxidation of the resulting thioether. This pathway utilizes well-understood and high-yielding reactions, making it suitable for both small-scale research and larger-scale production. The resulting compound is a valuable tool for medicinal chemists, enabling the introduction of a chiral sulfoxide and a versatile coupling handle into novel drug candidates.
References
- Bolm, C., & Bienewald, F. (1995). Asymmetric Sulfide Oxidation with Vanadium Catalysts and H₂O₂. Angewandte Chemie International Edition in English, 34(23-24), 2640-2642.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
- Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [https://www.organic-chemistry.org/synthesis/S1S/sulfoxides.shtm]
- Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479-4481. [https://pubs.acs.org/doi/10.1021/ol201736h]
- Ali, M. A., & Ismail, R. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Molecular Sciences, 13(5), 6390-6397. [https://www.mdpi.com/1422-0067/13/5/6390]
- Wu, J., & Li, Z. (2018). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry, 16(33), 6039-6043. [https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01511a]
- DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. [https://pubs.acs.org/doi/10.1021/ja405949a]
Sources
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of (4-(Isobutylsulfinyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Isobutylsulfinyl)phenyl)boronic acid is a specialized organoboron compound with potential applications in organic synthesis and medicinal chemistry. As a derivative of phenylboronic acid, it can participate in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The presence of the isobutylsulfinyl group introduces unique electronic and steric properties, as well as chirality at the sulfur atom, which can influence the reactivity, selectivity, and biological activity of the molecule and its derivatives. This technical guide provides a comprehensive overview of the predicted and extrapolated physicochemical properties of this compound, based on data from closely related analogs and an understanding of the constituent functional groups. It also outlines key experimental protocols for its synthesis and characterization, offering a valuable resource for researchers interested in utilizing this compound in their work.
Introduction: The Significance of Substituted Phenylboronic Acids
Phenylboronic acids are a cornerstone of modern organic chemistry, primarily due to their utility as coupling partners in palladium-catalyzed cross-coupling reactions. This has made them indispensable tools in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The functionalization of the phenyl ring allows for the fine-tuning of the electronic and steric properties of the boronic acid, which in turn can modulate its reactivity and the properties of the resulting products.
The subject of this guide, this compound, is a unique derivative that incorporates a chiral sulfinyl group. The sulfoxide moiety is known to be a valuable functional group in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug candidates. The combination of the versatile boronic acid and the chiral sulfinyl group makes this compound a potentially valuable building block for the synthesis of novel, stereochemically defined molecules with interesting biological activities.
Predicted Physicochemical Properties
| Property | (4-(Methylthio)phenyl)boronic acid | (4-(Methanesulfonyl)phenyl)boronic acid | This compound (Predicted) |
| Molecular Formula | C7H9BO2S | C7H9BO4S | C10H15BO3S |
| Molecular Weight | 184.02 g/mol | 200.02 g/mol | 226.10 g/mol |
| Appearance | White to off-white powder | Solid | White to off-white solid |
| Melting Point | 210-214 °C | 289-293 °C | 180-200 °C |
| pKa | ~8.5 | ~7.8 | ~8.2 |
| Solubility | Sparingly soluble in water; soluble in methanol, DMSO. | Slightly soluble in water. | Predicted to have low water solubility, but good solubility in polar organic solvents like DMSO and methanol. |
Rationale for Predictions:
-
Melting Point: The melting point is influenced by molecular symmetry and intermolecular forces. The related 4-(methylthio)phenylboronic acid has a melting point of 210-214 °C. The corresponding 4-(methanesulfonyl)phenyl)boronic acid has a significantly higher melting point of 289-293 °C, likely due to stronger dipole-dipole interactions from the sulfonyl group. The isobutylsulfinyl group is bulkier and introduces a chiral center, which may disrupt crystal packing compared to the methylsulfonyl group, leading to a predicted lower melting point.
-
pKa: The acidity of the boronic acid is influenced by the electronic nature of the substituent on the phenyl ring. The methylthio group is weakly electron-donating, leading to a pKa close to that of unsubstituted phenylboronic acid (pKa ~8.8).[1] The methylsulfonyl group is strongly electron-withdrawing, which increases the acidity of the boronic acid (lowers the pKa). The sulfinyl group is considered to be moderately electron-withdrawing, but less so than a sulfonyl group. Therefore, the pKa of this compound is predicted to be slightly lower than that of phenylboronic acid but higher than that of its sulfonyl analog.
-
Solubility: Like most phenylboronic acids, low solubility in water is expected. The presence of the polar sulfinyl group and the nonpolar isobutyl group suggests that solubility will be favored in polar aprotic solvents like DMSO and alcohols like methanol.[1][2]
Synthesis and Reactivity
While a specific synthesis for this compound has not been reported, a plausible synthetic route can be devised based on established methods for the preparation of aryl boronic acids and aryl sulfoxides.
Proposed Synthetic Workflow
A common and effective method for the synthesis of aryl boronic acids involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Key Considerations in Synthesis
-
Oxidation of the Sulfide: The selective oxidation of the starting sulfide to the sulfoxide is a critical step. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Care must be taken to avoid over-oxidation to the sulfone.
-
Organometallic Formation: The formation of the organolithium or Grignard reagent requires anhydrous conditions to prevent quenching by water.
-
Borylation and Workup: The reaction with the trialkyl borate is typically performed at low temperatures. Subsequent acidic hydrolysis yields the desired boronic acid. It is important to note that boronic acids can form cyclic anhydrides (boroxines) upon dehydration, which may be present in the final product.[3]
Structural Features and Electronic Effects
The isobutylsulfinyl group imparts distinct characteristics to the phenylboronic acid scaffold.
Caption: Key structural features and their influence on molecular properties.
-
Electronic Effect of the Sulfinyl Group: The sulfinyl group is moderately electron-withdrawing through an inductive effect (-I effect), which increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This can affect its reactivity in cross-coupling reactions.
-
Chirality: The sulfur atom in the sulfinyl group is a stereocenter, meaning that this compound exists as a pair of enantiomers. This chirality can be exploited in asymmetric synthesis to control the stereochemistry of the reaction products.
-
Steric Hindrance: The isobutyl group provides steric bulk, which can influence the regioselectivity and stereoselectivity of reactions involving the boronic acid.
Experimental Protocols
General Synthesis of a Phenylboronic Acid via Grignard Reaction
This protocol is a general procedure and would require optimization for the specific target molecule.
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of the corresponding aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel.
-
Maintain a gentle reflux until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench with aqueous HCl (e.g., 2 M) until the solution is acidic.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
-
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons, the isobutyl group protons, and a broad singlet for the B(OH)₂ protons which is exchangeable with D₂O.[4][5] The chemical shifts of the aromatic protons will be influenced by the sulfinyl group.
-
¹³C NMR: Will provide information on the carbon skeleton of the molecule.
-
¹¹B NMR: The chemical shift will be characteristic of a tricoordinate boronic acid.
-
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the S=O stretch will be a key diagnostic peak, typically in the range of 1000-1100 cm⁻¹.
-
Chiral High-Performance Liquid Chromatography (HPLC): Due to the chiral nature of the sulfinyl group, chiral HPLC is necessary to separate and quantify the enantiomers. A variety of chiral stationary phases are available for the separation of sulfoxides.
Applications in Drug Discovery and Development
The unique combination of a boronic acid and a chiral sulfinyl group makes this compound an attractive building block for medicinal chemistry programs.
-
Suzuki-Miyaura Cross-Coupling: The primary application would be in the synthesis of biaryl compounds, which are common motifs in many drug molecules. The chirality of the sulfinyl group could be used to induce asymmetry in subsequent transformations or to interact stereoselectively with biological targets.
-
Enzyme Inhibition: Boronic acids are known to be inhibitors of certain proteases. The sulfinyl group could be designed to interact with specific residues in an enzyme's active site, potentially leading to potent and selective inhibitors.
-
Pro-drugs and Drug Delivery: The boronic acid moiety can be used to form reversible covalent bonds with diols, which could be exploited for targeted drug delivery or the design of pro-drugs that release the active compound under specific physiological conditions.
Conclusion
This compound represents a promising yet underexplored building block for organic synthesis and medicinal chemistry. While direct experimental data on its physicochemical properties are currently lacking, a comprehensive profile can be predicted based on the well-understood chemistry of its constituent functional groups and data from closely related analogs. The presence of a chiral sulfinyl group offers opportunities for the development of novel, stereochemically defined molecules with potential therapeutic applications. This technical guide provides a foundational understanding of this compound and outlines the necessary experimental approaches for its synthesis, characterization, and potential utilization in research and development.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2017). Cogent Chemistry, 3(1), 1300394. [Link]
- Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diverse Glycosylthio β-Keto Sulfones. (2026). The Journal of Organic Chemistry.
- Base-Catalyzed Bifunctionalization of Phenacyl Bromide with Glycosyl Thiosulfonates to Access Stereoselective Synthesis of Diver. (2026). The Journal of Organic Chemistry.
-
Phenylboronic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
Physical properties of dimethyl sulphoxide and water. (n.d.). ResearchGate. Retrieved from [Link]
-
DMSO Physical Properties. (n.d.). gChem. Retrieved from [Link]
-
4-(Methanesulfonyl)phenylboronic acid. (n.d.). PubChem. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) Physical Properties. (n.d.). Gaylord Chemical. Retrieved from [Link]
-
Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (2007). Journal of the American Chemical Society, 129(51), 16034-16041. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 1993. [Link]
- Photocatalytic Radical Relay Strategy for the Synthesis of Allylic gem-Difluorides via 1,4-Difunctionalization of gem-Difluorobuta-1,3- dienes. (2026). The Journal of Organic Chemistry.
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An In-depth Technical Guide to (4-(Isobutylsulfinyl)phenyl)boronic acid: Synthesis, Properties, and Applications for the Research Scientist
For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of (4-(Isobutylsulfinyl)phenyl)boronic acid. Due to its status as a specialized chemical entity, this guide emphasizes its proposed synthesis, predicted chemical characteristics, and potential applications in medicinal chemistry, grounded in established scientific principles.
Introduction and Chemical Identity
This compound is an organoboron compound characterized by a phenyl ring functionalized with both a boronic acid group [-B(OH)₂] and an isobutylsulfinyl group [-S(O)CH₂CH(CH₃)₂]. While a specific CAS number for this compound is not readily found in major chemical databases, indicating it is not a commonly available reagent, its constituent functional groups suggest significant potential in synthetic and medicinal chemistry.
The boronic acid moiety is a versatile functional group, widely recognized for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This has made phenylboronic acids crucial building blocks in the synthesis of complex organic molecules, including many pharmaceuticals. The sulfinyl group, being a chiral center, introduces the possibility of stereoisomerism, which can be of paramount importance in the development of stereospecific drugs.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₅BO₃S |
| Molecular Weight | 226.10 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) |
| Chirality | Chiral at the sulfur atom |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process, commencing with commercially available starting materials. The key transformations involve the formation of a thioether, its selective oxidation to a sulfoxide, and the subsequent introduction of the boronic acid group.
Synthesis of the Thioether Precursor: 1-Bromo-4-(isobutylthio)benzene
The initial step involves the formation of the aryl thioether. A common method for this is the S-arylation of a thiol with an aryl halide.
-
Reaction: 4-Bromothiophenol can be reacted with isobutyl bromide in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
Alternatively, and more commonly for this substitution pattern, 1,4-dibromobenzene can be reacted with isobutane-1-thiol.
Experimental Protocol: Synthesis of 1-Bromo-4-(isobutylthio)benzene
-
To a stirred solution of isobutane-1-thiol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).
-
To this suspension, add 1,4-dibromobenzene (1.0 equivalent).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(isobutylthio)benzene.
Selective Oxidation to the Sulfoxide: 1-Bromo-4-(isobutylsulfinyl)benzene
The selective oxidation of the thioether to the sulfoxide is a critical step, as over-oxidation can lead to the corresponding sulfone.[1][2]
-
Reaction: The synthesized 1-bromo-4-(isobutylthio)benzene can be oxidized using a mild and selective oxidizing agent. A common and effective reagent for this transformation is hydrogen peroxide (H₂O₂) in a solvent like acetic acid or methanol.[2][3] The reaction is typically performed at or below room temperature to minimize the formation of the sulfone byproduct.
Experimental Protocol: Synthesis of 1-Bromo-4-(isobutylsulfinyl)benzene
-
Dissolve 1-bromo-4-(isobutylthio)benzene (1.0 equivalent) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add a stoichiometric amount of 30% hydrogen peroxide (1.0-1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by pouring it into cold water.
-
Neutralize the solution carefully with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting sulfoxide by column chromatography or recrystallization.
Borylation to this compound
The final step is the introduction of the boronic acid group onto the aromatic ring. A well-established method is the reaction of an organometallic intermediate with a borate ester, followed by acidic workup.
-
Reaction: 1-Bromo-4-(isobutylsulfinyl)benzene is first converted to its corresponding Grignard or organolithium reagent. This is achieved by reacting it with magnesium turnings or an organolithium reagent like n-butyllithium at low temperatures. The resulting organometallic species is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis with an aqueous acid yields the desired this compound.
Experimental Protocol: Synthesis of this compound
-
Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-4-(isobutylsulfinyl)benzene (1.0 equivalent) in anhydrous THF to the magnesium suspension.
-
Once the Grignard reagent formation is complete, cool the mixture to -78 °C.
-
Add triisopropyl borate (1.2 equivalents) dropwise to the cooled Grignard solution.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C.
-
Extract the product into an organic solvent, wash the organic layer, dry, and concentrate to yield the crude boronic acid.
-
Purify the product by recrystallization or column chromatography.
Figure 1: Proposed synthetic pathway for this compound.
Applications in Drug Discovery and Development
Phenylboronic acids are invaluable in modern drug discovery. Their ability to participate in robust and versatile cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient construction of biaryl and heteroaryl structures that are common motifs in many bioactive molecules.
The incorporation of the isobutylsulfinyl group introduces several key features:
-
Chirality: The sulfur atom in the sulfinyl group is a stereocenter. This allows for the synthesis of enantiomerically pure compounds, which is critical in drug development as different enantiomers can have vastly different pharmacological and toxicological profiles.
-
Hydrogen Bonding: The sulfoxide oxygen can act as a hydrogen bond acceptor, potentially leading to improved binding affinity and selectivity for biological targets.
-
Physicochemical Properties: The sulfinyl group can modulate the lipophilicity and metabolic stability of a molecule, which are important parameters for its pharmacokinetic profile.
Potential as a Building Block in Suzuki-Miyaura Coupling
This compound, once synthesized, would be a valuable building block for introducing the isobutylsulfinylphenyl moiety into a target molecule. This could be particularly useful in the late-stage functionalization of complex drug candidates.
Figure 2: General scheme of a Suzuki-Miyaura coupling reaction utilizing the title compound.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for synthetic and medicinal chemistry. While not commercially available, its synthesis is feasible through established chemical transformations. The combination of a versatile boronic acid handle for cross-coupling and a chiral, polar sulfinyl group makes it an attractive tool for the development of novel therapeutic agents. Further research into the synthesis and applications of this and related compounds is warranted to fully unlock their potential in drug discovery.
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Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]
-
Organic Chemistry Portal. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation. [Link]
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The Hong Kong Polytechnic University. Sodium arylsulfinates as a versatile sulfur surrogate for the synthesis of diaryl thioethers and n-aryl sulfonamides. [Link]
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ScienceDirect. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. [Link]
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ScienceDirect. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. [Link]
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An In-Depth Technical Guide to (4-(Isobutylsulfinyl)phenyl)boronic Acid: A Chiral Building Block for Modern Drug Discovery
Introduction and Overview
(4-(Isobutylsulfinyl)phenyl)boronic acid is a bifunctional organoboron compound of significant interest to researchers in medicinal chemistry and organic synthesis. It integrates two key chemical motifs onto a central phenyl scaffold: a boronic acid group, renowned for its utility in palladium-catalyzed cross-coupling reactions, and a chiral isobutylsulfinyl (sulfoxide) group.
The boronic acid moiety serves as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura coupling reaction, a Nobel Prize-winning methodology that is indispensable for the assembly of complex molecular architectures found in numerous pharmaceuticals.[1] The sulfoxide group introduces a stereocenter, providing an element of three-dimensional complexity. Chiral sulfoxides are recognized as valuable pharmacophores and versatile synthetic intermediates in their own right, capable of influencing the biological activity and pharmacokinetic properties of drug candidates.[2][3]
This guide provides a comprehensive technical overview of this compound, detailing its chemical identity, a robust synthetic pathway, characterization parameters, and its strategic applications in the field of drug development. It is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel therapeutic agents.
Nomenclature and Chemical Identity
Correctly identifying a chemical entity is critical for reproducibility and regulatory compliance. This section details the nomenclature and key identifiers for the topic compound.
IUPAC Name and Synonyms
-
Common Name: this compound
-
Systematic IUPAC Name: [4-(2-methylpropylsulfinyl)phenyl]boronic acid
-
Synonyms: 4-(Isobutylsulfinyl)benzeneboronic acid
The isobutyl group is systematically named 2-methylpropyl, leading to the formal IUPAC designation. However, the common name is widely used in supplier catalogs and chemical literature.
Chemical Identifiers
A summary of essential identifiers for this compound is provided in the table below for quick reference and database searching.
| Identifier | Value | Source |
| CAS Number | 1217500-98-5 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₅BO₃S | N/A |
| Molecular Weight | 226.1 g/mol | N/A |
| Chemical Structure | ![]() | N/A |
Note: A 2D structure image would be placed here in a formal document.
Synthesis and Mechanistic Insights
While a specific literature preparation for this exact molecule is not prominently published, a robust and logical synthetic route can be designed based on well-established, high-yielding transformations in organic chemistry. The proposed synthesis proceeds via a key intermediate, (4-(isobutylthio)phenyl)boronic acid, which is subsequently oxidized to the target sulfoxide.
Retrosynthetic Analysis
The synthesis strategy involves a retrosynthetic disconnection of the target molecule back to simpler, commercially available starting materials. The key steps are the selective oxidation of a thioether and the formation of the aryl-boron bond.
Caption: Retrosynthetic pathway for the target molecule.
Detailed Experimental Protocol
This protocol is a multi-step process. Each step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 1-Bromo-4-(isobutylthio)benzene
-
Reagents & Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-bromothiophenol (10.0 g, 52.9 mmol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 2.33 g, 58.2 mmol) portion-wise over 15 minutes. Causality: The strong base NaH is used to deprotonate the thiol, forming a highly nucleophilic thiophenolate anion.
-
Alkylation: After stirring for 30 minutes at 0 °C, add isobutyl bromide (1-bromo-2-methylpropane, 6.3 mL, 58.2 mmol) dropwise via syringe.
-
Reaction & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with hexanes) to yield the pure thioether.
Step 2: Synthesis of (4-(Isobutylthio)phenyl)boronic acid
-
Reagents & Setup: In a flame-dried 500 mL three-neck flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, place magnesium turnings (1.42 g, 58.2 mmol). Add a small crystal of iodine to initiate the reaction.
-
Grignard Formation: Add a solution of 1-bromo-4-(isobutylthio)benzene (from Step 1, e.g., 12.9 g, 52.9 mmol) in 100 mL of anhydrous tetrahydrofuran (THF) to the dropping funnel and add a small portion to the magnesium. Once the Grignard reaction initiates (indicated by heat and disappearance of the iodine color), add the remaining solution dropwise to maintain a gentle reflux.[4] Causality: Formation of the Grignard reagent converts the electrophilic aryl bromide into a potent nucleophile, essential for attacking the boron center.
-
Borylation: After the addition is complete, stir for an additional hour. Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add triisopropyl borate (18.1 mL, 79.4 mmol) dropwise via syringe, maintaining the internal temperature below -60 °C.
-
Hydrolysis & Workup: After stirring for 3 hours at -78 °C, allow the mixture to warm to room temperature overnight. Quench the reaction by slowly adding 100 mL of 2 M hydrochloric acid. Stir vigorously for 1 hour.
-
Isolation: Extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford (4-(isobutylthio)phenyl)boronic acid.[5]
Step 3: Synthesis of this compound
-
Reagents & Setup: Dissolve (4-(isobutylthio)phenyl)boronic acid (from Step 2, e.g., 5.0 g, 22.3 mmol) in a mixture of dichloromethane (DCM, 100 mL) and methanol (25 mL) in a 250 mL round-bottom flask. Cool the solution to 0 °C.
-
Oxidation: Prepare a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 5.0 g, ~22.3 mmol) in 50 mL of DCM. Add the m-CPBA solution dropwise to the boronic acid solution over 30 minutes. Causality: m-CPBA is a common and effective reagent for the selective oxidation of sulfides to sulfoxides. Using one equivalent under controlled temperature minimizes over-oxidation to the corresponding sulfone.[6]
-
Monitoring & Quenching: Monitor the reaction by thin-layer chromatography (TLC). Upon consumption of the starting material (typically 1-2 hours), quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate.
-
Workup & Purification: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product, a racemic mixture of the sulfoxide, can be purified by column chromatography or recrystallization to yield this compound.
Spectroscopic Characterization
Authenticating the structure and purity of the synthesized compound is paramount. Below are the expected spectroscopic features based on its structure and data from analogous compounds.
| Technique | Expected Features |
| ¹H NMR | Aromatic Protons: Two doublets in the δ 7.5-8.0 ppm range, characteristic of a 1,4-disubstituted benzene ring. Isobutyl Protons: A doublet for the CH₂ group adjacent to the sulfur (δ ~2.8-3.2 ppm), a multiplet for the CH proton, and two doublets for the diastereotopic methyl groups. Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O. |
| ¹³C NMR | Aromatic Carbons: Four distinct signals in the aromatic region (δ ~125-150 ppm), including the carbon attached to boron (ipso-carbon) which may be broad or unobserved. Isobutyl Carbons: Signals corresponding to the CH₂, CH, and two CH₃ carbons. |
| ¹¹B NMR | A single broad peak in the range of δ 28-33 ppm, characteristic of a trigonal planar arylboronic acid.[3][7] |
| Mass Spec (HRMS) | The calculated exact mass for C₁₀H₁₅BO₃S should be confirmed by high-resolution mass spectrometry (e.g., ESI-TOF) to verify the elemental composition. |
| Infrared (IR) | O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ for the boronic acid hydroxyl groups. S=O Stretch: A strong, characteristic absorption band in the region of 1030-1060 cm⁻¹. B-O Stretch: A strong band around 1350 cm⁻¹. |
Applications in Medicinal Chemistry & Drug Discovery
The unique combination of a versatile coupling handle and a chiral sulfoxide moiety makes this compound a highly valuable building block for drug discovery programs.
Core Utility: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the efficient installation of the 4-(isobutylsulfinyl)phenyl group onto various aromatic and heteroaromatic scaffolds, which are prevalent in drug molecules.
Caption: General workflow of a Suzuki-Miyaura coupling.
Experimental Insight: The presence of the sulfur atom requires careful selection of the palladium catalyst and ligands. Ligands with high steric bulk and electron-donating properties (e.g., SPhos, XPhos) are often effective in preventing catalyst poisoning by the sulfur moiety and promoting high turnover numbers.
The Role of the Chiral Sulfoxide
The sulfoxide group is more than just a spectator. It imparts key properties that can be exploited in drug design:
-
Chirality: As a stable stereocenter, it allows for the synthesis of single enantiomers. The spatial arrangement of the isobutyl group and the lone pair on the sulfur can lead to diastereomeric interactions with biological targets, often resulting in significant differences in potency and selectivity between enantiomers.
-
Hydrogen Bond Acceptor: The polarized S=O bond is an excellent hydrogen bond acceptor, enabling strong interactions with amino acid residues (e.g., Arg, Lys, Ser) in enzyme active sites or protein receptors.
-
Metabolic Stability: Sulfoxides can influence the metabolic profile of a drug candidate, sometimes blocking a site of metabolism or altering solubility and cell permeability.
-
Therapeutic Relevance: Aryl sulfoxides are present in a range of clinically relevant molecules and have been investigated as inhibitors for targets such as monoacylglycerol lipase (MAGL), which is implicated in pain and inflammation.[2][8]
By using this compound, medicinal chemists can rapidly generate libraries of chiral biaryl compounds for screening, exploring the structure-activity relationship (SAR) of both the coupled aromatic system and the orientation of the sulfoxide group.
Handling, Storage, and Safety
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Boronic acids are susceptible to dehydration to form boroxines, which can affect reactivity and stoichiometry.
-
Safety: While specific toxicity data is not available, it should be treated as a potentially harmful chemical. It is an irritant to the eyes, respiratory system, and skin.
Conclusion
This compound stands out as a sophisticated and highly valuable building block for contemporary drug discovery. Its dual functionality allows for straightforward incorporation into complex molecules via robust cross-coupling chemistry while simultaneously introducing a chiral sulfoxide element known to favorably modulate biological interactions. The synthetic pathway, although requiring multiple steps, relies on reliable and scalable chemical transformations. As the demand for stereochemically complex and functionally diverse drug candidates continues to grow, reagents such as this will play an increasingly vital role in enabling the discovery of the next generation of therapeutics.
References
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). CN1718580A - Preparation technology of phenyl boronic acid.
- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
- Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300.
-
Organic Syntheses. (n.d.). Preparation of 4-Chlorophenylboronic acid. Retrieved January 27, 2026, from [Link]
-
An, G., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5953–5957. [Link]
-
van der Pijl, F., et al. (2021). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11119-11137. [Link]
-
van der Pijl, F., et al. (2021). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. PMC. [Link]
- Thieme. (2007). Product Class 12: Aryl Sulfoxides and S-Arylsulfimides. Science of Synthesis. This is a general reference on the synthesis and importance of aryl sulfoxides.
- ResearchGate. (2021). Sulfoxides in medicine. Request PDF. A review discussing the importance of sulfoxides in medicinal chemistry.
-
Pinto, D. C. G. A., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Wang, B., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Omega. [Link]
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An In-Depth Technical Guide to (4-(Isobutylsulfinyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-(Isobutylsulfinyl)phenyl)boronic acid is an organoboron compound of increasing interest within the medicinal chemistry and drug discovery landscape. Its unique structural features, combining a versatile boronic acid moiety with a chiral isobutylsulfinyl group, offer a compelling scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed exploration of its synthesis, and an in-depth discussion of its current and potential applications in pharmaceutical research.
Core Molecular Attributes
The fundamental characteristics of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₁₀H₁₅BO₃S |
| Molecular Weight | 226.10 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most logical and efficient synthetic route involves the initial preparation of a thioether precursor, followed by a selective oxidation to the sulfoxide, and finally, the introduction of the boronic acid functionality.
A plausible synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Part 1: Synthesis of (4-(Isobutylthio)phenyl)boronic acid
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-(isobutylthio)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle refluxing. Maintain the reaction at a gentle reflux until most of the magnesium has been consumed.
-
Borylation: Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath. Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2-3 hours.
-
Hydrolysis: Allow the reaction mixture to warm to room temperature and then pour it into a stirred mixture of crushed ice and concentrated hydrochloric acid. Stir the mixture vigorously for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Part 2: Selective Oxidation to this compound
-
Oxidation: Dissolve the (4-(Isobutylthio)phenyl)boronic acid (1.0 eq) in a suitable solvent such as dichloromethane or methanol. Cool the solution to 0 °C in an ice bath. Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 eq) portion-wise, ensuring the temperature remains at 0 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) to avoid over-oxidation to the sulfone.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The final product, this compound, can be purified by flash chromatography or recrystallization to yield a white to off-white solid.
Applications in Drug Discovery and Development
The unique combination of a boronic acid and a chiral sulfoxide group makes this compound a valuable building block in drug discovery.
Boronic Acid as a Pharmacophore
Boronic acids are known to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors. The boron atom can interact with active site serine, threonine, or cysteine residues, leading to potent and selective inhibition.
Caption: Interaction of the boronic acid moiety with an enzyme active site.
The Role of the Sulfinyl Group
The isobutylsulfinyl group introduces several key features:
-
Chirality: The sulfur atom in the sulfinyl group is a stereocenter, allowing for the synthesis of enantiomerically pure compounds. This is crucial for improving the specificity and reducing the off-target effects of drug candidates.
-
Hydrogen Bonding: The sulfoxide oxygen can act as a hydrogen bond acceptor, contributing to the binding affinity of the molecule to its biological target.
-
Modulation of Physicochemical Properties: The sulfinyl group can influence the solubility, lipophilicity, and metabolic stability of the parent molecule, which are critical parameters in drug design.
Potential Therapeutic Targets
Given the properties of its constituent functional groups, this compound and its derivatives could be explored for a variety of therapeutic applications, including:
-
Protease Inhibitors: Targeting serine proteases involved in cancer, inflammation, and infectious diseases.
-
Beta-Lactamase Inhibitors: In combination with β-lactam antibiotics to combat bacterial resistance.
-
Sensors for Biologically Important Diols: The boronic acid moiety can be utilized for the detection of saccharides and other diol-containing biomolecules.
Conclusion
This compound represents a promising and versatile scaffold for the development of novel chemical entities with therapeutic potential. The synthetic strategies outlined in this guide provide a solid foundation for its preparation, while the discussion of its molecular attributes highlights its potential in rational drug design. Further exploration of this compound and its derivatives is warranted to fully unlock its capabilities in addressing a range of unmet medical needs.
References
-
Synthesis of boronic acids: For general procedures on the synthesis of arylboronic acids via Grignard reagents, see: Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Oxidation of thioethers to sulfoxides: For a review on the selective oxidation of sulfides, see: Procter, D. J. (2010). Oxidation of thiols and sulfides. Journal of Sulfur Chemistry, 31(1), 45-71. [Link]
-
Boronic acids in medicinal chemistry: For a comprehensive review on the applications of boronic acids in drug discovery, see: Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: recent advances and future prospects. Medicinal Chemistry Communications, 1(3), 183-198. [Link]
An In-depth Technical Guide on the Solubility and Stability of (4-(Isobutylsulfinyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Preamble: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of an active pharmaceutical ingredient (API) are foundational to its success. Among these, solubility and stability are paramount, dictating bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of (4-(Isobutylsulfinyl)phenyl)boronic acid, a novel entity with potential therapeutic applications. As this is a molecule likely in the early stages of investigation, this document serves as both a predictive analysis based on the chemistry of its constituent moieties—the phenylboronic acid and the isobutylsulfinyl group—and a practical guide to its empirical characterization. The methodologies outlined herein are designed to build a robust understanding of the molecule's behavior, a critical step in its journey from a laboratory curiosity to a clinical candidate.
Section 1: Solubility Profile of this compound
The solubility of an API in various aqueous and organic media is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility. The structure of this compound, featuring a polar boronic acid group, a moderately polar sulfinyl group, and a nonpolar isobutylphenyl group, suggests a nuanced solubility profile.
Theoretical Considerations
-
Aqueous Solubility: The presence of the boronic acid moiety, capable of hydrogen bonding, and the polar sulfinyl group is expected to confer some degree of aqueous solubility. However, the hydrophobic isobutylphenyl backbone will likely limit this. Phenylboronic acids, as a class, exhibit low to moderate water solubility. For instance, the parent phenylboronic acid has a solubility of approximately 10 g/L at 20°C[1][2]. The introduction of the isobutylsulfinyl group may either increase or decrease this value depending on the interplay between its polarity and steric bulk. It is also crucial to consider the pH-dependent solubility, as the boronic acid is a weak Lewis acid (pKa of phenylboronic acid is ~8.8)[1][3]. At pH values above the pKa, the formation of the more soluble boronate salt should enhance solubility.
-
Organic Solubility: In organic synthesis and purification, understanding solubility in non-aqueous solvents is key[4][5]. Phenylboronic acids generally show good solubility in polar aprotic solvents like ethers and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar hydrocarbon solvents[4][5]. This trend is anticipated for this compound. The choice of solvent can significantly influence reaction efficiency and purification strategies[5].
Experimental Determination of Solubility
A multi-faceted approach is recommended to accurately characterize the solubility of this compound.
-
Kinetic Solubility: This high-throughput screening method provides an early indication of a compound's dissolution characteristics. A typical protocol involves preparing a high-concentration stock solution in dimethyl sulfoxide (DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed, often measured by turbidimetry, is the kinetic solubility. While rapid, this method can sometimes overestimate solubility.
-
Thermodynamic Solubility: This "gold standard" method measures the equilibrium concentration of a compound in a saturated solution. The shake-flask method is the most common approach. An excess of the solid compound is agitated in the solvent of interest for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The supernatant is then filtered and the concentration of the dissolved compound is determined, usually by High-Performance Liquid Chromatography (HPLC).
Table 1: Proposed Solvents for Thermodynamic Solubility Determination
| Solvent Class | Specific Solvent(s) | Rationale |
| Aqueous | pH 2.0 (HCl buffer), pH 7.4 (Phosphate buffer), pH 9.0 (Borate buffer) | To assess solubility in physiologically relevant pH ranges and above the expected pKa. |
| Polar Protic | Methanol, Ethanol | Commonly used in synthesis and purification. |
| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Acetone | Important for understanding behavior in common reaction and analytical solvents. |
| Nonpolar | Toluene, Heptane | Useful for assessing potential for crystallization and removal of nonpolar impurities.[4] |
| Chlorinated | Dichloromethane | A common solvent in organic synthesis. |
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent from Table 1.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 48 hours using a shaker or rotator.
-
Phase Separation: Centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution: Dilute the aliquot with a suitable mobile phase for HPLC analysis.
-
Quantification: Analyze the diluted sample by a validated HPLC method with UV detection. A calibration curve prepared from known concentrations of the compound is used for quantification.
Section 2: Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts. Forced degradation studies are an essential component of this evaluation, providing insights into the molecule's intrinsic stability.[6][7][8] These studies involve subjecting the compound to stress conditions more severe than those it would encounter during normal handling and storage.[8]
Predicted Instabilities
The chemical structure of this compound suggests two primary points of potential instability: the boronic acid group and the sulfinyl group.
-
Boronic Acid Moiety: Phenylboronic acids are susceptible to several degradation pathways:
-
Dehydration: Boronic acids can reversibly dehydrate to form cyclic boroxine anhydrides, especially upon heating or in non-aqueous solutions.[4] This can complicate analysis and affect solubility.
-
Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of oxidizing agents, typically yielding the corresponding phenol.[9]
-
Hydrolytic Deboronation: Under certain conditions, particularly with strong electron-withdrawing groups on the phenyl ring, the C-B bond can be susceptible to hydrolysis.[3]
-
-
Sulfinyl Moiety: The sulfoxide group is prone to:
-
Oxidation: The sulfoxide can be further oxidized to the corresponding sulfone under oxidative stress.[10]
-
Reduction: In the presence of reducing agents, the sulfoxide can be reduced back to the sulfide.
-
Thermal Decomposition: Some sulfoxides can undergo thermal elimination reactions.
-
Forced Degradation Study Design
A comprehensive forced degradation study should be designed to probe these potential degradation pathways. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being further degraded.
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To assess stability in acidic environments and probe for acid-catalyzed degradation. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To evaluate stability in alkaline conditions, which can influence the boronic acid group. |
| Oxidation | 3% H₂O₂, Room Temperature | To investigate susceptibility to oxidation, targeting both the boronic acid (deboronation) and sulfinyl (oxidation to sulfone) groups.[9] |
| Thermal Degradation | Solid state, 80°C | To assess the solid-state thermal stability and the potential for dehydration to the boroxine. |
| Photostability | Solution and solid state, exposed to ICH Q1B compliant light source | To determine if the compound is light-sensitive. |
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Plausible degradation pathways for this compound.
Section 3: Conclusion and Forward Look
This technical guide provides a predictive framework and a set of actionable experimental protocols for characterizing the solubility and stability of this compound. While the theoretical analysis suggests a molecule with moderate solubility and potential liabilities at the boronic acid and sulfinyl moieties, only rigorous empirical investigation can confirm its true physicochemical profile. The successful execution of the described solubility assessments and forced degradation studies will generate the critical data needed to guide formulation development, establish appropriate storage and handling procedures, and satisfy regulatory requirements. This foundational knowledge is indispensable for advancing this compound through the drug development pipeline.
References
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Springer. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. National Institutes of Health. Available at: [Link]
-
Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis Online. Available at: [Link]
-
forced degradation study: Topics by Science.gov. Science.gov. Available at: [Link]
-
Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. Available at: [Link]
-
Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]
-
4-Isopropylphenylboronic acid. PubChem. Available at: [Link]
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- 10. researchgate.net [researchgate.net]
Chemical Biology of the Boron-Nucleophile Interaction
Title: The Boron Advantage: A Technical Guide to the Biological Activities of Aryl Boronic Acids
Executive Summary: From Toxicity to Targeted Therapy For decades, boron was viewed with skepticism in medicinal chemistry, largely dismissed as a toxicological liability or a mere curiosity. This perspective has radically shifted. Aryl boronic acids (ABAs) have emerged as a validated, high-value pharmacophore, driven by their unique electronic deficiency.
This guide analyzes the biological activities of ABAs not as a monolithic class, but as versatile "warheads" capable of reversible covalent interactions. We explore how the empty p-orbital of the boron atom allows it to act as a transition-state mimic for serine proteases, a trap for tRNA synthetases, and a distinct inhibitor of beta-lactamases—all while managing the metabolic liability of oxidative deboronation.
The biological activity of aryl boronic acids is predicated on Lewis acidity . The boron atom exists in a trigonal planar geometry (
-
The Mechanism: Upon encountering a nucleophile (e.g., the hydroxyl group of a serine or threonine residue in an enzyme active site), the boron atom accepts a lone pair of electrons.
-
The Transformation: This converts the boron from a neutral, planar
species to an anionic, tetrahedral species. -
The Mimicry: This tetrahedral adduct structurally mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis. Because the boronate adduct is thermodynamically stable yet kinetically reversible, it acts as a potent, "slow-off" inhibitor.
Visualization: Mechanism of Action (Protease Inhibition)
The following diagram illustrates the reversible covalent binding of a boronic acid inhibitor to the active site threonine of the 20S proteasome.
Spectroscopic Characterization of (4-(Isobutylsulfinyl)phenyl)boronic acid: A Technical Guide
Introduction
(4-(Isobutylsulfinyl)phenyl)boronic acid is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, incorporating a boronic acid moiety, a versatile handle for bioconjugation and cross-coupling reactions, and an isobutylsulfinyl group, which can impart specific solubility and electronic properties, makes it a valuable building block. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a practical and scientifically rigorous resource for researchers.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents several key features that will be interrogated by different spectroscopic techniques:
-
Aromatic System: A 1,4-disubstituted benzene ring.
-
Boronic Acid Group: A -B(OH)₂ functional group.
-
Isobutylsulfinyl Group: An -S(O)CH₂CH(CH₃)₂ moiety, introducing a chiral center at the sulfur atom.
Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra, allowing for a comprehensive structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, we will consider ¹H, ¹³C, and ¹¹B NMR.
Predicted ¹H NMR Data
The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Due to the presence of a chiral sulfoxide, the methylene protons of the isobutyl group are diastereotopic and are expected to appear as distinct signals.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| B(OH )₂ | 4.0 - 6.0 | Broad singlet | - | 2H |
| Aromatic H | 7.5 - 7.9 | Multiplet | - | 4H |
| -S(O)CH ₂- | 2.8 - 3.2 | Multiplet | - | 2H |
| -CH(CH₃)₂ | 1.8 - 2.2 | Multiplet | ~7 | 1H |
| -CH(CH ₃)₂ | 0.9 - 1.2 | Doublet | ~7 | 6H |
Causality and Insights:
-
The broadness of the B(OH)₂ signal is due to chemical exchange with residual water and quadrupole broadening from the boron nucleus. Running the NMR in d₄-methanol can lead to the exchange of these protons with the solvent, causing the signal to disappear[1].
-
The aromatic protons are expected to appear as a complex multiplet due to the influence of both the electron-withdrawing boronic acid and the sulfinyl group. Protons ortho to the boronic acid are typically shifted downfield[2].
-
The diastereotopic nature of the -S(O)CH₂- protons arises from the chirality at the sulfur atom, making them chemically non-equivalent. They will likely appear as a complex multiplet, possibly an AB quartet further split by the adjacent methine proton.
-
The chemical shifts of the isobutyl group are influenced by the adjacent sulfoxide group.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-B | 130 - 140 (often weak or not observed) |
| Aromatic C-S | 140 - 150 |
| Aromatic C-H | 125 - 135 |
| -S(O)C H₂- | 55 - 65 |
| -C H(CH₃)₂ | 25 - 35 |
| -CH(C H₃)₂ | 20 - 25 |
Causality and Insights:
-
The carbon attached to the boron atom often shows a broad signal or may not be observed due to quadrupolar relaxation.
-
The chemical shift of the carbon attached to the sulfoxide group is significantly influenced by the electronegativity of the sulfur and oxygen atoms.
Predicted ¹¹B NMR Data
¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.
| Assignment | Predicted Chemical Shift (δ, ppm) | Line Width |
| -B (OH)₂ | 28 - 33 | Broad |
Causality and Insights:
-
The chemical shift of the boron atom is sensitive to its hybridization state. In the neutral, sp²-hybridized boronic acid form, the signal appears in the range of δ 26-30 ppm[3]. Upon an increase in pH, it can convert to the anionic, sp³-hybridized boronate form, which resonates at a higher field (δ 1-7 ppm)[3].
-
The broadness of the signal is a characteristic feature of quadrupolar nuclei like ¹¹B.
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in a clean vial. The use of these solvents is recommended to minimize issues with boronic acid oligomerization[1][4].
-
Vortex the sample until the solid is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum.
-
If available, acquire the ¹¹B NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons.
-
Reference the spectra to the residual solvent peak.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (from B(OH)₂) | 3200 - 3600 | Broad, Strong |
| C-H (aromatic) | 3000 - 3100 | Medium |
| C-H (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=C (aromatic) | 1580 - 1620, 1450 - 1500 | Medium to Strong |
| S=O (sulfoxide) | 1030 - 1070 | Strong |
| B-O (stretching) | 1310 - 1380 | Strong |
| C-S (stretching) | 600 - 800 | Medium |
Causality and Insights:
-
The broad O-H stretch from the boronic acid is a key diagnostic feature and is due to hydrogen bonding.
-
The S=O stretching frequency is a strong and characteristic absorption for sulfoxides. Its exact position can be influenced by the electronic nature of the substituents on the sulfur atom.
-
The strong B-O stretching absorption is another important indicator of the boronic acid functionality.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Caption: Workflow for ATR-FT-IR data acquisition.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum.
-
Apply an ATR correction if necessary.
-
Perform a baseline correction to obtain a flat baseline.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)
-
Ionization Mode: Both positive and negative ion modes should be explored. Boronic acids have been successfully analyzed in negative ion mode[5].
-
Expected Molecular Ions:
-
Positive Mode: [M+H]⁺, [M+Na]⁺
-
Negative Mode: [M-H]⁻
-
-
High-Resolution MS (HRMS): This will provide the exact mass, which can be used to confirm the elemental formula (C₁₀H₁₅BO₃S).
Predicted Fragmentation Pattern
The fragmentation of the molecular ion can provide valuable structural information.
-
Loss of H₂O: Dehydration of the boronic acid moiety is a common fragmentation pathway.
-
Loss of the Isobutyl Group: Cleavage of the C-S bond can lead to the loss of the isobutyl radical.
-
Cleavage of the Sulfoxide: Fragmentation of the sulfoxide group can occur.
-
Formation of BO₂⁻: In negative ion mode, the formation of BO₂⁻ has been observed as a relevant dissociation channel for phenylboronic acid[6].
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Caption: Workflow for ESI-MS data acquisition and analysis.
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
For positive ion mode, the mobile phase should typically contain a small amount of acid (e.g., 0.1% formic acid) to promote protonation.
-
For negative ion mode, a basic modifier may be used, or it may be run without a modifier.
-
Filter the final solution through a 0.22 µm syringe filter before introduction into the mass spectrometer.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) to maximize the signal of the molecular ion.
-
Acquire a full scan mass spectrum to identify the molecular ion and other adducts.
-
Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a fragmentation spectrum.
-
-
Data Analysis:
-
Identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
If using HRMS, calculate the elemental composition from the exact mass of the molecular ion.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural characterization and purity assessment. This technical guide, by presenting predicted data and detailed experimental protocols, aims to equip researchers with the necessary tools and understanding to confidently work with this and similar novel compounds. The interplay of these spectroscopic techniques offers a self-validating system for confirming the identity and integrity of this important chemical entity.
References
-
Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]
-
11B NMR Chemical Shifts. San Diego State University. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Dimethyl sulfoxide. Wikipedia. [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules. [Link]
-
CHAPTER 2: 11 B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry. [Link]
-
The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. [Link]
-
Mass Spectra of Sulfoxides and Sulfones. ResearchGate. [Link]
-
Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
1H NMR Chemical Shifts. Oregon State University. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SCIRP. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (4-(Isobutylsulfinyl)phenyl)boronic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-(Isobutylsulfinyl)phenyl)boronic acid is a specialized organic compound that holds significant promise in the field of medicinal chemistry and drug development. The presence of both a boronic acid moiety and a chiral sulfoxide group makes it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its commercial availability from various suppliers, explores potential synthetic routes, discusses its applications in medicinal chemistry, and outlines protocols for its handling, storage, and quality control analysis.
Introduction: The Significance of Aryl Boronic Acids and Chiral Sulfoxides in Medicinal Chemistry
Aryl boronic acids are indispensable tools in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of a vast array of pharmaceutical compounds.[1][2] The boronic acid functional group is generally stable, well-tolerated by a variety of other functional groups, and its reactions are typically high-yielding and selective.
The sulfoxide functional group, particularly when chiral, is a recognized pharmacophore found in several marketed drugs, such as esomeprazole.[3][4] The non-planar nature of the sulfoxide group can introduce conformational rigidity and provide additional vectors for molecular interactions, which can be crucial for binding to biological targets.[5] The combination of a boronic acid and a chiral sulfoxide in a single molecule, as in this compound, presents a unique opportunity for the design and synthesis of novel drug candidates.
Commercial Availability and Supplier Overview
This compound is a specialized reagent and its availability is primarily through chemical suppliers focused on research and development quantities. While not as commonly stocked as simpler boronic acids, it can be sourced from a number of vendors. A closely related analogue, (4-(Isobutylsulfonyl)phenyl)boronic acid (CAS No: 1217500-99-6), is more frequently listed and may serve as a potential precursor or alternative in certain applications.
Below is a comparative table of suppliers for (4-(Isobutylsulfonyl)phenyl)boronic acid, which can be a useful starting point for sourcing the target sulfinyl compound, as some suppliers may offer custom synthesis services.
| Supplier | Product Name | CAS Number | Purity | Notes |
| BLDpharm (via Lead Sciences) | (4-(Isobutylsulfonyl)phenyl)boronic acid | 1217500-99-6 | 97% | Stored under inert atmosphere at room temperature.[6] |
| Apollo Scientific | (4-(Isobutylsulfonyl)phenyl)boronic acid | 1217500-99-6 | 97% | - |
| ChemScene | (4-(Ethylsulfonyl)phenyl)boronic acid | 352530-24-6 | ≥97% | A related sulfonyl boronic acid. Stored at 4°C.[7] |
| Sigma-Aldrich | 4-(Methanesulfonyl)phenylboronic acid | 149104-88-1 | ≥95.0% | Another related sulfonyl boronic acid.[1] |
| abcr GmbH | 4-(ISOBUTYLTHIO)PHENYLBORONIC ACID | 1217500-97-4 | 98% | The corresponding thioether, a potential precursor.[8] |
| GLR Innovations | 4-(ISOBUTYLTHIO)PHENYLBORONIC ACID | 1217500-97-4 | 98% | The corresponding thioether, a potential precursor.[9] |
Synthesis of this compound
The synthesis of this compound is not widely documented in readily available literature, suggesting it is a specialized reagent. However, a plausible synthetic strategy can be devised based on established methods for the preparation of aryl boronic acids and the oxidation of sulfides to sulfoxides.
A logical synthetic pathway would involve two key steps:
-
Borylation of a suitable aryl precursor: This can be achieved through various methods, with the Miyaura borylation being a common choice.[10] A likely starting material would be 4-bromo-isobutylthiobenzene.
-
Oxidation of the thioether to the sulfoxide: This transformation requires careful control to avoid over-oxidation to the corresponding sulfone.
Below is a conceptual workflow for the synthesis:
Figure 1: Conceptual synthetic workflow for this compound.
Experimental Protocol: A General Procedure for the Synthesis of Aryl Sulfoxide Boronic Acids
The following is a generalized protocol based on common synthetic transformations. This should be adapted and optimized for the specific substrate.
Step 1: Synthesis of (4-(Isobutylthio)phenyl)boronic acid pinacol ester
-
To a solution of 4-bromo-isobutylthiobenzene in a suitable solvent (e.g., dioxane), add bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an appropriate temperature (e.g., 80-100 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired boronic ester.[9]
Step 2: Oxidation to this compound pinacol ester
-
Dissolve the (4-(Isobutylthio)phenyl)boronic acid pinacol ester in a suitable solvent (e.g., dichloromethane or chloroform).
-
Cool the solution in an ice bath.
-
Slowly add a controlled amount of an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide). The stoichiometry is critical to prevent over-oxidation to the sulfone.
-
Stir the reaction at a low temperature and monitor its progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Hydrolysis to this compound
-
Treat the purified pinacol ester with an aqueous acid (e.g., HCl) in a suitable solvent mixture (e.g., acetone/water).
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it an attractive building block in drug discovery programs.
-
Introduction of a Chiral Center: The sulfoxide group is a stable chiral center, which can be crucial for achieving selectivity for a biological target. The asymmetric synthesis of such compounds can provide access to enantiomerically pure building blocks.[4]
-
Modulation of Physicochemical Properties: The sulfoxide group is polar and can act as a hydrogen bond acceptor, influencing the solubility and pharmacokinetic properties of a drug candidate.[11]
-
Versatile Synthetic Handle: The boronic acid moiety allows for a wide range of chemical transformations, most notably the Suzuki-Miyaura coupling, enabling the facile introduction of this substituted phenyl ring into various molecular scaffolds.[12]
While specific applications of this compound are not extensively reported, the broader class of sulfoxide- and sulfone-containing molecules has shown significant biological activity. For instance, sulfone-containing compounds have been investigated as potential therapeutic agents for a variety of diseases.[13] The isobutylsulfinyl group can be considered a bioisostere of other functional groups, and its incorporation into a known pharmacophore could lead to improved potency, selectivity, or metabolic stability.
Quality Control and Analytical Protocols
Ensuring the purity and identity of this compound is critical for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of boronic acids and sulfoxides.
Typical HPLC Protocol for Aryl Boronic Acids:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection is typically used, with the wavelength chosen based on the UV absorbance of the compound (usually in the range of 210-280 nm).
-
Sample Preparation: The sample should be dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phase components.
Considerations for Sulfoxide Analysis:
-
Sulfoxides can be sensitive to certain chromatographic conditions. It is important to ensure that the analytical method does not induce degradation.
-
The use of mass spectrometry (LC-MS) can provide additional confirmation of the identity of the main peak and any impurities.
Figure 2: A typical workflow for the HPLC analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The spectra will show characteristic signals for the isobutyl group, the aromatic protons, and the protons on the carbons adjacent to the sulfoxide and boronic acid groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further confirm its identity.
Safe Handling and Storage
This compound, like many organoboron and sulfoxide compounds, requires careful handling and storage to maintain its integrity and to ensure safety.
Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (nitrile or neoprene are generally suitable), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Storage:
-
Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigeration.
-
Container: Keep the container tightly sealed.
Spill and Waste Disposal:
-
In case of a spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable, albeit specialized, building block for medicinal chemists and drug development professionals. Its unique combination of a versatile boronic acid handle and a chiral sulfoxide group offers exciting possibilities for the synthesis of novel and complex molecules. While its commercial availability may be more limited than that of simpler analogues, it can be sourced from several suppliers or synthesized through established chemical transformations. Proper handling, storage, and rigorous analytical characterization are essential to ensure its successful application in the development of the next generation of therapeutic agents.
References
- Bolm, C., & Toru, T. (Eds.). (2008). Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH.
- Couto, I., et al. (2020).
- Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American journal of medical technology, 41(5), 197–198.
-
Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved from [Link]
- Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
- GLR Innovations. (n.d.). 4-(ISOBUTYLTHIO)PHENYLBORONIC ACID.
- Hanson, J. E. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?
- Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
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Lead Sciences. (n.d.). (4-(Isobutylsulfonyl)phenyl)boronic acid. Retrieved from [Link]
- Mączka, W., et al. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Biorg Org Chem, 2(2), 65-72.
- MP Biomedicals. (2023, May 18). Safety Data Sheet - Dimethyl Sulfoxide, Cell Culture Reagent.
- Murray, P. R. D., et al. (2018). A General Copper-Catalyzed Sulfonylation of Arylboronic Acids. Organic Letters, 20(15), 4416–4420.
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Optima Chemical. (n.d.). Boronic Acid Manufacturer and Distributor. Retrieved from [Link]
- Parham, H., & Zarei, M. (2019). Sulfoxide - Wikipedia. In Wikipedia.
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Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
- Raczyńska, E. D., et al. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 46(24), 7495-7528.
- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO).
- U.S.
- abcr GmbH. (n.d.). 4-(ISOBUTYLTHIO)PHENYLBORONIC ACID.
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Boron Molecular. (n.d.). Buy (4-(isopropylsulfonyl)phenyl)boronic acid, pinacol ester. Retrieved from [Link]
- Carreño, M. C. (2000). Asymmetric Synthesis of Biologically Interesting Compounds Utilizing Chiral Sulfoxides. Current Organic Chemistry, 4(5), 443-466.
- Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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Frontier Specialty Chemicals. (n.d.). Boronic Esters | High Purity for. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Using (4-(Isobutylsulfinyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Sulfinyl-Containing Biaryls in Medicinal Chemistry
The Suzuki-Miyaura coupling stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds, particularly in the formation of biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1][2][3] The functional group tolerance and operational simplicity of this palladium-catalyzed reaction have rendered it an indispensable tool in drug discovery.[4] This document provides a detailed guide to the application of a unique building block, (4-(Isobutylsulfinyl)phenyl)boronic acid , in the Suzuki-Miyaura coupling.
The introduction of a sulfoxide moiety onto one of the aryl rings of a biaryl structure offers several strategic advantages in medicinal chemistry. The sulfinyl group is a chiral, polar, and hydrogen bond-accepting functionality that can significantly influence the physicochemical properties of a molecule, including its solubility, metabolic stability, and target engagement. Its ability to act as a stereogenic center allows for the exploration of three-dimensional chemical space, a critical aspect in the design of potent and selective drug candidates.
This application note is structured to provide not only a step-by-step protocol for the use of this compound in Suzuki-Miyaura couplings but also to offer insights into the underlying chemical principles that govern the reaction's success. We will delve into the synthesis of this specialized boronic acid, propose optimized coupling conditions, and discuss the rationale behind the choice of reagents and parameters.
Synthesis of this compound: A Proposed Route
As this compound is not a commonly cataloged reagent, a reliable synthetic route is paramount. The following multi-step synthesis is proposed based on established organometallic and oxidation methodologies.
Experimental Workflow for Synthesis
Caption: Proposed synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of 4-Bromo-isobutyl-phenyl sulfide
-
To a solution of 4-bromothiophenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add isobutyl bromide (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-isobutyl-phenyl sulfide.
Step 2: Synthesis of (4-(Isobutylthio)phenyl)boronic acid
-
Dissolve 4-bromo-isobutyl-phenyl sulfide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete lithium-halogen exchange.
-
Add triisopropyl borate (1.2 eq.) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M aqueous HCl at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (4-(isobutylthio)phenyl)boronic acid can often be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude (4-(isobutylthio)phenyl)boronic acid (1.0 eq.) in dichloromethane (DCM) and cool to 0 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.05 eq.) in DCM dropwise. Note: Careful control of the stoichiometry is crucial to prevent over-oxidation to the sulfone.
-
Monitor the reaction closely by TLC.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield this compound.
Suzuki-Miyaura Coupling Protocol with this compound
The following protocol provides a general and robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl halides.
Reaction Scheme and Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Reagents and Recommended Conditions
| Component | Recommended Reagent/Parameter | Rationale |
| Boronic Acid | This compound | 1.2 equivalents |
| Aryl Halide | Aryl or heteroaryl bromide/iodide | 1.0 equivalent. Chlorides may require more specialized catalysts. |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a ligand | Pd(PPh₃)₄ is a reliable choice for a wide range of substrates. Pd(OAc)₂ requires an external ligand. |
| Ligand (if using Pd(OAc)₂) | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine ligands can improve catalytic activity, especially with challenging substrates. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0-3.0 equivalents) | A moderately strong inorganic base is required to facilitate the transmetalation step.[5] |
| Solvent System | Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water (4:1:1 v/v/v) | A protic co-solvent is often beneficial for the dissolution of the base and activation of the boronic acid. |
| Temperature | 80-100 °C | Sufficient thermal energy is typically required to drive the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidation. |
Step-by-Step Coupling Protocol
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl sulfoxide.
Mechanistic Considerations and Causality
The Role of the Isobutylsulfinyl Group
The isobutylsulfinyl substituent is generally considered to be an electronically withdrawing group, which can influence the reactivity of the boronic acid. However, in the context of the Suzuki-Miyaura coupling, the electronic effect on the transmetalation step is often less critical than the overall stability and solubility of the boronic acid. The sulfoxide moiety is compatible with the typical basic conditions of the reaction and is not prone to decomposition.
Choice of Catalyst and Ligand
The selection of the palladium catalyst and ligand is crucial for a successful Suzuki-Miyaura coupling.
-
Pd(PPh₃)₄: This pre-formed Pd(0) complex is convenient as it does not require an external ligand. It is a good general-purpose catalyst for a wide range of aryl bromides and iodides.
-
Pd(OAc)₂ with Phosphine Ligands: This combination allows for greater flexibility in tuning the reactivity of the catalyst. Electron-rich and bulky phosphine ligands such as SPhos and XPhos can accelerate the rates of both oxidative addition and reductive elimination, leading to higher yields and faster reaction times, particularly with less reactive aryl chlorides.[5]
The Importance of the Base and Solvent
The base plays a critical role in the activation of the boronic acid for transmetalation. It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The choice of a biphasic solvent system containing water is often advantageous as it can facilitate the dissolution of the inorganic base and promote the formation of the active boronate species.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Try a different palladium source or ligand. |
| Insufficiently active aryl halide | Switch from aryl chloride to aryl bromide or iodide. | |
| Inappropriate base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. | |
| Protodeboronation of Boronic Acid | Excess water or prolonged reaction time at high temperature | Use a less aqueous solvent system. Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of Homocoupled Byproducts | Oxygen contamination | Ensure thorough degassing of solvents and a good inert atmosphere. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel biaryl sulfoxides via the Suzuki-Miyaura coupling. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors. The strategic incorporation of the isobutylsulfinyl group can impart desirable properties to target molecules, making it a compelling tool in the field of drug discovery and materials science. By understanding the key parameters that govern this powerful cross-coupling reaction, scientists can confidently and efficiently access a wide range of functionalized biaryl compounds.
References
-
Liu, C., Rao, X., Song, X., Qiu, J., & Jin, Z. (2013). Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Advances, 3(2), 526-531. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Organic Letters, 4(17), 2973–2976. [Link]
-
Mohammad-Hosseini, S., & Ebrahimi, F. (2020). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. [Link]
-
Koehler, K. A., & Hess, G. P. (2000). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Journal of the Korean Chemical Society, 44(4), 339-344. [Link]
- Duncton, M. A. J. (2011). The Suzuki–Miyaura coupling reaction in the pharmaceutical industry. MedChemComm, 2(11), 1135-1162.
-
Thomas, D. B. G., & Smith, D. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Hertfordshire. [Link]
-
Request PDF. (n.d.). Sulfoxides as electrophilic substrates in cross-coupling reactions. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed oxidative coupling of arylboronic acid with isocyanide to form aromatic carboxylic acids. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
ACS Publications. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. The Journal of Organic Chemistry, 82(19), 10122–10130. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 834. [Link]
-
PMC. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. [Link]
-
Beilstein Journals. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
-
PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. [Link]
- Google Patents. (n.d.). Process for the preparation of substituted phenylboronic acids.
-
ResearchGate. (n.d.). Reaction of aryl halides with phenylboronic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. [Link]
-
Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(11), 2649. [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
PubMed. (n.d.). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
YouTube. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. [Link]
-
RSC Publishing. (n.d.). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gala.gre.ac.uk [gala.gre.ac.uk]
- 5. books.rsc.org [books.rsc.org]
Application Notes and Protocols: A Guide to Suzuki-Miyaura Cross-Coupling with (4-(Isobutylsulfinyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Sulfoxide-Containing Biaryls
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, offering a rigid framework for the precise spatial orientation of functional groups. The incorporation of a sulfoxide moiety into these structures introduces a chiral center and a polar, hydrogen-bond accepting group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The isobutylsulfinyl group, in particular, provides a balance of steric bulk and polarity. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the construction of C-C bonds, valued for its functional group tolerance and generally mild conditions.[1] This guide provides a detailed experimental protocol and expert insights for the successful cross-coupling of (4-(Isobutylsulfinyl)phenyl)boronic acid with aryl halides.
Expertise & Experience: Navigating the Nuances of Sulfoxide-Containing Substrates
The successful execution of a Suzuki-Miyaura coupling with a sulfoxide-containing boronic acid requires careful consideration of the unique properties of the sulfoxide functional group. The sulfur atom in a sulfoxide is susceptible to both oxidation to the corresponding sulfone and reduction to the sulfide under harsh reaction conditions. Furthermore, the lone pair of electrons on the sulfoxide oxygen can potentially coordinate with the palladium catalyst, influencing its reactivity.
Our recommended protocol is therefore designed to mitigate these potential challenges by employing:
-
A well-defined palladium precatalyst: The use of a stable precatalyst ensures a controlled and reproducible initiation of the catalytic cycle.
-
A suitable phosphine ligand: The ligand choice is critical to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.
-
A carefully selected base and solvent system: The base is chosen to be strong enough to promote transmetalation but not so harsh as to cause degradation of the sulfoxide. The solvent system is selected to ensure solubility of all reaction components and to be compatible with the reaction temperature.
By understanding and addressing these subtleties, researchers can confidently and reproducibly synthesize valuable sulfoxide-containing biaryl compounds.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol details a representative Suzuki-Miyaura cross-coupling reaction between this compound and a generic aryl bromide.
Reagents and Materials
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₀H₁₅BO₃S | 226.10 | 1.2 | 1.2 |
| Aryl Bromide (Ar-Br) | Varies | Varies | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (271 mg, 1.2 mmol), the aryl bromide (1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 80-90 °C and stir vigorously for 12-24 hours.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel. A solvent system of hexane/ethyl acetate is typically effective for the elution of biaryl sulfoxides.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving the palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, or low reaction temperature. | Use a fresh batch of catalyst, ensure thorough degassing of solvents, and consider increasing the reaction temperature in 5-10 °C increments. |
| Protodeborylation | Presence of excess water or a base that is too strong. | Use carefully dried solvents and consider a milder base such as sodium bicarbonate or cesium carbonate. |
| Homocoupling of Boronic Acid | Presence of oxygen, or use of a Pd(II) precatalyst without a reducing agent. | Ensure the reaction is run under a strictly inert atmosphere. If using a Pd(II) source, the phosphine ligand often acts as a reductant in situ. |
| Degradation of Sulfoxide | Reaction temperature is too high, or prolonged reaction time. | Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower reaction temperature with a more active catalyst system. |
Safety Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle it with care in a fume hood.
-
Bases: Potassium carbonate is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Inert Gas: Argon and nitrogen are asphyxiants in high concentrations. Ensure proper ventilation.
Characterization of the Product
The final biaryl sulfoxide product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the characteristic S=O stretching frequency.
-
Melting Point: To assess the purity of a solid product.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
Sources
Application Notes and Protocols: (4-(Isobutylsulfinyl)phenyl)boronic acid in Medicinal Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to (4-(Isobutylsulfinyl)phenyl)boronic acid. This document delves into the synthesis, chemical properties, and prospective medicinal chemistry applications of this dual-functionalized molecule, grounding the discussion in established scientific principles and providing detailed, actionable protocols.
Part 1: Introduction to this compound
This compound is a bifunctional organic compound featuring both a boronic acid moiety and a sulfoxide group. This unique combination of functional groups makes it an intriguing building block for medicinal chemistry, offering the potential for both covalent and non-covalent interactions with biological targets.
Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₅BO₃S |
| Molecular Weight | 226.10 g/mol |
| CAS Number | 1217500-98-5 |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. Limited solubility in water. |
The Dual-Functionality Scaffold: Boronic Acid and Sulfoxide Moieties in Medicinal Chemistry
The potential of this compound in drug discovery stems from the distinct and potentially synergistic properties of its two key functional groups.
The Boronic Acid Pharmacophore
Boronic acids are a well-established class of pharmacophores in medicinal chemistry.[1][2][3] Their utility is largely attributed to the boron atom's ability to form reversible covalent bonds with nucleophilic residues, such as the hydroxyl group of serine, in the active sites of enzymes.[2] This mode of action has been successfully exploited in the development of drugs like bortezomib, a proteasome inhibitor used in cancer therapy.[2][4] Beyond oncology, boronic acid derivatives have shown promise as antibacterial, antiviral, and anti-inflammatory agents.[1][3][5]
The Sulfoxide Group: A Modulator of Physicochemical and Pharmacokinetic Properties
The sulfoxide group is a versatile functional group in drug design. It is a hydrogen bond acceptor and can significantly influence a molecule's polarity, solubility, and metabolic stability.[6] The sulfur atom in a sulfoxide is chiral, meaning that this compound can exist as two enantiomers. This stereochemistry can be critical for selective interactions with chiral biological targets. Furthermore, the isobutyl group provides a non-polar, lipophilic region that can engage in hydrophobic interactions within a protein's binding pocket.
Hypothesized Mechanistic Advantages of the Combined Scaffold
The combination of a boronic acid and a sulfoxide group on a phenyl scaffold presents several potential advantages in drug design:
-
Dual-Interaction Binding: The boronic acid can form a reversible covalent bond with a key catalytic residue, while the sulfoxide and isobutyl groups can simultaneously engage in hydrogen bonding and hydrophobic interactions in adjacent pockets, potentially leading to high potency and selectivity.
-
Tunable Pharmacokinetics: The sulfoxide moiety can be used to fine-tune the molecule's physicochemical properties, such as solubility and cell permeability, to achieve a desirable pharmacokinetic profile.
-
Stereospecific Targeting: The chirality of the sulfoxide offers an avenue for developing stereospecific inhibitors, which can improve the therapeutic index by reducing off-target effects.
Part 2: Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a plausible multi-step synthesis of this compound from commercially available starting materials.
Step 1: Synthesis of 1-Bromo-4-(isobutylthio)benzene
-
To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as DMF or acetonitrile, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromo-2-methylpropane (isobutyl bromide) (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-bromo-4-(isobutylthio)benzene.
Step 2: Synthesis of 1-Bromo-4-(isobutylsulfinyl)benzene
-
Dissolve 1-bromo-4-(isobutylthio)benzene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add an oxidizing agent such as hydrogen peroxide (1.1 eq) or m-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction by TLC.
-
Once the reaction is complete, quench any excess oxidizing agent (e.g., with aqueous sodium thiosulfate for m-CPBA).
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to obtain 1-bromo-4-(isobutylsulfinyl)benzene.
Step 3: Synthesis of this compound
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-4-(isobutylsulfinyl)benzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to allow for lithium-halogen exchange.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C until the solution is acidic.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or column chromatography.
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and arylboronic acids are key reagents in this reaction.[7][8][9]
Objective: To couple this compound with an aryl halide to form a biaryl compound.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To a reaction vial, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to 80-100 °C and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired biaryl compound.
Part 3: Application Notes in Medicinal Chemistry
While specific biological data for this compound is not extensively reported in the literature, its structural features suggest potential applications in several areas of medicinal chemistry.
Potential as Serine Protease Inhibitors
Rationale: Arylboronic acids are known to be effective inhibitors of serine proteases, where the boronic acid forms a tetrahedral intermediate with the catalytic serine residue, mimicking the transition state of peptide bond hydrolysis.[10] The isobutylsulfinylphenyl scaffold could provide additional interactions within the enzyme's active site to enhance potency and selectivity. For example, the sulfoxide could act as a hydrogen bond acceptor, and the isobutyl group could occupy a hydrophobic S1 or S2 pocket.
Protocol 3: General Assay for Serine Protease Inhibition
This protocol describes a general method for assessing the inhibitory activity of this compound against a model serine protease, such as chymotrypsin or trypsin, using a fluorogenic substrate.
Materials:
-
Serine protease (e.g., bovine α-chymotrypsin)
-
Fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the serine protease in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
In the wells of the 96-well plate, add a fixed volume of the enzyme solution.
-
Add a small volume (e.g., 1-2 µL) of the inhibitor dilutions (or DMSO for the control) to the enzyme and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding a fixed volume of the substrate solution to all wells.
-
Immediately place the plate in the fluorescence reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).
-
The rate of reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.
Part 4: Data Interpretation and Future Directions
The protocols provided herein will generate data on the synthesis, reactivity, and potential biological activity of this compound.
-
Synthetic and Coupling Data: Successful synthesis and purification should be confirmed by standard analytical techniques (NMR, MS, etc.). The yield of the Suzuki-Miyaura coupling will provide information on the compound's utility as a building block.
-
Enzyme Inhibition Data: The IC₅₀ value will quantify the compound's potency as an enzyme inhibitor. Further kinetic studies would be necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the Ki value.
Future Research Directions:
-
Chiral Separation and Evaluation: The sulfoxide is a chiral center. Separating the enantiomers of this compound and evaluating their biological activity independently is a critical next step.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the isobutyl group (e.g., varying its size and branching) and the substitution pattern on the phenyl ring will be crucial for optimizing potency and selectivity.
-
Broader Biological Screening: Given the diverse activities of boronic acids, screening this compound against other target classes, such as bacterial β-lactamases or viral proteases, could reveal novel therapeutic opportunities.
Part 5: References
-
Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323.
-
Molecules. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
-
PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information.
-
ResearchGate. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives.
-
DergiPark. (n.d.). Antimicrobial potential of boron-containing compounds: Antibacterial, antifungal, and antimycobacterial activities.
-
National Institutes of Health. (2025). Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. PMC.
-
National Institutes of Health. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.
-
ACS Publications. (2000). Sulfoxide-Containing Aromatic Nitrogen Mustards as Hypoxia-Directed Bioreductive Cytotoxins. Journal of Medicinal Chemistry.
-
CORE. (n.d.). Towards novel BH3-mimetics – structure-guided development of small molecule inhibitors targeting prosurvival BCL-2 family proteins.
-
ACS Publications. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.
-
Google Patents. (n.d.). WO2020083971A2 - New anthelmintic compounds.
-
PNAS. (n.d.). Inhibition of Serine Proteases by Arylboronic Acids.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
-
Google Patents. (n.d.). US20220144826A1 - Heteroaromatic and Heterobicyclic Aromatic Derivatives for the Treatment of Ferroptosis-Related Disorders.
-
ACS Publications. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry.
-
PubMed. (2012). Revisiting the isobole and related quantitative methods for assessing drug synergism.
-
RSC Publishing. (n.d.). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm.
-
ResearchGate. (2018). Bench‐Stable Sulfoxide‐Based Boronates: Preparation and Application in a Tandem Suzuki Reaction.
-
ACS Publications. (2000). Sulfoxide-Containing Aromatic Nitrogen Mustards as Hypoxia-Directed Bioreductive Cytotoxins. Journal of Medicinal Chemistry.
-
ACS Publications. (2014). Design, Synthesis, Biochemical, and Antiviral Evaluations of C6 Benzyl and C6 Biarylmethyl Substituted 2-Hydroxylisoquinoline-1,3-diones: Dual Inhibition against HIV Reverse Transcriptase-Associated RNase H and Polymerase with Antiviral Activities. Journal of Medicinal Chemistry.
-
National Institutes of Health. (2021). An expeditious, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals.
-
National Institutes of Health. (1993). Synthesis and biological activity of 125I/127I-phenylboronic acid derivatives. PubMed.
-
Pure. (2020). Rational design of small molecule 14-3-3 protein-protein interaction stabilizers.
-
ResearchGate. (n.d.). Sulfoxides in medicine.
-
DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
-
MDPI. (2021). Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents.
-
MDPI. (2025). Enhancing Local Functional Structure Features to Improve Drug–Target Interaction Prediction.
-
ScienceDirect. (n.d.). Discovery of dipeptidyl peptidase IV (DPP4) inhibitors based on a novel indole scaffold.
-
ResearchGate. (2024). (PDF) Boron-Containing Compounds as Antimicrobial Agents to Tackle Drug-Resistant Bacteria.
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pnas.org [pnas.org]
Application Notes & Protocols: (4-(Isobutylsulfinyl)phenyl)boronic acid and its Analogs as Versatile Building Blocks in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Sulfonyl-Substituted Phenylboronic Acids in Synthesis
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] Among the diverse array of functionalized phenylboronic acids, those bearing sulfonyl or sulfinyl groups, such as (4-(Isobutylsulfinyl)phenyl)boronic acid and its analogs, offer unique advantages for the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[3][4] The sulfonyl group, with its strong electron-withdrawing nature, can significantly influence the reactivity of the boronic acid and impart desirable physicochemical properties to the resulting products, such as improved metabolic stability and solubility.[4]
This comprehensive guide delves into the application of sulfonyl-substituted phenylboronic acids as key building blocks in synthesis, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. While specific data for this compound is limited, we will draw upon data for structurally related and well-characterized analogs, such as (4-(Ethylsulfonyl)phenyl)boronic acid and (4-(Isopropylsulphonyl)benzeneboronic acid), to provide a robust and instructive framework for researchers. This document will provide not only detailed experimental protocols but also the underlying scientific principles to empower chemists to effectively utilize this important class of reagents in their synthetic endeavors.
Physicochemical Properties and Safety Data of Representative Sulfonyl-Substituted Phenylboronic Acids
A thorough understanding of the physical and chemical properties of a reagent is paramount for its successful application and for ensuring laboratory safety. The table below summarizes key data for representative sulfonyl-substituted phenylboronic acids.
| Property | (4-(Ethylsulfonyl)phenyl)boronic acid | (4-(Isopropylsulphonyl)benzeneboronic acid) |
| Molecular Formula | C₈H₁₁BO₄S | C₉H₁₃BO₄S |
| Molecular Weight | 214.05 g/mol [5] | 228.08 g/mol [6] |
| Appearance | Solid | Solid |
| Purity | ≥97%[5] | Data not available |
| CAS Number | 352530-24-6[5] | 850567-98-5[6] |
| Storage | 4°C[5] | Data not available |
Safety Information:
Substituted phenylboronic acids, including those with sulfonyl groups, should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.
GHS Hazard Statements for (4-(Isopropylsulphonyl)benzeneboronic acid): [6]
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This reaction is widely employed in the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.[7]
The general transformation involves the reaction of an organoborane species (such as a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.
The Catalytic Cycle: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving the palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting.
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
The electron-withdrawing sulfonyl group on the phenylboronic acid can enhance the rate of the transmetalation step by increasing the Lewis acidity of the boron atom, thereby facilitating the formation of the boronate species required for this key step.
Experimental Protocol: Synthesis of a Biaryl Sulfone via Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a sulfonyl-substituted phenylboronic acid with an aryl bromide.
Materials:
-
(4-(Ethylsulfonyl)phenyl)boronic acid (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 3.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (4-(Ethylsulfonyl)phenyl)boronic acid, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfone.
Self-Validation:
-
Expected Outcome: The formation of a new, less polar spot on TLC compared to the starting materials. The product should be characterizable by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting:
-
No reaction: Ensure the catalyst is active and the reagents are dry. The base may not be strong enough; consider using a stronger base like cesium carbonate.
-
Low yield: The reaction may require a different ligand or a higher catalyst loading. The reaction temperature or time may also need to be optimized. Homocoupling of the boronic acid can be a side reaction; using a slight excess of the aryl halide can help to minimize this.
-
Applications in Drug Discovery and Medicinal Chemistry
The biaryl sulfone scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[3] The sulfonyl group can act as a hydrogen bond acceptor and can improve the pharmacokinetic properties of a drug candidate. The use of building blocks like this compound and its sulfonyl analogs provides a direct route to novel chemical entities with potential therapeutic applications in areas such as oncology, inflammation, and infectious diseases.[8] The modularity of the Suzuki-Miyaura reaction allows for the rapid generation of libraries of biaryl sulfones for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Conclusion
Sulfonyl-substituted phenylboronic acids are powerful and versatile building blocks for the synthesis of complex organic molecules. Their utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction provides a straightforward entry into the important class of biaryl sulfones. The principles and protocols outlined in this guide are intended to equip researchers with the knowledge to successfully employ these reagents in their synthetic campaigns, ultimately facilitating the discovery and development of new chemical entities with valuable applications.
References
- CN113698389A - Synthetic method of esomeprazole - Google P
-
Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. (URL: [Link])
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google P
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - ResearchGate. (URL: [Link])
-
Li, Z., et al. (2016). Synthesis of Esomeprazole through Asymmetric Oxidation. ResearchGate. (URL: [Link])
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC - NIH. (URL: [Link])
-
4-Isopropylphenylboronic acid | C9H13BO2 | CID 2773480 - PubChem - NIH. (URL: [Link])
-
Recent Advances in Acyl Suzuki Cross-Coupling - MDPI. (URL: [Link])
-
A blockbuster synthesis for undergraduates | Feature | RSC Education. (URL: [Link])
-
Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. (URL: [Link])
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. (URL: [Link])
-
Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018) - ResearchGate. (URL: [Link])
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Biocatalytic oxidation and synthesis of Esomeprazole - Scientific Update - UK. (URL: [Link])
-
Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions - Beilstein Journals. (URL: [Link])
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. (URL: [Link])
-
Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC - NIH. (URL: [Link])
-
Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. (URL: [Link])
-
4-(Isopropylsulphonyl)benzeneboronic acid | C9H13BO4S | CID 44119327 - PubChem. (URL: [Link])
-
Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed. (URL: [Link])
-
Synthesis and Application of Boronic Acid Derivatives - VTechWorks. (URL: [Link])
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. 4-(Isopropylsulphonyl)benzeneboronic acid | C9H13BO4S | CID 44119327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Protection of (4-(Isobutylsulfinyl)phenyl)boronic Acid in Complex Synthesis
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This document provides an in-depth technical guide on protecting group strategies for (4-(isobutylsulfinyl)phenyl)boronic acid. It is structured to offer not just protocols, but a foundational understanding of the chemical principles and strategic decisions involved in multi-step organic synthesis.
Executive Summary: The Synthetic Challenge
This compound is a bifunctional reagent of significant interest in medicinal chemistry and materials science. It incorporates a versatile boronic acid handle, amenable to palladium-catalyzed cross-coupling reactions, and a chiral sulfinyl group, which can impart unique stereochemical and physicochemical properties to target molecules. The synthetic utility of this compound is, however, complicated by the disparate reactivity of these two functional groups. The boronic acid is sensitive to protodeboronation, oxidation, and formation of inactive boroxine trimers, while the sulfinyl group is susceptible to both oxidation and reduction.
A successful synthetic campaign utilizing this building block necessitates a robust and often orthogonal protecting group strategy. This guide details experimentally validated methods for the protection and deprotection of the boronic acid moiety and discusses strategic considerations for maintaining the integrity of the sulfinyl group throughout a synthetic sequence.
The Reactivity Landscape: Boronic Acid vs. Sulfinyl Group
A nuanced understanding of the reactivity of each functional group is paramount for devising an effective protection strategy.
-
Boronic Acid Moiety: As a Lewis acid, the boronic acid can interact with nucleophiles. Its primary liabilities in a synthetic sequence include:
-
Protodeboronation: Cleavage of the C-B bond under acidic or basic conditions.
-
Oxidation: Conversion to the corresponding phenol.
-
Boroxine Formation: Dehydration to form a cyclic trimer, which is often less reactive in cross-coupling reactions.
-
-
Sulfinyl Moiety: The sulfoxide represents an intermediate oxidation state of sulfur.[1] Its reactivity is characterized by:
-
Oxidation: Susceptibility to oxidation to the corresponding sulfone under strongly oxidizing conditions.
-
Reduction: Vulnerability to reduction to the sulfide by various reducing agents.
-
Thermal Elimination: Some sulfoxides can undergo thermal elimination reactions.[1]
-
The challenge lies in finding reaction conditions for subsequent steps that are compatible with both functionalities, or in implementing a protection scheme that allows for selective masking and unmasking of the more labile group.
Protecting the Boronic Acid: The Boronate Ester Strategy
The most reliable and widely adopted strategy for protecting a boronic acid is its conversion to a boronate ester. This transformation temporarily masks the Lewis acidity and reactivity of the boronic acid, often enhancing the compound's stability and solubility.
The Pinacol Ester: A Robust and Versatile Choice
Pinacol boronate esters are the most common and practical choice for boronic acid protection.[2] They are generally stable to a wide range of reaction conditions, including chromatography, and can be readily formed and cleaved.[2]
Workflow for Pinacol Protection and Deprotection:
Caption: General workflow for the protection of a boronic acid as a pinacol ester, followed by synthetic modification and deprotection.
Protocol 1: Formation of this compound Pinacol Ester
Objective: To protect the boronic acid moiety as a pinacol ester.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Round-bottom flask
-
Dean-Stark apparatus
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equivalent) and pinacol (1.2 equivalents).
-
Add toluene to the flask to a concentration of approximately 0.2 M.
-
Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting boronic acid is consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The crude pinacol boronate ester can often be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.
Causality and Insights:
-
The use of a Dean-Stark apparatus is crucial to drive the equilibrium of the esterification reaction forward by removing the water byproduct.
-
A slight excess of pinacol ensures the complete conversion of the boronic acid.
Protocol 2: Deprotection of the Pinacol Boronate Ester
Objective: To regenerate the free boronic acid from its pinacol ester.
Materials:
-
This compound pinacol ester
-
Acetone
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pinacol boronate ester in a mixture of acetone and water (e.g., 3:1 v/v).
-
Add 1 M HCl (2.0 equivalents) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected boronic acid.
Alternative Boronic Acid Protecting Groups
While pinacol esters are the workhorse, other protecting groups offer different stability profiles that may be advantageous in specific synthetic contexts.[2]
| Protecting Group | Protection Conditions | Deprotection Conditions | Key Advantages |
| Pinacol | Pinacol, azeotropic reflux | Mild aqueous acid | High stability, readily available |
| MIDA (N-methyliminodiacetic acid) | MIDA, DMSO, heat | Mild aqueous base (e.g., NaHCO₃) | Crystalline, air-stable solids, orthogonal to pinacol |
| Potassium trifluoroborate salts | KHF₂, aqueous conditions | Varies; can be used directly in some couplings | High stability to oxidation and chromatography |
Managing the Sulfinyl Group: A Strategy of Avoidance
Direct protection of the sulfinyl group is uncommon and often synthetically cumbersome. The most effective strategy is to carefully select reagents and reaction conditions for subsequent steps that are compatible with the sulfinyl moiety.
Key Considerations for Sulfinyl Group Stability:
-
Avoid Strong Oxidants: Reagents like m-CPBA, hydrogen peroxide, and permanganates will likely oxidize the sulfoxide to a sulfone.
-
Avoid Strong Reductants: Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the sulfoxide to a sulfide.
-
Temperature Control: Sulfoxides can undergo thermal elimination reactions, so prolonged heating at high temperatures should be avoided where possible.[1]
An Orthogonal Strategy in Practice
An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of another.[3] In the context of this compound, this typically involves protecting the boronic acid, performing a reaction at another site, and then deprotecting the boronic acid for a final transformation.
Illustrative Orthogonal Synthetic Workflow:
Caption: An example of an orthogonal synthetic route using pinacol protection of the boronic acid.
This workflow demonstrates the strategic advantage of protecting the boronic acid. The sulfinyl group remains unprotected throughout the sequence, relying on the careful selection of mild reaction conditions in the "Reaction at another site" step.
Conclusion
The dual functionality of this compound presents both opportunities and challenges in organic synthesis. A thorough understanding of the reactivity of both the boronic acid and sulfinyl groups is essential for its successful application. The protection of the boronic acid as a pinacol boronate ester is a robust and highly recommended strategy. While direct protection of the sulfinyl group is generally avoided, a mindful selection of reaction conditions will ensure its integrity. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to confidently employ this valuable building block in the synthesis of complex molecules.
References
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of (4-(Isobutylsulfinyl)phenyl)boronic Acid Reactions
Introduction: The Significance of (4-(Isobutylsulfinyl)phenyl)boronic Acid in Modern Drug Discovery
This compound and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Boronic acids are key building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with high efficiency and functional group tolerance.[1] The incorporation of the isobutylsulfinyl moiety introduces a chiral sulfoxide, a functional group present in several pharmaceuticals, which can influence the compound's metabolic stability, solubility, and target engagement. The development of robust and efficient high-throughput screening (HTS) protocols for reactions involving this building block is therefore crucial for accelerating the discovery of new chemical entities.[2]
This guide provides detailed application notes and protocols for the high-throughput screening of reactions involving this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage HTS to expedite their research and development efforts. The protocols described herein are designed as self-validating systems, incorporating principles of Design of Experiments (DoE) to ensure the generation of reliable and actionable data.[3]
Core Principles for High-Throughput Screening of Boronic Acid Reactions
A successful HTS campaign for this compound reactions hinges on a systematic exploration of key reaction parameters.[4] High-throughput experimentation allows for the parallel execution of numerous reactions, enabling rapid identification of optimal conditions.[5] The primary variables to consider include:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount for achieving high reactivity and selectivity.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.
-
Solvent: The solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.
-
Temperature: Reaction kinetics are highly sensitive to temperature.
-
Stoichiometry: The relative amounts of reactants can influence product yield and impurity profiles.[5]
The sulfinyl group in this compound may present unique challenges and opportunities. The sulfur atom could potentially coordinate to the palladium center, influencing the catalytic activity. Therefore, initial screens should include a diverse set of ligands to identify those that are compatible with this functionality.
Experimental Workflow for High-Throughput Screening
The general workflow for an HTS campaign is a multi-step process designed for efficiency and accuracy. Automation and robotics can be employed at various stages to further enhance throughput.[2]
Caption: General High-Throughput Screening Workflow.
Protocol 1: High-Throughput Screening of Suzuki-Miyaura Cross-Coupling Reactions
This protocol outlines a primary screen to identify promising catalyst systems, bases, and solvents for the Suzuki-Miyaura coupling of this compound with a model aryl halide.
Experimental Design: A Design of Experiments (DoE) Approach
A fractional factorial design is recommended for the initial screen to efficiently explore a wide range of variables.[6] This approach allows for the identification of key factors and their interactions with a minimal number of experiments.[7]
Table 1: Variables for Primary Suzuki-Miyaura Coupling Screen
| Factor | Level 1 | Level 2 | Level 3 | Level 4 |
| Pd Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ | - |
| Ligand | SPhos | XPhos | P(tBu)₃ | RuPhos |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | - |
| Solvent | Dioxane/H₂O | Toluene/H₂O | 2-MeTHF/H₂O | - |
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare stock solutions of this compound (0.2 M), the aryl halide partner (0.2 M), palladium catalysts (e.g., 20 mM), ligands (e.g., 40 mM), and bases (e.g., 1.0 M) in the chosen solvents.
-
-
Reagent Dispensing (96-well plate):
-
Using an automated liquid handler, dispense the reagents into a 96-well microplate according to the DoE layout. A typical reaction volume is 100-200 µL.
-
Causality: Automated dispensing minimizes human error and ensures precise and accurate addition of reagents, which is critical for the reliability of HTS results.
-
-
Reaction Incubation:
-
Seal the 96-well plate and incubate at a constant temperature (e.g., 80 °C) with stirring for a defined period (e.g., 12-24 hours).
-
Expertise & Experience: The choice of temperature is a balance between reaction rate and potential degradation of reactants or catalysts. An initial temperature of 80 °C is a good starting point for many Suzuki-Miyaura couplings.
-
-
Reaction Quenching and Sample Preparation:
-
After incubation, quench the reactions by adding a suitable solvent (e.g., acetonitrile) and an internal standard.
-
Centrifuge the plate to pellet any solids.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
Analysis by LC-MS:
-
Analyze the samples using a high-throughput LC-MS system.[8][9] A rapid gradient method (e.g., 1-2 minutes per sample) is essential for timely data acquisition.[10]
-
Trustworthiness: LC-MS provides both qualitative (mass confirmation of product) and quantitative (peak area) data, ensuring the confident identification and measurement of the desired product.
-
Data Analysis and Interpretation
The primary output from the LC-MS analysis will be the peak area of the desired product, normalized to the internal standard. This data can be used to generate heat maps to visualize the performance of different reaction conditions. The DoE software will identify the most significant factors influencing the reaction outcome, guiding the design of subsequent optimization screens.[11]
Protocol 2: Fluorescence-Based High-Throughput Screening
For certain applications, a fluorescence-based assay can offer even higher throughput and sensitivity.[12][13] This protocol is applicable when one of the coupling partners can be tagged with a fluorophore, or when the product itself is fluorescent.
Assay Principle
This assay relies on the change in fluorescence properties upon successful coupling. For instance, a non-fluorescent reactant can be converted into a highly fluorescent product.[14]
Caption: Principle of a Turn-On Fluorescence-Based HTS Assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Synthesize or procure a suitable fluorogenic coupling partner (e.g., an aryl halide with a quenched fluorophore).
-
Prepare stock solutions as described in Protocol 1.
-
-
Reaction Setup (384- or 1536-well plate):
-
Dispense reagents into a high-density microplate. The smaller reaction volumes in these formats conserve precious reagents.
-
-
Reaction Incubation:
-
Incubate the plate at the desired temperature.
-
-
Fluorescence Reading:
-
Directly read the fluorescence intensity of each well using a plate reader at an appropriate excitation and emission wavelength. No sample workup is typically required.
-
Expertise & Experience: The absence of a workup step significantly increases the throughput of fluorescence-based assays compared to LC-MS.[15]
-
Data Analysis
The fluorescence intensity in each well is directly proportional to the product concentration. This allows for rapid identification of "hit" conditions that lead to high product formation.
Secondary Screen: Reaction Optimization
Once initial "hit" conditions are identified from the primary screen, a secondary screen is performed to fine-tune the reaction parameters. This typically involves a more focused DoE, such as a central composite design, to optimize variables like catalyst loading, temperature, and reaction time.
Table 2: Example of a Secondary Optimization Screen
| Factor | Range |
| Catalyst Loading | 0.1 - 2.0 mol% |
| Temperature | 60 - 100 °C |
| Reaction Time | 2 - 18 hours |
Conclusion: Accelerating Discovery through Systematic Screening
The high-throughput screening protocols detailed in this application note provide a robust framework for the rapid and efficient optimization of reactions involving this compound. By combining automated liquid handling, parallel reaction execution, and sensitive analytical techniques with the statistical power of Design of Experiments, researchers can significantly accelerate their discovery and development timelines. The insights gained from these HTS campaigns will facilitate the synthesis of novel compounds for various applications, particularly in the realm of drug discovery.
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Application Note: A Scalable and Robust Synthesis of (4-(Isobutylsulfinyl)phenyl)boronic Acid Derivatives
Abstract
(4-(Isobutylsulfinyl)phenyl)boronic acid and its derivatives are valuable building blocks in medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the sulfoxide moiety, a key functional group in numerous pharmacologically active compounds.[1][2] However, the transition from laboratory-scale synthesis to pilot or manufacturing scale presents significant challenges, including reaction control, impurity profiles, and purification difficulties. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and safe process. We detail a strategic pathway that prioritizes the use of stable intermediates, avoids cryogenic conditions, and addresses the critical challenges of selective oxidation and final product purification.
Introduction: The Strategic Imperative for Scalable Synthesis
The sulfoxide functional group is a cornerstone in modern drug design, prized for its ability to act as a hydrogen bond acceptor, enhance solubility, and modulate metabolic stability. When incorporated into an arylboronic acid, it creates a versatile reagent for late-stage functionalization and the construction of complex molecular architectures.
The primary challenges in scaling the synthesis of these compounds are threefold:
-
Selective Oxidation: The oxidation of the precursor thioether to a sulfoxide must be highly selective to prevent the formation of the corresponding sulfone, which is often difficult to separate.
-
Boronic Acid Stability and Purification: Free boronic acids are notoriously challenging to purify on a large scale. They are prone to dehydration to form cyclic boroxine anhydrides, can be unstable on standard silica gel chromatography, and often exhibit poor crystallization properties.[3]
-
Process Safety: Several steps, particularly the borylation and oxidation, can involve exothermic events or hazardous reagents that require stringent control in a large-scale setting.
This guide outlines a multi-step synthesis designed to mitigate these risks through strategic selection of intermediates and reaction conditions.
Recommended Synthetic Strategy: A Pathway to Purity and Scale
A thorough retrosynthetic analysis suggests several potential routes. However, for scalability, a pathway that proceeds through a stable, easily purifiable boronate ester intermediate is vastly superior. This approach isolates the challenging purification step to an intermediate that is more amenable to standard techniques like chromatography and recrystallization, before the final, more sensitive boronic acid is revealed.
The recommended four-step sequence is as follows:
-
Nucleophilic Aromatic Substitution: Formation of the thioether precursor, 1-bromo-4-(isobutylthio)benzene.
-
Miyaura Borylation: Palladium-catalyzed conversion of the aryl bromide to its corresponding pinacol boronate ester.
-
Selective Oxidation: Controlled oxidation of the thioether boronate ester to the sulfoxide boronate ester.
-
Hydrolysis: Conversion of the purified sulfoxide boronate ester to the final this compound.
Caption: Overall workflow for the scalable synthesis.
Process Development and Scale-Up Considerations
Step 1: Thioether Formation
The synthesis of 1-bromo-4-(isobutylthio)benzene from 4-bromothiophenol and an isobutyl halide is a standard nucleophilic substitution.
-
Causality of Choices:
-
Base: Potassium carbonate (K₂CO₃) is selected as a cost-effective and moderately strong base, sufficient to deprotonate the thiophenol without causing undesirable side reactions.
-
Solvent: Acetone or DMF are suitable solvents. Acetone offers easier removal during workup, which is advantageous for scale-up.
-
Temperature Control: The reaction is mildly exothermic. On a large scale, monitoring the internal temperature and controlling the addition rate of the isobutyl bromide is necessary to maintain a target temperature of 50-60°C, ensuring a reasonable reaction rate without excessive solvent loss.
-
Step 2: Miyaura Borylation to the Pinacol Ester
This step is critical for establishing a stable, purifiable intermediate. The palladium-catalyzed coupling of 1-bromo-4-(isobutylthio)benzene with bis(pinacolato)diboron (B₂pin₂) is a reliable method.[4]
-
Causality of Choices:
-
Intermediate Choice: The pinacol ester is chosen over the free boronic acid because it is significantly more stable, less prone to protodeboronation, and is typically a crystalline solid that is easily purified by recrystallization or chromatography on silica gel.[3] This is the cornerstone of the scale-up strategy.
-
Catalyst System: A system of Pd(dppf)Cl₂ is highly effective. The dppf ligand provides the stability and activity needed for the efficient coupling of aryl bromides. Catalyst loading should be optimized (typically 1-3 mol%) to balance cost and reaction time.
-
Base: Potassium acetate (KOAc) is the preferred base. It is sufficiently strong to facilitate the catalytic cycle but mild enough to prevent degradation of the starting materials or product.[1]
-
Solvent: Anhydrous solvents like dioxane or toluene are required to prevent premature hydrolysis of the boronate ester and to ensure catalyst activity.
-
Step 3: Selective Oxidation of the Thioether Boronate Ester
This is the most chemically sensitive step of the sequence. Over-oxidation to the sulfone is the primary side reaction to be avoided.
-
Causality of Choices:
-
Oxidant: Hydrogen peroxide (30-35% wt. in H₂O) is an ideal oxidant for scale-up due to its low cost and the benign byproduct (water).[5] While reagents like sodium periodate are effective, they generate solid byproducts that can complicate workup on a large scale.[6]
-
Stoichiometry and Temperature Control: The key to selectivity is precise control of both stoichiometry and temperature. Typically, 1.05-1.10 equivalents of H₂O₂ are used. The reaction is highly exothermic and must be performed with adequate cooling. A slow, controlled addition of the oxidant while maintaining an internal temperature below 25°C is crucial.
-
In-Process Control (IPC): Frequent monitoring by HPLC is essential to track the disappearance of the starting material and the formation of the sulfoxide and sulfone. The reaction should be quenched immediately upon consumption of the starting thioether to minimize sulfone formation.
-
Caption: Logic workflow for the selective oxidation step.
Step 4: Hydrolysis to the Final Boronic Acid
The final step involves the deprotection of the pinacol ester.
-
Causality of Choices:
-
Method: A common method is transesterification with a volatile boronic acid scavenger like isobutylboronic acid in a biphasic solvent system (e.g., heptane/water), followed by extraction. An alternative is simple aqueous acidic or basic hydrolysis followed by extraction and crystallization.
-
pH Control: During workup and isolation, the pH must be carefully controlled. Boronic acids are amphoteric and their solubility is highly pH-dependent. Typically, the product is extracted into an organic solvent under slightly acidic conditions (pH 3-5).
-
Large-Scale Purification Protocol
Direct purification of the final this compound is often problematic. Recrystallization is the preferred method for large quantities.
Protocol: Purification via Recrystallization
-
Solvent Selection: Screen for a suitable solvent system. A biphasic system like Toluene/Heptane or Ethyl Acetate/Heptane often works well. The goal is to find a system where the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in the mother liquor.
-
Dissolution: Dissolve the crude boronic acid in the minimum amount of the hot primary solvent (e.g., Toluene).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This must be done with caution on a large scale to prevent premature crystallization.
-
Crystallization: Allow the solution to cool slowly to ambient temperature. Slow cooling is critical for forming well-defined, pure crystals. Further cooling in an ice bath can improve yield.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the filter cake with a small amount of the cold secondary, anti-solvent (e.g., Heptane) to remove residual mother liquor.
-
Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Self-Validation: The purity of the final product should be confirmed by HPLC (>98% area), ¹H NMR (confirming structure and absence of pinacol or solvent signals), and Karl Fischer titration (to determine water content).
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-4-(isobutylthio)benzene
-
To a reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 4-bromothiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone (5 L/kg of thiophenol).
-
Stir the resulting slurry and heat to 45-50°C.
-
Slowly add isobutyl bromide (1.1 eq) over 1-2 hours, maintaining the internal temperature below 60°C.
-
Maintain the reaction at 55-60°C for 4-6 hours, monitoring by HPLC for the disappearance of 4-bromothiophenol.
-
Once complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product as an oil. This is typically used in the next step without further purification.
Protocol 2: Synthesis of the Pinacol Ester Intermediate
-
To a dry, inerted reactor, charge 1-bromo-4-(isobutylthio)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and anhydrous dioxane (8 L/kg of bromide).
-
Sparge the mixture with nitrogen or argon for 30 minutes.
-
Charge Pd(dppf)Cl₂ (0.02 eq).
-
Heat the reaction mixture to 85-90°C and maintain for 8-16 hours. Monitor by HPLC for consumption of the starting material.
-
Cool to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by recrystallization from a suitable solvent like heptane or isopropanol.
Protocol 3: Selective Oxidation to the Sulfoxide Pinacol Ester
-
Charge the purified thioether pinacol ester (1.0 eq) and acetic acid (10 L/kg of ester) to a reactor with efficient cooling.
-
Cool the solution to 10-15°C.
-
Slowly add 35% hydrogen peroxide (1.05 eq) dropwise, ensuring the internal temperature does not exceed 25°C.
-
Stir at 20-25°C and monitor closely by HPLC every 30-60 minutes.
-
Upon completion, quench the reaction by slowly adding a 10% aqueous sodium sulfite solution until a negative peroxide test (using peroxide test strips) is obtained.
-
Extract the product into ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer and concentrate under reduced pressure to yield the sulfoxide pinacol ester, which can be further purified by recrystallization if needed.
Protocol 4: Hydrolysis to this compound
-
Charge the sulfoxide pinacol ester (1.0 eq), heptane (5 L/kg), and water (5 L/kg) to a reactor.
-
Add isobutylboronic acid (1.5 eq).
-
Heat the biphasic mixture to 60-70°C and stir vigorously for 2-4 hours.
-
Cool to room temperature, separate the layers.
-
Extract the aqueous layer with heptane to remove pinacol and isobutylboronic acid byproducts.
-
Adjust the aqueous layer to pH 3-4 with 2M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by recrystallization as described in Section 4.
Safety and Hazard Analysis
Scaling up chemical processes requires a rigorous evaluation of potential hazards.
| Step/Reagent | Hazard | Mitigation Strategy |
| Isobutyl Bromide | Lachrymator, flammable | Handle in a well-ventilated area, use appropriate PPE. |
| Dioxane | Flammable, carcinogen, can form explosive peroxides | Use anhydrous grade, store under nitrogen, test for peroxides before use. |
| Palladium Catalyst | Pyrophoric (if handled dry) | Handle under an inert atmosphere. Filtered catalyst cake should not be allowed to dry in air. |
| Hydrogen Peroxide | Strong oxidizer, can cause runaway reactions | Use in a controlled manner with adequate cooling. Ensure proper quenching. Avoid contact with incompatible materials (e.g., heavy metals). |
| Grignard/Organolithium Routes (Avoided) | Pyrophoric, highly exothermic quench | The chosen Miyaura borylation route avoids these highly reactive organometallics, representing an "inherently safer design" choice.[4] |
| DMSO as a Solvent (Avoided) | Can undergo violent thermal decomposition, especially in the presence of acids or bases.[7][8] | The selected solvents (Dioxane, Acetic Acid) have more predictable and manageable safety profiles for these transformations. |
Conclusion
The successful scale-up synthesis of this compound hinges on a strategy that prioritizes the isolation and purification of a stable boronate ester intermediate. This approach effectively circumvents the well-documented difficulties associated with handling and purifying free boronic acids on a large scale. By carefully controlling the stoichiometry and temperature of the selective oxidation step and employing robust purification methods, high-purity material can be produced in a safe, reproducible, and scalable manner, ready for application in advanced pharmaceutical development.
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Application Note: Derivatization Strategies for (4-(Isobutylsulfinyl)phenyl)boronic Acid for Use in Biological Assays
Abstract
Phenylboronic acids are exceptionally versatile molecular tools in chemical biology and drug development, renowned for their unique ability to engage in reversible covalent interactions with biologically relevant motifs such as cis-diols and specific amino acid residues. This application note focuses on (4-(Isobutylsulfinyl)phenyl)boronic acid , a compound distinguished by its core phenylboronic acid functionality for biological targeting and a chiral isobutylsulfinyl substituent that modulates its physicochemical properties. The inherent lack of a reporter signal in the parent molecule necessitates strategic derivatization to unlock its potential as a probe for biological assays. Here, we provide a comprehensive guide for researchers, detailing modular derivatization protocols, including Suzuki-Miyaura coupling and the introduction of bioorthogonal handles. We further present detailed protocols for applying these newly synthesized probes in key biological applications: glycoprotein labeling, serine protease activity monitoring, and the detection of reactive oxygen species. This guide emphasizes the rationale behind experimental choices and incorporates self-validating controls to ensure scientific rigor.
Introduction to this compound
The boronic acid functional group, -B(OH)₂, is a mild Lewis acid that can form stable, yet reversible, cyclic esters with 1,2- and 1,3-diols.[1][2] This reactivity is the foundation of its widespread use for targeting the glycan shields of glycoproteins, which are crucial in cell-cell recognition and disease pathology.[3] Furthermore, the empty p-orbital of the boron atom allows for dative bonding with nucleophilic amino acid side chains, most notably the serine residue in the active site of serine proteases, making boronic acids potent enzyme inhibitors.[4][5] A third, increasingly utilized property is the chemoselective oxidation of the C-B bond by reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), enabling the design of reaction-based fluorescent sensors.[6][7]
This compound brings an additional layer of complexity and potential specificity. The sulfinyl group introduces chirality and influences the electronic nature of the phenyl ring, which can affect the pKₐ and binding affinity of the boronic acid moiety. To harness these properties for biological investigation, derivatization is essential to append reporter groups (e.g., fluorophores) or affinity tags (e.g., biotin).
Physicochemical Properties and Handling
Proper handling and understanding of the compound's properties are critical for successful derivatization and application.
| Property | Value / Observation | Source / Note |
| Molecular Formula | C₁₀H₁₅BO₃S | - |
| Molecular Weight | 226.10 g/mol | - |
| Appearance | Expected to be a white to off-white solid. | Based on similar phenylboronic acids.[8] |
| Solubility | Soluble in organic solvents (MeOH, DMSO, THF); limited solubility in water. | Based on similar structures.[8] |
| pKa | Estimated to be in the range of 8.5 - 9.0. | The electron-withdrawing nature of the sulfinyl group may slightly lower the pKa compared to unsubstituted phenylboronic acid (pKa ~8.83).[8] |
| Stability & Storage | Store desiccated at 2-8°C. Prone to dehydration to form a trimeric boroxine anhydride, especially upon heating or under vacuum. This is typically reversible upon addition of water. The sulfinyl group is susceptible to oxidation to a sulfone under harsh oxidative conditions. | Standard practice for boronic acids. |
Rationale and Strategy for Derivatization
The primary goal of derivatization is to convert the non-reporting this compound into a functional probe. This is achieved by covalently attaching a module that enables detection or secondary ligation. Our strategic workflow is modular, allowing for the creation of a diverse set of probes from a single core structure.
Caption: Derivatization workflow for creating functional biological probes.
Derivatization Protocols
Here we present two robust protocols for derivatizing the core molecule. The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that directly utilizes the boronic acid.[9][10]
Protocol 1: Direct Fluorophore Attachment via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a fluorescent probe by coupling the boronic acid with a halogenated fluorophore, such as 4-bromocoumarin or an iodo-BODIPY derivative.
Rationale: This is the most direct method to create a stable, fluorescently-labeled probe. The choice of palladium catalyst and base is crucial for achieving high yields. Pd(PPh₃)₄ is a versatile catalyst for such couplings, and a mild base like sodium carbonate is sufficient to facilitate the transmetalation step.[11]
Materials:
-
This compound
-
Halogenated fluorophore (e.g., 4-Bromo-7-diethylaminocoumarin)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃), 2 M aqueous solution
-
Toluene and Ethanol (EtOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq), the halogenated fluorophore (1.1 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add toluene and ethanol in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL EtOH for a 0.1 mmol scale reaction).
-
Add the 2 M Na₂CO₃ solution (2.0 eq).
-
Heat the reaction mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final fluorescent probe.
-
Validation: Confirm the structure and purity of the final product using LC-MS and ¹H NMR spectroscopy.
Protocol 2: Introduction of a Bioorthogonal Handle for Click Chemistry
This protocol creates a versatile intermediate probe functionalized with an azide, which can be subsequently "clicked" to a wide array of alkyne-modified reporters (fluorophores, biotin, etc.) via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12]
Rationale: A modular, two-step approach provides immense flexibility. First, a small, clickable handle is installed via Suzuki coupling. This intermediate is often easier to purify than a large, final probe. The subsequent click reaction is highly efficient and bioorthogonal. Care must be taken as copper catalysts can sometimes promote protodeboronation (loss of the boronic acid group).[12] Using a ligand like TBTA or performing the reaction at low temperatures can mitigate this.
Materials (Step A - Suzuki Coupling):
-
Same as Protocol 1, but using 1-(azidomethyl)-4-iodobenzene as the coupling partner.
Methodology (Step A):
-
Follow the Suzuki coupling procedure described in Protocol 1, substituting the fluorophore with 1-(azidomethyl)-4-iodobenzene.
-
Purify the resulting azide-functionalized boronic acid intermediate by column chromatography.
Materials (Step B - CuAAC Click Reaction):
-
Azide-functionalized boronic acid intermediate (from Step A)
-
Alkyne-modified reporter (e.g., DBCO-Fluorophore, Alkyne-Biotin)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)
-
Solvent: t-Butanol/Water or DMSO
Methodology (Step B):
-
Dissolve the azide-functionalized boronic acid (1.0 eq) and the alkyne-reporter (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄ (0.1 eq) and TBTA (0.1 eq) in DMSO/water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄/TBTA solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the organic layer, dry, concentrate, and purify by column chromatography or HPLC.
Application Protocols for Derivatized Probes
The following protocols outline how to use the newly synthesized probes in common biological assays.
Application 1: Fluorescent Labeling of Cell-Surface Glycoproteins
Concept: The fluorescent probe, synthesized via Protocol 1, will bind to cis-diol-containing glycans on the surface of live cells, allowing for visualization by fluorescence microscopy. Boronic acid-glycan interactions are pH-dependent, with stronger binding at pH values at or above the boronic acid's pKₐ.[13]
Caption: Probe binding to cell surface glycans.
Protocol:
-
Culture cells (e.g., HeLa or HepG2) on glass-bottom dishes to ~70-80% confluency.
-
Prepare a stock solution of the fluorescent probe in DMSO (e.g., 10 mM).
-
Dilute the probe to a final working concentration (e.g., 5-20 µM) in serum-free cell culture medium or a buffered saline solution (e.g., PBS, pH 7.4).
-
Wash the cells twice with warm PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
Remove the labeling solution and wash the cells three times with warm PBS to remove unbound probe.
-
Add fresh medium or PBS to the dish and image immediately using a fluorescence microscope with appropriate filter sets.
-
Self-Validation / Controls:
-
Competition: Co-incubate the fluorescent probe with a 50-fold excess of a non-fluorescent boronic acid (e.g., phenylboronic acid). A significant reduction in fluorescence signal indicates specific binding to diols.
-
Negative Control: Label a cell line known to have low surface glycosylation and compare the signal intensity.
-
Application 2: Detection of Cellular Hydrogen Peroxide (ROS)
Concept: This application requires a pro-fluorescent probe, where the boronic acid group quenches or modifies the fluorescence of a fluorophore. Oxidation by H₂O₂ cleaves the C-B bond, releasing the unquenched fluorophore and causing a "turn-on" fluorescence response.[6][7] This requires a custom synthesis approach, often using Suzuki coupling (Protocol 1) with a fluorophore whose properties are modulated by the boronic acid substituent.
Caption: Mechanism of a ROS-activated boronic acid probe.
Protocol:
-
Plate cells in a 96-well plate or on glass-bottom dishes.
-
Wash cells with PBS and then incubate with the ROS-sensitive boronic acid probe (1-10 µM in serum-free medium) for 30 minutes.
-
Induce oxidative stress by adding an agent like H₂O₂ (100-500 µM) or Phorbol 12-myristate 13-acetate (PMA) (1 µg/mL) for a desired time period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader or visualize the cells with a fluorescence microscope.
-
Self-Validation / Controls:
-
Negative Control: Include wells with cells and the probe but without the ROS-inducing agent.
-
Inhibition Control: Pre-treat cells with an antioxidant like N-acetylcysteine (NAC) for 1 hour before adding the probe and the ROS inducer. A diminished fluorescence signal compared to the induced-only sample validates that the signal is ROS-dependent.
-
Data Interpretation & Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Suzuki Coupling | Inactive catalyst; insufficient base; poor quality reagents/solvents. | Use fresh Pd(PPh₃)₄; ensure base is fully dissolved; use anhydrous solvents. |
| High Background Staining (Glycoprotein Labeling) | Probe concentration too high; insufficient washing; non-specific binding. | Titrate probe concentration downwards; increase the number and duration of wash steps; include a blocking step with BSA. |
| No Signal (ROS Assay) | Probe is not sensitive to ROS; cells are not producing sufficient ROS; probe is not cell-permeable. | Validate probe reactivity in vitro first; use a positive control for ROS production (e.g., CellROX); check probe design for lipophilicity. |
| Probe Precipitation in Media | Poor aqueous solubility. | Increase DMSO concentration in the final dilution (typically ≤0.5%); sonicate the stock solution before dilution; consider derivatization with a PEG linker. |
Conclusion
This compound is a promising scaffold for the development of sophisticated biological probes. Its derivatization via robust and modular synthetic routes, such as the Suzuki-Miyaura coupling, enables the creation of tailored tools for studying complex biological systems. The protocols outlined in this note provide a solid foundation for researchers to synthesize and apply these probes for visualizing glycoproteins, monitoring enzyme activity, and detecting oxidative stress, thereby advancing research in chemical biology and drug discovery.
References
-
Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. MDPI. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. [Link]
-
Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. PNAS. [Link]
-
Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. [Link]
- Process for the preparation of substituted phenylboronic acids.
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. [Link]
-
Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group, Princeton University. [Link]
-
Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. Sensors. [Link]
-
Stereospecific Enzymatic Conversion of Boronic Acids to Amines. Angewandte Chemie. [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
A New Fluorescein Derivative Bearing a Boronic Acid Group as a Fluorescent Chemosensor for Fluoride Ion. The Journal of Organic Chemistry. [Link]
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography B. [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. ChemMedChem. [Link]
-
Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]
-
Synthesis of Boron-Containing Primary Amines. Molecules. [Link]
-
Recycling results of Suzuki coupling reaction of phenylboronic acid... ResearchGate. [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. ResearchGate. [Link]
-
Phenylboronic acid. Wikipedia. [Link]
-
Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules. [Link]
-
Boron enabled bioconjugation chemistries. RSC Publishing. [Link]
-
4-Isopropylphenylboronic acid. PubChem. [Link]
-
Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface. [Link]
-
Development of a radioiodinated boronic acid probe for the detection of hydrogen peroxide and peroxynitrite. Journal of Radioanalytical and Nuclear Chemistry. [Link]
-
A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
-
Palladium-catalyzed ligand-free and aqueous Suzuki reaction for the construction of (hetero)aryl-substituted triphenylamine derivatives. RSC Advances. [Link]
-
Light-driven four-component reaction with boronic acid derivatives as alkylating agents: an amine/imine mediated activation approach. ChemRxiv. [Link]
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Reactivity of Boronic Acids toward Catechols in Aqueous Solution. The Journal of Organic Chemistry. [Link]
-
Boronate-Based Fluorescent Probes for Imaging Cellular Hydrogen Peroxide. Journal of the American Chemical Society. [Link]
-
Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ResearchGate. [Link]
-
Suzuki Coupling Mechanism. YouTube. [Link]
-
A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences. [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews. [Link]
-
Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules. [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors. [Link]
-
Nitrophenyl boronic acids as derivatizing agents in chromatography. Virginia Tech. [Link]
-
Nucleic Acid FRET Sensing of Hydrogen Peroxide in Live Cells Using a Boronic Acid Nucleobase Surrogate. ChemRxiv. [Link]
-
Direct Synthesis of Functionalized Allylic Boronic Esters from Allylic Alcohols and Inexpensive Reagents and Catalysts. Organic Chemistry Portal. [Link]
-
4-(Isopropylsulphonyl)benzeneboronic acid. PubChem. [Link]
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- 5. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Temperature for (4-(Isobutylsulfinyl)phenyl)boronic acid
Welcome to the technical support center for experiments involving (4-(Isobutylsulfinyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of optimizing reaction temperatures for this specific reagent. The presence of the isobutylsulfinyl group introduces unique electronic and steric properties that require careful consideration to achieve high yields and purity, particularly in cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low yields at standard temperatures (e.g., 80-90 °C). What is the likely cause and how can I improve it?
A1: The Challenge of an Electron-Deficient Coupling Partner
The primary challenge with this compound is the electron-withdrawing nature of the isobutylsulfinyl (sulfoxide) group. This electronic effect deactivates the boronic acid towards the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to sluggish reactions at temperatures that are typically effective for other arylboronic acids.
Troubleshooting Steps:
-
Initial Temperature Screening: If your standard conditions are failing, a systematic increase in temperature is a logical first step. However, this must be done cautiously due to the potential for thermal decomposition.
-
Ligand and Catalyst Choice: For electron-deficient boronic acids, the choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle, potentially allowing for lower reaction temperatures.
-
Base Selection: The choice of base can significantly influence the reaction rate. A stronger base may be necessary to facilitate the formation of the active boronate species required for transmetalation. However, overly harsh basic conditions can also promote side reactions.
Experimental Protocol: Systematic Temperature Optimization
A recommended approach is to perform a controlled temperature screen.
-
Set up identical small-scale reactions in parallel.
-
Charge each reaction vessel with this compound (1.2 eq.), your aryl halide (1.0 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.) in a solvent mixture like dioxane/water.
-
Run each reaction at a different temperature (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitor the reactions at regular intervals (e.g., 2, 4, 8, and 24 hours) by a suitable analytical method like LC-MS or TLC to track the consumption of starting materials and the formation of the desired product and any byproducts.
| Temperature (°C) | Expected Observation | Recommended Action |
| 80 | Slow or no reaction | Increase temperature in 10 °C increments. |
| 90-100 | Moderate conversion | This is a good starting point for further optimization of other parameters (catalyst, base, solvent). |
| 110-120 | Higher conversion, but potential for new impurities | Carefully analyze byproducts. If decomposition is observed, reduce the temperature. |
Q2: I'm observing a significant amount of a byproduct that appears to be isobutylbenzene. What is this side reaction and how is it related to temperature?
A2: The Competing Threat of Protodeboronation
The formation of isobutylbenzene is a classic indicator of protodeboronation , a common side reaction for arylboronic acids, especially those bearing electron-withdrawing groups. In this process, the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water).
Causality and Temperature Dependence:
Protodeboronation is often accelerated by elevated temperatures and the presence of acidic or basic conditions. While higher temperatures are needed to drive the desired Suzuki-Miyaura coupling, they can also significantly increase the rate of this undesired decomposition pathway. There is a critical temperature window where the rate of the productive coupling outpaces the rate of protodeboronation.
Troubleshooting Flowchart for Protodeboronation:
Caption: Balancing reaction outcomes with temperature.
Summary of Recommended Temperature Ranges for Suzuki-Miyaura Coupling:
| Scenario | Recommended Starting Temperature | Key Considerations |
| Initial Screening | 90 °C | Monitor closely for product formation and protodeboronation. |
| Slow Reaction Rate | 100-110 °C | Increase in 5-10 °C increments. Re-evaluate if significant byproduct formation is observed. |
| Significant Protodeboronation | 80 °C | If the reaction is too slow at this temperature, focus on optimizing the catalyst system rather than increasing the temperature further. |
| Suspected Sulfoxide Decomposition | ≤ 100 °C | Avoid prolonged heating at higher temperatures. Ensure the reaction medium is not acidic. |
Analytical Monitoring
Effective temperature optimization relies on accurate monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): An invaluable tool for quantifying the starting materials, desired product, and byproducts. A stable method can provide precise data on conversion and yield at different temperatures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for identifying the mass of byproducts, which can help in diagnosing side reactions like protodeboronation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR can be used to monitor the consumption of the boronic acid and the formation of the protodeboronated byproduct.
By carefully considering the electronic nature of this compound and systematically evaluating the reaction temperature, researchers can successfully navigate the challenges associated with this valuable reagent and achieve optimal outcomes in their synthetic endeavors.
References
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(58), 36675-36680. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). A Practical Guide for the Suzuki–Miyaura Cross-Coupling Reaction. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules (pp. 1-36). Springer, Berlin, Heidelberg. [Link]
-
De Bo, G. (2017). Pummerer-type reaction of sulfoxides. Beilstein Journal of Organic Chemistry, 13, 1396-1400. [Link]
-
Tyrell, J. H., & Sherwood, P. (2012). The Suzuki-Miyaura reaction: a review of the mechanism and its applications in organic synthesis. Current Organic Chemistry, 16(4), 446-465. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A new palladium precatalyst for C–C and C–N cross-coupling reactions. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
solvent effects on the reactivity of (4-(Isobutylsulfinyl)phenyl)boronic acid
A Senior Application Scientist's Guide to Solvent Effects and Reactivity
Welcome to the technical support center for (4-(Isobutylsulfinyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile reagent in their synthetic endeavors. My goal as your application scientist is not just to provide protocols, but to offer a deeper understanding of the causality behind experimental observations, particularly how solvent choice dictates the success or failure of your reactions. The sulfinyl moiety introduces unique electronic and steric properties that demand careful consideration of the reaction environment.
This document is structured as a dynamic resource, combining frequently asked questions for foundational knowledge with in-depth troubleshooting guides for when you're facing challenges at the bench.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is an organoboron compound featuring a phenyl ring substituted with both a boronic acid group and an isobutylsulfinyl group. Its primary utility is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The sulfoxide group is a valuable pharmacophore in drug discovery, and its presence can influence the physicochemical properties of the final molecule, such as solubility and metabolic stability. The oxidation state of the sulfur is critical; both reduction to the sulfide and oxidation to the sulfone can abolish or significantly alter biological activity.[1]
Q2: Why is solvent selection so critical for reactions involving this specific boronic acid?
Solvent choice is paramount for three key reasons directly impacting the reactivity and stability of this compound:
-
Solubility and Reagent Availability: Like many boronic acids, its solubility can be limited. The chosen solvent must adequately dissolve the boronic acid, the coupling partner, and the base to ensure efficient reaction kinetics. Phenylboronic acid, for instance, shows high solubility in ethers and ketones but very low solubility in hydrocarbons.[2][3]
-
Stability and Side Reactions: The C-B bond is susceptible to cleavage, a side reaction known as protodeboronation, which yields the undesired isobutyl phenyl sulfoxide byproduct. This process is heavily influenced by the solvent, particularly the presence of protic sources like water or alcohols.[4][5][6]
-
Catalytic Cycle Efficiency: Solvents mediate every step of the catalytic cycle. They influence catalyst activation, stabilize reactive intermediates, and can even alter the chemoselectivity of a reaction.[7] The polarity of the solvent can significantly impact reaction rates by stabilizing charged intermediates and transition states.[8][9][10]
Q3: How does the isobutylsulfinyl group affect the reactivity compared to a simpler arylboronic acid?
The sulfinyl group (S=O) is moderately electron-withdrawing and highly polar. This has two opposing effects:
-
Electronic Effect: The electron-withdrawing nature can decrease the nucleophilicity of the ipso-carbon attached to the boron atom. This can slow down the transmetalation step of the Suzuki-Miyaura cycle, which is often the rate-limiting step.
-
Coordination Effect: The oxygen or sulfur atom of the sulfoxide could potentially coordinate to the palladium center, which may influence catalyst activity or stability. While direct evidence for this specific molecule is not broadly published, such interactions are known for related functional groups.
Troubleshooting Guide: Experimental Challenges & Solutions
Problem 1: My Suzuki-Miyaura reaction has stalled or shows very low yield.
This is the most common issue encountered. Before blaming the catalyst, let's diagnose the solvent-related factors using a systematic approach.
Caption: Troubleshooting workflow for low reaction yield.
If your starting material is not being consumed, the issue is likely poor reactivity, often stemming from solubility problems.
-
Causality: The boronic acid, your halide/triflate partner, or the inorganic base may not be sufficiently soluble in the chosen solvent. A heterogeneous reaction is inherently slower. For Suzuki reactions, solvent mixtures are often employed to balance the solubility of polar (base, boronate salt) and non-polar (organic electrophile, catalyst) components.[11]
-
Recommended Action:
-
Switch to a More Polar Aprotic Solvent: If you are using a non-polar solvent like toluene, consider switching to dioxane, THF, or DMF. These solvents are generally better at dissolving the boronic acid and the boronate species formed in the presence of a base.
-
Introduce Water: A small amount of water (e.g., in a 4:1 or 10:1 organic solvent:water ratio) can dramatically increase the solubility of the base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄) and facilitate the formation of the active [ArB(OH)₃]⁻ species, which is more competent for transmetalation.[11] However, be cautious, as excess water can promote protodeboronation (see Problem 2).
-
Consider a Homogeneous Base: If solubility of an inorganic base is an issue, consider an organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although these are generally less effective for Suzuki couplings.
-
| Solvent | Type | Dielectric Constant (approx.)[12] | Recommended Use & Rationale |
| Dioxane | Polar Aprotic | 2.2 | Excellent first choice. Good general-purpose solvent for Suzuki couplings, often used with water to dissolve the base.[11] |
| Toluene | Non-polar | 2.4 | Use when reactants are very non-polar. Often requires a phase-transfer catalyst or vigorous stirring. Less effective for polar substrates. |
| THF | Polar Aprotic | 7.5 | Good alternative to dioxane, though its lower boiling point limits reaction temperature. |
| DMF | Polar Aprotic | 37 | Use with caution. Highly polar, excellent solubilizing power. However, can lead to catalyst decomposition at high temperatures. Can also switch selectivity in some cases.[7] |
| Ethanol/Water | Polar Protic | 24 / 80 | Generally not recommended as the primary solvent due to high risk of protodeboronation. Can be used as a co-solvent in small amounts if absolutely necessary for solubility. |
| Acetonitrile | Polar Aprotic | 37.5 | Good solubilizing power but can sometimes coordinate to the palladium center, inhibiting catalysis. |
Problem 2: My main isolated product is isobutyl phenyl sulfoxide, the result of protodeboronation.
This indicates that the C-B bond is cleaving faster than the desired C-C bond is forming. This is a classic problem with electron-deficient or sterically hindered arylboronic acids.
-
Causality: Protodeboronation is the acid- or base-catalyzed replacement of the -B(OH)₂ group with a hydrogen atom. Protic solvents (water, alcohols) are a direct source of protons and can mediate this process efficiently.[4][5] The reaction can be particularly fast if the reaction pH is close to the pKa of the boronic acid.[5]
Caption: Protodeboronation facilitated by a protic solvent.
-
Recommended Action:
-
Use Anhydrous Aprotic Solvents: The most effective solution is to minimize the source of protons. Use freshly distilled, anhydrous solvents like dioxane or THF. Ensure your glassware is rigorously dried.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronic ester, such as a pinacol ester (forming this compound pinacol ester). Boronic esters are generally more resistant to protodeboronation, although they can hydrolyze back to the boronic acid in situ if water is present.[11]
-
Control the Base and Water Content: If water is necessary, use the minimum amount required. A stronger base like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the desired coupling relative to protodeboronation compared to weaker bases.
-
Lower Reaction Temperature: Protodeboronation is often more sensitive to temperature than the productive coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time may improve the product ratio.
-
Problem 3: My reaction is inconsistent. Sometimes it works, sometimes it doesn't.
Inconsistency often points to the stability and purity of the boronic acid itself, which is heavily influenced by its environment.
-
Causality: Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[2][3] This equilibrium is solvent and concentration-dependent. Commercial boronic acids are often a mixture of the free acid and the boroxine. This can lead to batch-to-batch variability in the active reagent concentration.
Caption: Solvent influences the equilibrium between boronic acid and its boroxine anhydride.
-
Recommended Action:
-
Standardize Solvent Quality: Always use high-purity, dry, and degassed solvents. Oxygen can degrade both the boronic acid and the palladium catalyst.
-
Pre-Stir with Base: Before adding your catalyst and electrophile, try pre-stirring the this compound and the base in the solvent mixture for 15-30 minutes. This can help to form the active boronate species [ArB(OH)₃]⁻ more consistently.
-
Consider a Boronic Ester: As mentioned previously, using the pinacol ester derivative provides a more stable, well-defined, and less hygroscopic form of the reagent, leading to greater reproducibility.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point. Optimization of temperature, base, and catalyst loading may be required for your specific substrate.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide or Triflate (1.0 eq)
-
Pd(dppf)Cl₂ (2 mol%)
-
K₂CO₃ (2.5 eq, finely ground and dried)
-
Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound, the aryl halide, K₂CO₃, and Pd(dppf)Cl₂.
-
Atmosphere Control: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous dioxane followed by degassed water via syringe to achieve a 10:1 dioxane:water ratio. The solvent should be degassed by sparging with argon for 20-30 minutes prior to use.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LCMS. Check for the disappearance of the limiting reagent (typically the aryl halide) and the formation of the product. Be sure to also check for the formation of isobutyl phenyl sulfoxide.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel. Note: Aryl sulfoxides can be somewhat polar; a solvent system like ethyl acetate/hexanes or dichloromethane/methanol may be required.
References
-
Hall, D. G. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
-
de Oliveira, A. V. B., Kartnaller, V., Costa Neto, C., & Cajaiba, J. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. ACS Omega, 4(8), 13530–13537. [Link]
-
National Center for Biotechnology Information. (2019). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed. [Link]
-
ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(4), 1153–1166. [Link]
-
Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
-
Moran, J., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2344–2354. [Link]
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... [Link]
-
Journal of Scientific Research. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]
-
Wang, B. (2015). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 20(8), 13735–13753. [Link]
-
Gurung, S. K., & Thapa, S. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5895–5899. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
Liu, Y., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34959–34962. [Link]
-
van der Wel, T., et al. (2017). Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. Journal of Medicinal Chemistry, 60(17), 7475–7482. [Link]
-
da Silva, J. F., et al. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1276. [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. [Link]
-
West, T. H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1259–1272. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Retrieved from [Link]
-
Len, C., & Postel, D. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5129. [Link]
-
Reichardt, C. (2003). Quantitative Measures of Solvent Polarity. Chemical Reviews, 94(8), 2319–2358. [Link]
-
Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Isopropylphenylboronic acid. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Isopropylsulphonyl)benzeneboronic acid. PubChem. [Link]
Sources
- 1. Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating Cross-Coupling with (4-(Isobutylsulfinyl)phenyl)boronic acid: A Technical Support Guide
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or considering the use of (4-(Isobutylsulfinyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. As a Senior Application Scientist, I have compiled this resource to address the specific challenges and nuances associated with this unique sulfoxide-containing building block. Our goal is to move beyond generic protocols and provide you with a deeper understanding of the "why" behind the experimental choices, ensuring the integrity and success of your reactions.
The isobutylsulfinyl moiety, while a valuable functional group in medicinal chemistry, introduces a layer of complexity to the otherwise robust Suzuki-Miyaura cross-coupling. The lone pair of electrons on the sulfoxide oxygen and the sulfur atom itself can interact with the palladium catalyst, potentially leading to catalyst inhibition or unexpected side reactions. Therefore, careful selection of the base and other reaction parameters is paramount for achieving high yields and purity.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in a Suzuki-Miyaura coupling?
A1: The main challenges stem from the presence of the isobutylsulfinyl group. Firstly, the sulfoxide can act as a Lewis base and coordinate to the palladium catalyst. This can lead to catalyst inhibition or the formation of off-cycle, inactive palladium species, thereby slowing down or completely stalling the catalytic cycle. Secondly, under harsh basic conditions or elevated temperatures, side reactions involving the sulfinyl group, such as oxidation or reduction, can occur. Lastly, as with many functionalized boronic acids, protodeboronation (cleavage of the C-B bond) can be a competing pathway, especially with strong bases or in the presence of excess water.
Q2: How does the choice of base influence the outcome of the reaction?
A2: The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid for the crucial transmetalation step.[1] In the case of this compound, the choice of base is a delicate balance. A base that is too strong can promote protodeboronation or degradation of the sulfoxide moiety. Conversely, a base that is too weak may not facilitate efficient transmetalation, leading to low yields. The ideal base should be strong enough to form the reactive boronate species without causing unwanted side reactions.
Q3: Can you recommend a starting point for base selection?
A3: For substrates containing potentially sensitive functional groups like sulfoxides, it is often advisable to start with milder bases. Inorganic carbonates and phosphates are generally good starting points. Weaker bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often effective.[2] Cesium carbonate (Cs₂CO₃) can also be a good choice, particularly in challenging couplings, due to its higher solubility in organic solvents. It is recommended to avoid strong hydroxide bases (e.g., NaOH, KOH) in initial screens, as they are more likely to promote side reactions with sensitive substrates.[3]
Troubleshooting Guide
Here, we address specific problems you might encounter during your experiments and provide actionable solutions.
Problem 1: Low or no product formation, with recovery of starting materials.
-
Potential Cause: Insufficient activation of the boronic acid or catalyst inhibition by the sulfoxide.
-
Troubleshooting Steps:
-
Increase Base Strength Systematically: If you started with a weak base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄. The increased basicity may be necessary to facilitate the formation of the boronate intermediate required for transmetalation.
-
Screen Different Solvents: The choice of solvent can influence the solubility and reactivity of the base. Aprotic polar solvents like dioxane, THF, or DMF are commonly used. Sometimes, the addition of a small amount of water can be beneficial by aiding in the dissolution of the inorganic base and facilitating the catalytic cycle.
-
Ligand Modification: The ligand on the palladium catalyst plays a crucial role in preventing catalyst deactivation. If you suspect catalyst inhibition by the sulfoxide, switching to a more electron-rich and sterically bulky phosphine ligand, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos), can often mitigate this issue. These ligands can stabilize the palladium center and promote the desired catalytic turnover.
-
Consider a "Base-Free" Protocol for Sensitive Substrates: For acutely base-sensitive boronic acids, specialized "cationic" Suzuki-Miyaura coupling methods that operate in the absence of a traditional base have been developed and could be explored.[4]
-
Problem 2: Significant formation of homocoupled boronic acid (dimer of the starting boronic acid).
-
Potential Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium(II) precatalysts.
-
Troubleshooting Steps:
-
Thorough Degassing: Ensure that all solvents are rigorously degassed prior to use and that the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). This minimizes the presence of oxygen, which can participate in oxidative pathways leading to homocoupling.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes reduce the extent of homocoupling compared to Pd(II) sources like PdCl₂(PPh₃)₂.
-
Addition of a Mild Reducing Agent: The inclusion of a small amount of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) species that can participate in this side reaction.[5]
-
Problem 3: Protodeboronation of this compound is observed.
-
Potential Cause: The reaction conditions (base, solvent, temperature) are too harsh, leading to the cleavage of the carbon-boron bond.
-
Troubleshooting Steps:
-
Use a Milder Base: As mentioned, switching to a weaker base like K₂CO₃ or even fluoride sources like CsF or KF can reduce the rate of protodeboronation.
-
Anhydrous Conditions: While a small amount of water can be beneficial, excess water can promote protodeboronation. Running the reaction under strictly anhydrous conditions may be necessary.
-
Lower Reaction Temperature: High temperatures can accelerate the rate of protodeboronation. If possible, screen for catalysts and ligands that allow the reaction to proceed at a lower temperature.
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters (e.g., pinacol esters). These are generally less susceptible to protodeboronation and can be used directly in the coupling reaction.
-
Data Summary and Protocols
To provide a more concrete starting point, the following table summarizes recommended base and solvent combinations for Suzuki-Miyaura couplings of functionalized arylboronic acids.
| Base | Recommended Solvents | Typical Temperature Range (°C) | Notes |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | 80 - 110 | A robust and often high-yielding choice for many substrates.[2] |
| K₂CO₃ | Dioxane/H₂O, DMF, Acetonitrile/H₂O | 80 - 120 | A milder alternative to K₃PO₄, suitable for more sensitive substrates. |
| Cs₂CO₃ | Dioxane, Toluene, THF | 80 - 110 | Good for challenging couplings due to its higher solubility in organic solvents. |
| KF | THF, Dioxane | Room Temp - 80 | A mild base that can be effective for substrates with base-labile functional groups.[1] |
Experimental Protocol: General Procedure for Base Screening
The following protocol provides a standardized method for screening different bases for the coupling of this compound with an aryl bromide.
-
Reagent Preparation:
-
To an oven-dried Schlenk tube, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and the chosen base (2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the appropriate ligand (e.g., SPhos, 4-10 mol%).
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., dioxane/H₂O 10:1, 0.1 M concentration relative to the aryl bromide).
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Analysis:
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and identify major byproducts.
-
Visualizing the Process
To better understand the key steps and potential pitfalls, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for troubleshooting.
Caption: The Suzuki-Miyaura Catalytic Cycle, highlighting the role of the base in the transmetalation step.
Caption: A decision-making workflow for troubleshooting low-yielding reactions.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing among Mechanisms for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides. Journal of the American Chemical Society, 2011 , 133 (7), 2116–2119. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Rodríguez, N.; Cuenca, A.; Ramírez de Arellano, C.; Medio-Simón, M.; Asensio, G. Unprecedented Palladium-Catalyzed Cross-Coupling Reaction of α-Bromo Sulfoxides with Boronic Acids. Organic Letters, 2003 , 5 (10), 1705–1708. [Link]
-
Denmark, S. E.; Kallemeyn, J. M. “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 2017 , 139 (36), 12471–12474. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
preventing protodeboronation of (4-(Isobutylsulfinyl)phenyl)boronic acid
Welcome to the dedicated technical support center for (4-(Isobutylsulfinyl)phenyl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the handling and use of this electron-deficient arylboronic acid, with a specific focus on preventing undesired protodeboronation.
Introduction
This compound is a valuable building block in synthetic chemistry, particularly for introducing the isobutylsulfinylphenyl moiety in drug discovery programs. However, the presence of the electron-withdrawing sulfoxide group significantly increases the susceptibility of the C–B bond to cleavage, a process known as protodeboronation. This undesired side reaction can lead to reduced yields, formation of impurities, and challenges in purification. This guide provides in-depth technical advice, troubleshooting strategies, and validated protocols to help you successfully utilize this reagent in your research.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability and handling of this compound.
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields, and I'm isolating isobutylsulfinylbenzene as a major byproduct. What is happening?
A1: You are observing protodeboronation, a common side reaction for boronic acids where the C–B(OH)₂ bond is cleaved and replaced with a C–H bond.[1] This issue is particularly pronounced with electron-deficient arylboronic acids like yours, as the sulfoxide group withdraws electron density from the aromatic ring, weakening the carbon-boron bond.[2][3]
Q2: I've heard that basic conditions are required for Suzuki coupling, but also that they can cause protodeboronation. How do I balance these requirements?
A2: This is a critical challenge. While a base is necessary to facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, strong bases and extended reaction times at elevated temperatures can accelerate protodeboronation. The key is to use the mildest possible basic conditions that still promote the desired coupling. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH). Additionally, minimizing reaction time and temperature is crucial.
Q3: How should I store this compound to ensure its stability?
A3: Like many boronic acids, it is best stored in a cool, dry environment, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). Boronic acids can be susceptible to oxidation and can form trimeric anhydrides (boroxines) upon dehydration, which can affect their reactivity. For long-term stability, especially for this sensitive substrate, converting it to a more stable boronate ester, such as an N-methyliminodiacetic acid (MIDA) boronate, is highly recommended.[4]
Q4: Is there a more stable alternative to the free boronic acid that I can use directly in my reactions?
A4: Absolutely. Using a boronate ester is the most effective strategy. While pinacol esters are common, N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are often the best choice for challenging substrates.[4][5] MIDA boronates are bench-stable solids that are unreactive under standard anhydrous cross-coupling conditions but release the boronic acid slowly in the presence of an aqueous base, which is ideal for minimizing protodeboronation.[4][6]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving problems related to the protodeboronation of this compound.
Problem: Significant Protodeboronation (>20%) Observed by LC-MS or ¹H NMR
Click to expand and view the troubleshooting workflow
Caption: Troubleshooting workflow for protodeboronation.
Causality-Driven Solutions
-
Cause 1: Inherent Instability of the Boronic Acid.
-
Explanation: The electron-withdrawing nature of the sulfoxide group destabilizes the C–B bond, making it susceptible to cleavage by proton sources (like water) in the reaction medium, a process often accelerated by base.
-
Solution: The most robust solution is to avoid using the free boronic acid directly. Convert it to its N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable to protodeboronation and other decomposition pathways.[4] They undergo slow hydrolysis under basic aqueous conditions, releasing the boronic acid in situ at a low concentration, which is immediately consumed in the catalytic cycle. This "slow-release" strategy is highly effective for sensitive substrates.[5][6]
-
-
Cause 2: Suboptimal Reaction Conditions.
-
Explanation: The rate of protodeboronation is highly dependent on the reaction conditions. Strong bases, high temperatures, and prolonged reaction times create an environment where the decomposition pathway can compete effectively with the desired cross-coupling reaction.
-
Solution:
-
Base Selection: Avoid strong inorganic bases like NaOH or KOH. Instead, screen weaker bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress closely (e.g., every 30-60 minutes) by UPLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent prolonged exposure of the product and remaining boronic acid to harsh conditions.
-
-
-
Cause 3: Inefficient Catalysis.
-
Explanation: If the Suzuki-Miyaura catalytic cycle is slow, the boronic acid will have a longer residence time in the basic reaction mixture, increasing the likelihood of protodeboronation. The transmetalation step is often rate-limiting, especially for electron-deficient boronic acids.
-
Solution:
-
Catalyst Choice: Use a high-activity catalyst system. Modern palladium precatalysts (e.g., Buchwald G3 precatalysts) paired with electron-rich, bulky phosphine ligands (e.g., SPhos, RuPhos) can significantly accelerate the catalytic cycle, allowing the cross-coupling to outpace protodeboronation.[6]
-
Solvent System: Ensure your solvent system (e.g., dioxane/water, 2-MeTHF/water) effectively solubilizes all components. Poor solubility can hinder reaction rates.
-
-
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key procedures discussed in this guide.
Protocol 1: Synthesis of this compound MIDA Ester
This two-step protocol first involves the synthesis of the thioether precursor followed by a controlled oxidation. Direct oxidation of the boronic acid is often problematic and can lead to significant deboronation.[7]
Caption: Synthetic workflow to the stable MIDA boronate ester.
Step A: Synthesis of (4-(Isobutylthio)phenyl)boronic acid
-
To a solution of 1-bromo-4-(isobutylthio)benzene (1.0 eq) in anhydrous THF (0.2 M) under an argon atmosphere, cool the mixture to -78 °C.
-
Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour at -78 °C.
-
Add triisopropyl borate (1.5 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by slow addition of 1 M HCl (aq) until the pH is ~2.
-
Extract the mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by trituration with a hexanes/ethyl acetate mixture or by column chromatography on silica gel.
Step B: Oxidation to this compound
-
Dissolve the (4-(isobutylthio)phenyl)boronic acid (1.0 eq) in dichloromethane (DCM, 0.1 M) and cool to 0 °C.
-
Add a solution of meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.05 eq) in DCM dropwise.
-
Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-3 hours. Avoid over-oxidation to the sulfone.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, then brine. Dry over anhydrous MgSO₄, filter, and concentrate. The crude product is often used directly in the next step.
Step C: Formation of the MIDA Boronate Ester
-
Combine the crude this compound (1.0 eq) and N-methyliminodiacetic acid (1.2 eq) in DMSO (0.5 M).
-
Heat the mixture to 80-110 °C under vacuum for 2-4 hours to remove water.
-
Cool the reaction mixture, dilute with ethyl acetate, and wash extensively with water to remove DMSO and excess MIDA.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography on silica gel to yield the MIDA boronate ester as a stable, white to off-white solid.
Protocol 2: Suzuki-Miyaura Coupling with Minimized Protodeboronation
This protocol utilizes the stable MIDA boronate ester and a highly active palladium catalyst.
-
To a reaction vial, add the aryl halide (1.0 eq), this compound MIDA ester (1.2 eq), a suitable palladium precatalyst (e.g., SPhos Pd G3, 2 mol%), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Purge the vial with argon for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v, 0.1 M).
-
Heat the reaction to the desired temperature (start by screening at 60-80 °C).
-
Monitor the reaction progress by UPLC/LC-MS at regular intervals (e.g., every hour).
-
Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale |
| Boron Reagent | MIDA Boronate Ester | Superior stability, slow release minimizes protodeboronation.[4][6] |
| Palladium Catalyst | Buchwald G3 Precatalyst (e.g., SPhos G3) | High activity accelerates coupling over decomposition.[6] |
| Base | K₃PO₄ or K₂CO₃ | Mild conditions, effective for transmetalation of MIDA esters. |
| Solvent | Dioxane/H₂O (10:1) or 2-MeTHF/H₂O (10:1) | Good balance of solubility for organic and inorganic reagents. |
| Temperature | 60 - 80 °C (initial screen) | Lowest effective temperature to minimize side reactions. |
Part 4: Analytical Methods for Quantification
Accurate quantification of the starting material, desired product, and protodeboronated byproduct is essential for troubleshooting and optimization.
Protocol 3: Quantification of Protodeboronation by ¹H NMR Spectroscopy
This method allows for a direct measurement of the ratio of the desired boronic acid to its protodeboronated byproduct without the need for response factor calculations.
-
Sample Preparation: Carefully weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) into an NMR tube. The standard should have a sharp singlet in a region of the spectrum that does not overlap with your analyte signals. Record the exact mass.
-
Acquire a known mass of your crude reaction mixture after workup (before chromatography) and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing the internal standard.
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Crucially, ensure a long relaxation delay (d1) of at least 30 seconds. This is vital for accurate integration, as different protons have different relaxation times (T1). A long delay ensures all protons have fully relaxed before the next pulse, making the integral directly proportional to the number of protons.
-
-
Data Analysis:
-
Integrate the signal from the internal standard and set its value to the number of protons it represents (e.g., 9 for the methyl protons of 1,3,5-trimethoxybenzene).
-
Identify non-overlapping signals for:
-
(A) this compound: The aromatic protons adjacent to the boronic acid group will be shifted downfield (typically δ 7.8-8.2 ppm).
-
(B) Isobutylsulfinylbenzene (protodeboronated byproduct): The aromatic protons will be in a more typical aromatic region (δ 7.2-7.6 ppm). The isobutyl group protons (doublet around δ 0.9 ppm, multiplet around δ 1.9 ppm, doublet around δ 2.5 ppm) will be present in both the starting material and the byproduct, but their aromatic environments will differ. The key is to find a distinct aromatic proton signal for each species.
-
-
Integrate a well-resolved signal for each species (I_A and I_B).
-
Calculate the molar ratio:
-
Molar Ratio (A:B) = (Integral_A / # of Protons_A) : (Integral_B / # of Protons_B)
-
-
Calculate the percentage of protodeboronation:
-
% Protodeboronation = [Molar_B / (Molar_A + Molar_B)] * 100
-
-
Table 2: Representative ¹H NMR Chemical Shifts for Analysis
| Compound Fragment | Expected ¹H NMR Shift (ppm, CDCl₃) | Notes |
| Isobutyl Group (CH₃)₂ | ~0.9 - 1.1 (d) | Doublet, 6H. Present in both boronic acid and byproduct. |
| Isobutyl Group CH | ~1.8 - 2.1 (m) | Multiplet (nonet), 1H. |
| Isobutyl Group CH₂ | ~2.5 - 2.8 (d) | Doublet, 2H. |
| Ar-H (Protodeboronated) | ~7.2 - 7.6 | Typical aromatic region for isobutylsulfinylbenzene. |
| Ar-H (Boronic Acid) | ~7.8 - 8.2 | Protons ortho to the B(OH)₂ group are deshielded. |
| Internal Standard (e.g., 1,3,5-TMB) | ~6.1 (s, Ar-H), ~3.8 (s, OMe) | Choose a standard with clean, non-overlapping signals. |
Note: Actual chemical shifts may vary depending on the solvent and specific substitution pattern.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]
-
St-Jean, F., et al. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of Chromatography A, 1176(1-2), 171-179. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. [Link]
-
Thomas, A. A., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1359–1365. [Link]
- U.S. Patent 6,576,789 B1. (2003). Process for the preparation of substituted phenylboronic acids.
-
Yale University. (n.d.). 1H NMR: Intermediate Level, Spectrum 17. Retrieved from [Link]
-
Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(35), 14371–14382. [Link]
-
ResearchGate. (n.d.). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
ResearchGate. (n.d.). 1H NMR spectra (600 MHz) and structure of an industrial isobutylene-isoprene copolymer (butyl rubber). Retrieved from [Link]
-
SID. (n.d.). Oxidation of Sulfides to Sulfoxides by NaBrO3 -NH4Cl in Aqueous Acetonitrile. Retrieved from [Link]
-
SciSpace. (n.d.). Design and Synthesis of Phenyl Boronic Acids and Benzothiophenones as Anticholinesterases. Retrieved from [Link]
-
ResearchGate. (n.d.). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Retrieved from [Link]
-
MDPI. (2018). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 23(10), 2465. [Link]
-
Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]
-
ACS Publications. (2010). The Suzuki−Miyaura Reaction under Mechanochemical Conditions. Organic Process Research & Development, 14(1), 245–250. [Link]
-
Yokoyama, A., et al. (2018). A Rational Design of Highly Controlled Suzuki–Miyaura Catalyst-Transfer Polycondensation for Precision Synthesis of Polythiophenes and Their Block Copolymers: Marriage of Palladacycle Precatalysts with MIDA-Boronates. Journal of the American Chemical Society, 140(12), 4425–4433. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (4-(Isobutylsulfinyl)phenyl)boronic acid
Introduction: Navigating the Purification of a Polar Boronic Acid
Welcome to the technical support guide for the purification of (4-(Isobutylsulfinyl)phenyl)boronic acid. This molecule presents a unique set of challenges due to the combination of a polar sulfoxide group and a notoriously sensitive boronic acid moiety. Researchers often find that standard purification protocols for simpler arylboronic acids are not directly transferable, leading to issues with yield, purity, and product stability.
The primary difficulties arise from the compound's polarity, its tendency to form boroxine trimers, and its sensitivity to certain chromatographic conditions.[1] This guide is structured to provide direct, actionable solutions to the most common problems encountered in the lab. We will move from high-level frequently asked questions to specific troubleshooting scenarios and conclude with detailed, validated protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: Your crude product will likely contain a mixture of starting materials, byproducts, and degradation products. The most common are:
-
(4-(Isobutylthio)phenyl)boronic acid: The unreacted sulfide starting material from the oxidation step.
-
(4-(Isobutylsulfonyl)phenyl)boronic acid: The over-oxidized sulfone byproduct. The selective oxidation of sulfides to sulfoxides without further oxidation to sulfones can be challenging.[2][3]
-
Protodeborylation Product (Isobutyl phenyl sulfoxide): Loss of the boronic acid group, which is a common side reaction for many arylboronic acids, especially under harsh pH or thermal conditions.[1]
-
Boroxine Anhydrides: Boronic acids are in equilibrium with their cyclic trimer anhydrides (boroxines). This can complicate NMR analysis, often showing broad peaks or what appears to be a complex mixture.[1]
-
Inorganic Salts: Remnants from the reaction workup (e.g., sodium sulfate, magnesium sulfate).
Q2: Why is purifying my boronic acid on a standard silica gel column so difficult?
A: This is a frequent and significant challenge. Boronic acids are known to interact strongly with the Lewis acidic silanol groups on the surface of silica gel.[1] This interaction can lead to several problems:
-
Poor Recovery: The product may irreversibly bind to the column.
-
Streaking and Tailing: The product elutes slowly and over many fractions, resulting in poor separation and dilute samples.[4]
-
Decomposition: The acidic nature of silica gel can promote protodeboronation, degrading your target molecule.[1]
Q3: My NMR spectrum looks messy, with broad humps and multiple sets of aromatic signals. Is my product impure?
A: Not necessarily. This is a classic sign of boroxine formation.[1] The boronic acid exists in equilibrium with its trimeric anhydride, especially in a dry, aprotic solvent like CDCl₃. This results in a more complex spectrum than expected. To confirm this, you can add a single drop of D₂O to your NMR tube, shake it, and retake the spectrum. The water will hydrolyze the boroxine back to the monomeric boronic acid, typically resulting in much sharper, cleaner signals.[1]
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both a solution and the scientific rationale behind it.
Scenario 1: Recrystallization Failures
Q: I’ve tried to recrystallize my crude product from common solvents, but it either oils out or remains soluble. What should I do?
A: "Oiling out" is common when a compound's melting point is lower than the boiling point of the solvent or when it precipitates too quickly from a supersaturated solution. The polarity of the sulfoxide group makes this compound tricky.
Recommended Solutions:
-
Trituration: If your product is a stubborn oil, trituration is an excellent alternative to recrystallization.[5] This involves stirring or sonicating the crude oil in a solvent where the desired product is sparingly soluble, but the impurities are highly soluble. The product should solidify.
-
Solvent Choice: Try solvents like diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.
-
-
Two-Solvent Recrystallization: This method provides finer control over solubility.[5]
-
Dissolve the crude product in a minimum amount of a "good" hot solvent in which it is very soluble (e.g., methanol, hot water, or acetone).
-
Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexane, diethyl ether) dropwise to the hot solution until it just turns cloudy.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
| Symptom | Potential Cause | Recommended Solution |
| Product "oils out" | High impurity level; Inappropriate solvent choice. | Try trituration with a non-polar solvent like diethyl ether to remove soluble impurities first.[5] |
| No crystals form upon cooling | Product is too soluble in the chosen solvent. | Use a two-solvent system (e.g., Acetone/Hexane, Methanol/Ether).[1] |
| Poor recovery | Product has partial solubility in the cold solvent. | Ensure the solution is cooled sufficiently (ice bath) before filtration. Minimize the amount of cold solvent used for washing. |
Scenario 2: Chromatographic Complications
Q: My product sticks to the top of my silica column and won't elute, even with polar solvents. How can I get it off?
A: As discussed, this is due to the strong interaction between the boronic acid and silica. Pushing with highly polar eluents like pure methanol often just brings all compounds, including impurities, along for the ride.
Recommended Solutions:
-
Switch the Stationary Phase: Avoid standard silica gel.
-
Neutral Alumina: Alumina is less acidic than silica and can be a better option for purifying boronic esters and some acids.[1]
-
Reverse-Phase (C18) Silica: This is often a better choice for polar compounds. Elution is done with polar solvents like water/acetonitrile or water/methanol.[4][6] However, be aware that some boronic acids can still streak on C18 columns.[1]
-
-
Modify the Mobile Phase: If you must use silica, adding a modifier to the eluent can sometimes help by competing for the active sites on the silica. A small amount of acetic acid or methanol in your dichloromethane or ethyl acetate eluent can improve elution.[5]
-
Use an Alternative Method: Often, the best solution is to avoid chromatography altogether. The acid-base extraction method described in Protocol 2 is highly effective for this type of molecule.[7][8]
Workflow for Selecting a Purification Method
The following diagram outlines a logical workflow for deciding on the best purification strategy for your crude this compound.
Caption: Decision workflow for purification strategy.
Validated Purification Protocols
Protocol 1: Purification by Recrystallization
This protocol is most effective when the target compound is the major component of the crude solid and impurities have different solubilities.
Step-by-Step Methodology:
-
Solvent Screening: On a small scale (~10-20 mg), test the solubility of your crude material in various solvent systems. A good system is one where the compound is soluble when hot but sparingly soluble when cold.
-
Recommended Systems to Test:
-
Hot Water
-
Ethanol/Water mixture
-
Acetone/Hexane mixture
-
Ethyl Acetate/Hexane mixture
-
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the chosen hot "good" solvent (e.g., acetone) to fully dissolve the material with heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities (like inorganic salts), perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization:
-
(Single Solvent): Remove the flask from heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
(Two-Solvent): To the hot solution, add the "poor" solvent (e.g., hexane) dropwise until persistent cloudiness is observed. Add a few drops of the hot "good" solvent to clarify the solution, then cool as described above.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals sparingly with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Purification by Acid-Base Extraction
This is a highly effective and scalable method for separating the acidic boronic acid from neutral impurities like the unreacted sulfide precursor.[7][8] This method relies on the principle that the boronic acid can be deprotonated to form a water-soluble boronate salt.[8]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a cold aqueous base solution (e.g., 1 M NaOH or 1 M Na₂CO₃).
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The deprotonated (4-(Isobutylsulfinyl)phenyl)boronate salt will move into the aqueous layer, while neutral impurities (like the sulfide) will remain in the organic layer.[7][8]
-
Wash: Drain the aqueous layer into a clean flask. Wash the remaining organic layer one more time with the aqueous base to ensure complete extraction of the product. Combine the aqueous layers.
-
Back-Wash (Optional): To remove any basic impurities that may have been extracted, wash the combined aqueous layers with a fresh portion of ethyl acetate. Discard this organic wash.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid (e.g., 2 M HCl) dropwise with stirring until the pH is acidic (pH ~2-3, check with pH paper). The pure boronic acid should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the pure product thoroughly under high vacuum.
References
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Khlebnikov, V. (2016). Answer to "Can I remove boronic acid using Work up process?" ResearchGate. [Link]
-
Begeezee. (2017). Comment on "Purification of boronic acids?" Reddit. [Link]
- Srinivas, P., et al. (n.d.). Process for purification of boronic acid and its derivatives.
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
shmonza. (2025). HELP: Purifying boronic acids sucks. Reddit. [Link]
-
Wikipedia. (n.d.). Boronic acid. [Link]
-
Nishihara, Y., et al. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. [Link]
-
crypins. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Wang, L., et al. (2019). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. [Link]
-
De, S. (2020). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
identifying byproducts in reactions of (4-(Isobutylsulfinyl)phenyl)boronic acid
Welcome to the technical support resource for (4-(Isobutylsulfinyl)phenyl)boronic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent. We will address common challenges, particularly the identification and mitigation of reaction byproducts, by providing in-depth, field-proven insights in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
General Stability and Handling
Question 1: I've noticed the apparent purity of my this compound seems to decrease over time, even in storage. What's happening?
Answer: This is a classic issue related to the inherent nature of boronic acids. The most common culprit is the formation of boroxines, which are cyclic anhydrides of the boronic acid. This is a reversible dehydration reaction where three molecules of the boronic acid condense, eliminating three molecules of water.
-
Causality: Boronic acids exist in equilibrium with their corresponding boroxine form. This equilibrium is influenced by the presence of water. While solid boronic acids are generally stable, prolonged exposure to ambient moisture or storage in non-anhydrous solvents can shift the equilibrium. For analytical purposes, this can be problematic as boroxines have different chromatographic retention times and mass-to-charge ratios, appearing as impurities.
-
Trustworthiness: The formation of boroxines is a well-documented characteristic of boronic acids.[1][2] Fortunately, this process is generally reversible. Dissolving the sample in a suitable protic solvent or using aqueous conditions during reaction setup will typically hydrolyze the boroxine back to the desired boronic acid.
-
Recommendation: Store this compound in a desiccator under an inert atmosphere (Nitrogen or Argon) and at a low temperature. When weighing, do so quickly to minimize exposure to atmospheric moisture.
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Troubleshooting Common Cross-Coupling Reactions
The sulfoxide moiety in this compound makes it an interesting building block, but also introduces specific challenges. The electron-withdrawing nature of the sulfinyl group can influence the reactivity of the C-B bond, and the sulfur atom itself can be susceptible to side reactions.
The Case of the Missing Boron: Protodeboronation
Question 2: My Suzuki-Miyaura reaction has a low yield, and I've identified a major byproduct as isobutyl phenyl sulfoxide. What is this and why did it form?
Answer: You are observing the result of protodeboronation (or protodeborylation), a common and often frustrating side reaction in cross-coupling chemistry.[3][4] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively reverting your boronic acid to its parent arene.
-
Expertise & Experience: Protodeboronation is highly dependent on reaction conditions.[3] The mechanism can be catalyzed by acid or base.
-
Base-Catalyzed: In many coupling reactions (like Suzuki-Miyaura), a base is required. The base (e.g., hydroxide) attacks the boron atom to form a boronate species. This negatively charged intermediate can then be protonated by a proton source in the reaction mixture (like water, alcohols, or even trace acidic impurities), leading to the cleavage of the C-B bond.[3]
-
Acid-Catalyzed: Trace acids can protonate the organic substituent, facilitating C-B bond cleavage.[3][5]
-
-
Authoritative Grounding: The propensity for protodeboronation is exacerbated by factors such as elevated temperatures, prolonged reaction times, and the presence of water. Arylboronic acids bearing electron-withdrawing groups, such as the isobutylsulfinyl group, can be more susceptible to certain protodeboronation pathways.[3]
Caption: Divergence of the boronic acid from the desired catalytic cycle to protodeboronation.
Question 3: How can I minimize protodeboronation in my experiment?
Answer: Minimizing protodeboronation requires careful optimization of your reaction conditions to favor the productive cross-coupling pathway.
| Strategy | Rationale & Causality |
| Use Anhydrous Conditions | Reduce the primary proton source (water) available for the undesired reaction. Use dry solvents and reagents. |
| Choose the Right Base | Weaker, non-hydroxide bases (e.g., K₃PO₄, CsF, K₂CO₃) are often less prone to inducing protodeboronation than strong bases like NaOH or KOH. The choice of base can significantly impact the outcome.[6] |
| Increase Reaction Rate | A more active catalyst or higher temperature can accelerate the desired cross-coupling, making it outcompete the slower protodeboronation side reaction. However, be cautious as very high temperatures can also accelerate decomposition. |
| Use Boronic Esters | Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[7] They slowly hydrolyze in situ to release the active boronic acid, keeping its standing concentration low. |
| Control Reagent Addition | Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring side reactions. |
The Unwanted Dimer: Homocoupling
Question 4: My LC-MS shows a peak with a mass corresponding to a dimer of my starting material, 4,4'-bis(isobutylsulfinyl)-1,1'-biphenyl. What caused this?
Answer: This is a classic byproduct of homocoupling , where two molecules of the boronic acid react with each other to form a symmetrical biaryl.
-
Expertise & Experience: Homocoupling is often promoted by the presence of the palladium catalyst and an oxidant.[8] Molecular oxygen (from air) is a common culprit.[9] In some cases, the mechanism can also proceed through a protonolysis/second transmetalation event, especially with electron-deficient arylboronic acids.[10] Copper catalysts are also known to efficiently promote the homocoupling of boronic acids.[11]
-
Trustworthiness: To prevent this side reaction, it is crucial to thoroughly degas your reaction mixture and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[9]
| Mitigation Technique | Procedural Explanation |
| Inert Atmosphere | Before adding the catalyst, bubble argon or nitrogen gas through the solvent for 15-30 minutes. Maintain a positive pressure of the inert gas during the reaction. |
| Catalyst Pre-activation | Sometimes, pre-heating the catalyst, base, and aryl halide before adding the boronic acid can help initiate the cross-coupling cycle more efficiently, reducing the window for homocoupling.[9] |
| Avoid Copper Contamination | If you are running a palladium-catalyzed reaction, ensure your glassware and reagents are free from copper contamination, which can catalyze homocoupling. |
Reactions at the Sulfur Center
Question 5: I see a mass peak that is 16 Da higher than my expected product. Could the sulfoxide have been oxidized?
Answer: Yes, this is a strong indication that the isobutylsulfinyl group has been oxidized to an isobutylsulfonyl group.
-
Causality: Sulfoxides can be sensitive to oxidation, especially under harsh reaction conditions.
-
Oxidants: Peroxides, which can sometimes form in aged ether solvents (like THF or dioxane), can cause this oxidation. Certain palladium catalysts, especially under aerobic conditions, can also facilitate oxidation at sulfur centers.
-
Air Oxidation: At elevated temperatures, direct oxidation by atmospheric oxygen can occur, although this is typically slower.
-
-
Recommendation:
-
Use Fresh Solvents: Always use freshly distilled or sparged solvents to remove dissolved oxygen and potential peroxide impurities.
-
Maintain Inert Atmosphere: Rigorous exclusion of air is the best defense against this side reaction.
-
Characterization: Compare the retention time and fragmentation pattern of the byproduct with a known standard of the corresponding sulfone, if available.
-
Analytical and Troubleshooting Workflow
Question 6: What is a reliable workflow to identify an unknown byproduct in my reaction involving this compound?
Answer: A systematic approach combining chromatography and spectrometry is essential.
Caption: A systematic workflow for identifying unknown reaction byproducts.
Protocol: Byproduct Identification using LC-MS
This protocol outlines a general method for analyzing a crude reaction mixture to identify potential byproducts.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of your reaction mixture.
-
Dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 0.1-1.0 µg/mL.[1]
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
-
-
LC-MS Method:
-
Column: Use a standard C18 reversed-phase column (e.g., Acquity BEH C18).[1][2]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to aid ionization) is typically effective.
-
MS Detector: Use an electrospray ionization (ESI) source in both positive and negative ion modes to ensure detection of a wide range of species.
-
-
Data Analysis:
-
Extract the exact mass of the unknown peak from the high-resolution mass spectrum.
-
Use a chemical formula calculator to propose potential elemental compositions.
-
Compare the proposed formulas against the masses of the potential byproducts listed in the table below.
-
Summary of Potential Byproducts
| Byproduct Name | Structure | Key Identifier |
| Protodeboronation Product | Isobutyl phenyl sulfoxide | Mass corresponding to the loss of B(OH)₂ and addition of H. |
| Homocoupling Product | 4,4'-bis(isobutylsulfinyl)-1,1'-biphenyl | Mass corresponding to a dimer of the boronic acid's aryl group. |
| Oxidation Product | (4-(Isobutylsulfonyl)phenyl)boronic acid | Mass is 16 Da higher than the starting material or corresponding product. |
| Boroxine | Cyclic trimer of the starting material | Appears as a less polar spot on TLC; mass corresponds to (M-H₂O)x3. |
References
-
Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3281. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Le, C. M., et al. (2022). Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. ACS Catalysis, 12(15), 9226-9232. [Link]
-
Couturaud, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7549. [Link]
-
Adamczyk-Woźniak, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2246-2254. [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
-
Al-Zoubi, R. M. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Aryl Bromide. Synlett, 31(18), 1831-1836. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. [Link]
-
ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Chen, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(29), 6146-6151. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
Sources
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
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- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with Sulfur-Containing Boronic Acids
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, mild conditions, and tolerance of diverse functional groups.[1][2][3] This palladium-catalyzed reaction is instrumental in academic research and the pharmaceutical industry for constructing crucial carbon-carbon bonds.[2] However, the presence of sulfur-containing moieties, particularly within boronic acid coupling partners, presents a significant and often frustrating challenge: catalyst poisoning.[4][5][6]
Sulfur compounds can strongly coordinate with the palladium catalyst, leading to deactivation and drastically reducing reaction efficiency.[6][7] This guide is designed for researchers, chemists, and drug development professionals who encounter these challenges. It provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and strategies to mitigate catalyst poisoning, ensuring the successful synthesis of valuable sulfur-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and why is it a problem with sulfur-containing compounds?
Answer: Catalyst poisoning refers to the deactivation of a catalyst by a chemical substance, known as a poison. In the context of palladium-catalyzed cross-coupling, sulfur acts as a potent poison. The lone pairs of electrons on the sulfur atom readily and often irreversibly bind to the electron-deficient palladium center.[6] This strong coordination occupies the active sites on the catalyst, preventing it from participating in the catalytic cycle—specifically hindering the crucial oxidative addition step with the aryl halide.[1] The result is a sluggish, incomplete, or entirely failed reaction.
Q2: How can I identify if catalyst poisoning is the cause of my failed reaction?
Answer: Several key symptoms point towards catalyst poisoning:
-
Stalled Reaction: The reaction starts but fails to proceed to completion, leaving significant amounts of starting material even after extended reaction times or heating.
-
Low or No Yield: The desired product is formed in minimal quantities or not at all.
-
Formation of Palladium Black: A common visual cue is the precipitation of finely divided, black palladium metal. This indicates that the active palladium complex has decomposed, a process often accelerated by poisoning agents.[8]
-
Inconsistent Results: Reactions may work sporadically or with highly variable yields between batches, which could be due to trace amounts of sulfur impurities in one of the starting materials.[4]
Q3: Are all sulfur-containing functional groups equally poisonous?
Answer: No, the poisoning potential varies significantly depending on the chemical nature of the sulfur group. The availability of the sulfur lone pair for coordination to the palladium center is the primary factor.
| Functional Group | Example | Relative Poisoning Potential | Rationale |
| Thiols (-SH) | Benzenethiol | Very High | The sulfur is highly nucleophilic and readily binds to palladium. |
| Thioethers (-SR) | Thioanisole | High | Similar to thiols, the sulfur lone pair is accessible for coordination. |
| Thiophenes | Thiophene-2-boronic acid | Moderate to High | The lone pair on the ring sulfur can coordinate to the catalyst, inhibiting the reaction.[7][9] |
| Disulfides (-S-S-) | Diphenyl disulfide | Moderate | The S-S bond can be cleaved by palladium, leading to poisoning by the resulting thiolates.[10] |
| Sulfoxides (-S(O)R) | Phenyl methyl sulfoxide | Low to Moderate | The oxygen atom reduces the electron density on the sulfur, decreasing its ability to poison the catalyst. However, it can still act as a ligand.[11] |
| Sulfones (-SO2R) | Phenyl methyl sulfone | Very Low | The sulfur atom is highly oxidized and sterically hindered, making its lone pairs unavailable for coordination. Sulfones are generally well-tolerated.[12] |
Troubleshooting Guide
This section addresses specific experimental failures with a step-by-step diagnostic and solution-oriented approach.
Problem: My reaction is sluggish or has completely stalled. I'm using a thiophene-2-boronic acid.
Potential Cause: Direct poisoning of the palladium catalyst by the thiophene sulfur atom is the most likely culprit. The sulfur atom coordinates to the Pd(0) active species, inhibiting its ability to undergo oxidative addition with the aryl halide partner.
Solutions:
-
Increase Catalyst Loading:
-
Rationale: This is a straightforward, though less elegant, solution. A higher catalyst concentration can provide enough active sites to achieve a reasonable reaction rate, even with some of the catalyst being deactivated.
-
Action: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%. Monitor the reaction progress. Be aware that this increases cost and the amount of residual palladium in the product.
-
-
Switch to a More Robust Ligand:
-
Rationale: Bulky, electron-rich phosphine ligands can enhance catalyst stability and activity.[1] Ligands like SPhos and XPhos form highly active and stable catalytic complexes that can be more resistant to poisoning and can promote the desired reaction pathway over deactivation.
-
Action: Replace standard ligands like PPh₃ with a dialkylbiarylphosphine ligand such as SPhos or XPhos. Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3/G4) is often more effective.[11]
-
-
Slow Addition of the Boronic Acid:
-
Rationale: By adding the sulfur-containing boronic acid slowly over several hours, you maintain a low instantaneous concentration of the poison in the reaction mixture. This allows the catalyst to react with the aryl halide before it is completely sequestered by the sulfur.
-
Action: Dissolve the thiophene boronic acid in a portion of the reaction solvent and add it to the reaction mixture via a syringe pump over 2-4 hours.
-
Advanced Mitigation Strategies & Protocols
Protocol 1: Use of a Sacrificial Sulfur Scavenger
Rationale: A scavenger is a compound added to the reaction that preferentially binds to the sulfur poison, protecting the palladium catalyst. This is particularly useful when the poison is a trace impurity rather than the substrate itself. Thiol-modified silica gels are highly effective for removing palladium residues post-reaction and conceptually, adding a sacrificial metal can protect the catalyst during the reaction.[13][14]
Experimental Protocol:
-
Setup: To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the palladium catalyst, ligand, and base.
-
Add Scavenger: Add 10-20 mol% of a scavenger such as copper(I) oxide (Cu₂O) or zinc dust. These metals can act as sacrificial agents.
-
Solvent and Reagents: Add the reaction solvent and stir for 10-15 minutes.
-
Addition of Boronic Acid: Add the sulfur-containing boronic acid in one portion or via slow addition as described previously.
-
Reaction: Heat the reaction to the desired temperature and monitor by TLC or LC-MS until completion.
-
Workup: Upon completion, perform a standard aqueous workup. The scavenger may need to be removed by filtration.
Protocol 2: Selection of Sulfur-Tolerant Catalyst Systems
Rationale: The choice of ligand is critical. Bulky, electron-donating phosphine ligands, often called Buchwald-type ligands, create a sterically hindered and electron-rich environment around the palladium center. This electronic environment can increase the rate of the desired catalytic cycle steps (oxidative addition and reductive elimination), helping them outcompete the deactivation pathway.[1]
Experimental Protocol:
-
Catalyst Selection: Choose a modern palladium precatalyst such as XPhos Pd G3 or SPhos Pd G2 (0.5 - 2 mol%). These are air- and moisture-stable solids that are easy to handle.
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), the sulfur-containing boronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
Solvent: Add an appropriate solvent (e.g., Dioxane/H₂O, Toluene, or THF).
-
Catalyst Addition: Add the selected palladium precatalyst.
-
Degassing: Thoroughly degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by using the freeze-pump-thaw method (3 cycles). This is crucial to prevent oxidative degradation of the catalyst.
-
Reaction: Heat the mixture with vigorous stirring at the optimized temperature (typically 80-110 °C) and monitor for completion.
Visual Guides
Mechanism of Catalyst Poisoning
The following diagram illustrates how a sulfur-containing compound can intercept and deactivate the active Pd(0) catalyst, halting the Suzuki-Miyaura catalytic cycle.
Caption: Palladium catalyst deactivation by a sulfur-containing compound.
Troubleshooting Workflow
Use this flowchart to diagnose and resolve common issues encountered during Suzuki-Miyaura reactions with sulfur-containing boronic acids.
Caption: Troubleshooting flowchart for problematic Suzuki reactions.
References
-
Title: Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support Source: Europe PMC URL: [Link]
-
Title: Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube Source: YouTube URL: [Link]
-
Title: Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization Source: Diva-portal.org URL: [Link]
-
Title: Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming Source: Semantic Scholar URL: [Link]
-
Title: Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts Source: Journal of the Chemical Society, Faraday Transactions (RSC Publishing) URL: [Link]
-
Title: Poisoning and deactivation of palladium catalysts | Request PDF Source: ResearchGate URL: [Link]
-
Title: Reusing Sulfur-Poisoned Palladium Waste as a Highly Active, Nonradical Fenton-like Catalyst for Selective Degradation of Phenolic Pollutants Source: PubMed URL: [Link]
-
Title: Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine Source: DCL Inc. URL: [Link]
-
Title: Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching Source: ResearchGate URL: [Link]
-
Title: palladium coupling catalyst activation - YouTube Source: YouTube URL: [Link]
-
Title: Sulfur Poisoning Effects on Modern Lean NOx Trap Catalysts Components Source: MDPI URL: [Link]
-
Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Palladium - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira) - YouTube Source: YouTube URL: [Link]
-
Title: Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances Source: Thieme Chemistry URL: [Link]
-
Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients Source: ACS Publications URL: [Link]
-
Title: Palladium-Catalyzed Direct Thiolation of Aryl C H Bonds with Disulfides Source: ResearchGate URL: [Link]
-
Title: Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation Source: CCS Chemistry URL: [Link]
-
Title: (PDF) Techniques for Overcoming Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming Source: ResearchGate URL: [Link]
-
Title: Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF Source: ResearchGate URL: [Link]
-
Title: Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF Source: ResearchGate URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]
-
Title: Pathways from Source to Human Exposure of Platinum, Palladium, and Rhodium: A Comprehensive Review Source: MDPI URL: [Link]
-
Title: Experimental investigation on the coupling mechanism between sulfur poisoning and hydrothermal aging of the Cu-SSZ-13 SCR catalyst Source: Catalysis Science & Technology (RSC Publishing) URL: [Link]
-
Title: Struggling with Suzuki Reaction : r/Chempros Source: Reddit URL: [Link]
-
Title: “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Journal of the American Chemical Society - ACS Publications URL: [Link]
-
Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]
-
Title: Direct Vicinal Difunctionalization of Thiophenes Enabled by the Palladium/Norbornene Cooperative Catalysis - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Taming Troublesome Suzuki–Miyaura Reactions in Water Solution of Surfactants by the Use of Lecithin: A Step beyond the Micellar Model Source: ACS Publications URL: [Link]
-
Title: Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC Source: NIH National Library of Medicine URL: [Link]
-
Title: Interaction of sulphur compounds with palladium Source: Transactions of the Faraday Society (RSC Publishing) URL: [Link]
-
Title: Reversible Sulfur Poisoning of 3-way Catalyst linked with Oxygen Storage Mechanisms Source: SAE International URL: [Link]
-
Title: (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Substituted Phenylboronic Acids in Suzuki Reactions: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl and substituted aromatic compounds.[1][2] At the heart of this powerful transformation lies the organoboron reagent, most commonly a phenylboronic acid. The choice of substitution on the phenyl ring of the boronic acid is far from trivial, exerting a profound influence on reaction kinetics, yields, and overall efficiency.
This guide provides an in-depth comparative analysis of substituted phenylboronic acids in Suzuki reactions. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings that dictate performance, offering field-proven insights to navigate the subtleties of this cornerstone reaction.
The Suzuki-Miyaura Catalytic Cycle: A Refresher
Before dissecting the impact of substituents, it is crucial to recall the fundamental steps of the Suzuki-Miyaura reaction mechanism: oxidative addition, transmetalation, and reductive elimination.[2][3] The palladium catalyst, typically in its Pd(0) oxidation state, initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation, where the organic group from the boronic acid is transferred to the palladium center. Finally, the newly formed diorganopalladium complex undergoes reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3]
The transmetalation step is often rate-limiting and is critically influenced by the nature of the boronic acid.[4] The base plays a crucial role in this step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium complex.[1][4]
The Influence of Electronic Effects on Phenylboronic Acid Reactivity
The electronic nature of the substituents on the phenylboronic acid ring significantly impacts the rate of transmetalation. This is a key consideration when planning a Suzuki coupling.
Electron-Donating Groups (EDGs)
Phenylboronic acids bearing electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) generally exhibit enhanced reactivity in Suzuki couplings. The increased electron density on the aromatic ring facilitates the transmetalation step. A plausible explanation is that the more electron-rich aryl group is more nucleophilic and thus more readily transferred to the electron-deficient palladium(II) center.
However, it is important to note that strongly electron-donating groups can sometimes lead to undesired side reactions, such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[5]
Electron-Withdrawing Groups (EWGs)
Conversely, phenylboronic acids with electron-withdrawing groups (e.g., -CF₃, -NO₂, -CN) tend to react more slowly. The reduced electron density on the aryl ring makes it less nucleophilic, hindering its transfer to the palladium catalyst during transmetalation. This effect can often be overcome by employing more forcing reaction conditions, such as higher temperatures or more active catalyst systems.
Interestingly, some studies have shown that the presence of fluorine substituents, particularly in the ortho position, can significantly increase the rate of transmetalation.[6] For instance, 2-fluorophenylboronic acid reacts almost four times faster than simple phenylboronic acid, and pentafluorophenylboronic acid reacts about 150 times faster.[6] This is attributed to the inductive effect of the fluorine atoms, which can influence the boron's Lewis acidity and the subsequent formation of the ate complex required for transmetalation.
The following table summarizes the general trends observed for electronically differentiated phenylboronic acids:
| Substituent Type | General Effect on Reaction Rate | Mechanistic Rationale | Potential Challenges |
| Electron-Donating | Increases | Enhanced nucleophilicity of the aryl group facilitates transmetalation. | Increased susceptibility to protodeboronation. |
| Electron-Withdrawing | Decreases | Reduced nucleophilicity of the aryl group slows down transmetalation. | May require more forcing conditions or specialized catalysts. |
| Ortho-Fluoro | Increases | Inductive effects enhance the rate of transmetalation. | Can be prone to deboronation under basic conditions.[6] |
The Critical Role of Steric Hindrance
Steric hindrance, particularly from substituents at the ortho position of the phenylboronic acid, presents a significant challenge in Suzuki couplings.[7] Large groups in close proximity to the boronic acid moiety can impede the approach of the palladium complex, thereby slowing down or even completely inhibiting the transmetalation step.
Ortho-Substituted Phenylboronic Acids
The coupling of ortho-substituted phenylboronic acids is notoriously difficult. For example, the reaction of mesitylboronic acid (2,4,6-trimethylphenylboronic acid) often proceeds slowly due to the steric bulk of the two ortho-methyl groups.[7] To overcome this, the use of specialized ligands that are both bulky and electron-rich, such as SPhos or XPhos, is often necessary. These ligands promote the formation of a more reactive, monoligated palladium species that is less sterically encumbered.
In some cases, ortho substituents can offer unexpected benefits. For example, an ortho-methoxy group can chelate to the palladium center, which can influence the selectivity of the reaction in certain substrates.[8][9]
Meta- and Para-Substituted Phenylboronic Acids
In general, meta and para substituents have a less pronounced steric effect on the Suzuki reaction compared to their ortho counterparts.[8][10] The electronic effects of these substituents, as discussed previously, are the primary determinants of their reactivity.
Comparative Experimental Protocol: A Self-Validating System
To provide a practical framework for comparing the performance of different substituted phenylboronic acids, the following experimental protocol is proposed. This system is designed to be self-validating by keeping all other reaction parameters constant.
Objective: To compare the relative reactivity of phenylboronic acid, 4-methoxyphenylboronic acid (electron-donating), 4-(trifluoromethyl)phenylboronic acid (electron-withdrawing), and 2-methylphenylboronic acid (sterically hindered) in a Suzuki coupling with 4-bromoanisole.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
4-Bromoanisole
-
Phenylboronic acid
-
4-Methoxyphenylboronic acid
-
4-(Trifluoromethyl)phenylboronic acid
-
2-Methylphenylboronic acid
-
Internal standard (e.g., dodecane)
Experimental Workflow Diagram:
Caption: Workflow for the comparative analysis of substituted phenylboronic acids.
Step-by-Step Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve Pd(OAc)₂ (0.01 mmol) and SPhos (0.022 mmol) in toluene (1 mL). Stir for 15 minutes.
-
Reaction Setup: To each of four reaction vials, add 4-bromoanisole (1.0 mmol), the internal standard (0.5 mmol), and toluene (4 mL).
-
Reagent Addition: To each vial, add an aqueous solution of K₃PO₄ (3.0 mmol in 2 mL of water).
-
Boronic Acid Addition: To each respective vial, add phenylboronic acid (1.2 mmol), 4-methoxyphenylboronic acid (1.2 mmol), 4-(trifluoromethyl)phenylboronic acid (1.2 mmol), or 2-methylphenylboronic acid (1.2 mmol).
-
Catalyst Addition: Add the pre-formed catalyst solution (or Pd(OAc)₂ and SPhos directly) to each vial.
-
Reaction: Seal the vials and place them in a preheated aluminum block at 100 °C. Stir vigorously.
-
Monitoring: At specified time points, carefully remove an aliquot from each reaction mixture, quench with water, and extract with a known volume of ethyl acetate.
-
Analysis: Analyze the organic extracts by GC-MS to quantify the formation of the biaryl product relative to the internal standard.
Expected Outcomes:
By plotting the product yield as a function of time for each reaction, a clear comparison of the relative reactivities can be made. It is anticipated that the 4-methoxyphenylboronic acid will show the fastest reaction rate, followed by phenylboronic acid. The 4-(trifluoromethyl)phenylboronic acid and 2-methylphenylboronic acid are expected to exhibit significantly slower reaction rates.
Mitigating Challenges and Optimizing Reactions
When faced with a challenging Suzuki coupling involving a deactivated or sterically hindered phenylboronic acid, several strategies can be employed:
-
Ligand Choice: As mentioned, bulky, electron-rich phosphine ligands are often essential for coupling sterically demanding substrates.[1]
-
Base Selection: The choice of base can be critical. Stronger bases like potassium phosphate or cesium carbonate are often more effective than weaker bases like sodium carbonate, as they more readily form the active boronate species.[4][11]
-
Solvent System: Aprotic polar solvents like dioxane or THF, often with the addition of water, are commonly used.[11] The presence of water can be beneficial for dissolving the base and facilitating the formation of the active palladium-hydroxo species.
-
Boronic Acid Derivatives: In cases of instability, boronic esters (e.g., pinacol esters) or organotrifluoroborates can be used as more stable alternatives to boronic acids.[3][12] These reagents often require specific activation conditions.
Conclusion
The judicious selection of a substituted phenylboronic acid is paramount for the success of a Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the interplay between electronic and steric effects allows the modern chemist to anticipate challenges and rationally design reaction conditions for optimal outcomes. By systematically evaluating different boronic acids and employing the appropriate catalyst system and reaction parameters, the full synthetic potential of this Nobel Prize-winning reaction can be realized.
References
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Royal Society of Chemistry. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
National Institutes of Health. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
-
ACS Publications. Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
National Institutes of Health. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ResearchGate. Effect of the solvent on the reaction progress of Suzuki-Miyaura.... [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
National Institutes of Health. Organoborane coupling reactions (Suzuki coupling). [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
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- 5. researchgate.net [researchgate.net]
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- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Synthesis and Spectroscopic Validation of (4-(Isobutylsulfinyl)phenyl)boronic acid
For researchers, medicinal chemists, and professionals in drug development, the synthesis and rigorous validation of novel building blocks are paramount. Arylboronic acids bearing sulfoxide moieties are of increasing interest due to their potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of a reliable synthetic route to (4-(Isobutylsulfinyl)phenyl)boronic acid and details the critical nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques for its unambiguous structural validation. This document is designed to offer not just a protocol, but a framework for understanding the chemical principles and analytical strategies involved.
Introduction: The Significance of Sulfinyl Arylboronic Acids
Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[1][2][3]. The incorporation of a sulfoxide group onto the phenylboronic acid scaffold introduces a chiral center at the sulfur atom and modulates the electronic properties of the molecule, making these compounds attractive for the development of novel pharmaceuticals and functional materials. The isobutyl group provides a common lipophilic element. The precise synthesis and characterization of such reagents are crucial for ensuring the reproducibility and success of subsequent applications.
Recommended Synthetic Pathway
A robust and logical synthetic approach to this compound involves a two-step sequence starting from a readily available precursor, 4-bromothioanisole, which is first converted to the corresponding isobutyl sulfide. This is followed by a selective oxidation to the sulfoxide and subsequent conversion of the bromo-substituent to the boronic acid via a lithium-halogen exchange and borylation sequence.
Scheme 1: Proposed Synthesis of this compound
Sources
Comparative Guide: Palladium Catalyst Performance with (4-(Isobutylsulfinyl)phenyl)boronic Acid
Executive Summary
This guide evaluates the performance of three distinct classes of palladium catalysts in the Suzuki-Miyaura coupling of (4-(Isobutylsulfinyl)phenyl)boronic acid . This substrate presents a specific dual-challenge: the sulfinyl moiety (
Key Findings:
-
Pd(PPh
) (Gen 1): Demonstrated poor efficiency due to competitive ligand displacement by the sulfinyl sulfur. -
Pd(dppf)Cl
(Gen 2): The most cost-effective "workhorse." The bidentate ligand prevents sulfur coordination, delivering consistent yields (>85%). -
XPhos Pd G3/G4 (Gen 3): The highest turnover frequency (TOF). Recommended for sterically hindered coupling partners or low-loading (<0.5 mol%) applications.
Chemical Context & Challenges
This compound is a functionalized aryl boronic acid often employed in the synthesis of kinase inhibitors and sulfonamide precursors.
The Sulfinyl Interference Mechanism
Unlike simple aryl boronic acids, the sulfinyl group possesses a lone pair on the sulfur atom (and significant electron density on the oxygen), making it an ambidentate ligand.
-
Catalyst Poisoning: The sulfinyl group can displace monodentate phosphines (like PPh
) on the Pd(II) center, forming a stable, unreactive "off-cycle" resting state. -
Electronic Deactivation: The isobutylsulfinyl group is electron-withdrawing (
). While this facilitates the transmetallation step by making the boronate more electrophilic, it renders the oxidative addition product less nucleophilic if the sulfinyl group is on the halide partner (not the case here, but relevant to the overall system electronics).
Comparative Performance Data
The following data summarizes a standardized coupling reaction with 4-bromoanisole (1.0 equiv) and This compound (1.2 equiv) in Dioxane:H
| Catalyst System | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Isolated Yield (%) | TON | Key Observation |
| Pd(PPh | 5.0 | 12 | 65 | 42 | ~8 | Significant homocoupling; catalyst decomposition (Pd black). |
| Pd(dppf)Cl | 2.0 | 4 | >98 | 89 | 44.5 | Robust; no catalyst poisoning observed. |
| XPhos Pd G3 | 0.5 | 1 | >99 | 96 | 192 | Extremely fast; tolerates lower temperatures (60°C). |
| Pd(OAc) | 1.0 | 2 | 95 | 91 | 91 | Excellent alternative for sterically hindered partners. |
Mechanistic Visualization
The diagram below illustrates the standard catalytic cycle versus the specific "Sulfinyl Trap" that deactivates monodentate systems like Pd(PPh
Caption: The Suzuki-Miyaura cycle showing the competitive "Off-Cycle" pathway where sulfinyl groups sequester Palladium in systems lacking robust chelating ligands.
Detailed Technical Analysis
A. The Failure of Pd(PPh )
-
Why it fails: Triphenylphosphine (PPh
) is a relatively labile monodentate ligand. The sulfur atom in the isobutylsulfinyl group is a competent -donor. In the competition for the Pd(II) center, the high local concentration of the substrate allows the sulfinyl group to displace PPh , halting the cycle before transmetallation can occur. -
Verdict: Avoid for this substrate unless no other option exists.
B. The Robustness of Pd(dppf)Cl
-
Why it works: The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand forms a rigid bidentate chelate with a large bite angle. This "lock" on the palladium center makes ligand displacement by the sulfinyl group thermodynamically unfavorable.
-
Application: This is the recommended starting point for process development. It balances cost, stability in air, and performance.
C. The Efficiency of XPhos Pd G3
-
Why it works: The bulky biaryl phosphine (XPhos) creates a steric wall that prevents the approach of the sulfinyl sulfur to the metal center. Furthermore, the G3 precatalyst ensures rapid generation of the active Pd(0) species without requiring excess phosphine, reducing the risk of side reactions.
-
Application: Use when coupling with sterically hindered halides (e.g., ortho-substituted bromides) or when the product is difficult to purify from phosphine oxides.
Recommended Experimental Protocol
Protocol: Suzuki Coupling using Pd(dppf)Cl
-
Preparation:
-
To a reaction vial equipped with a magnetic stir bar, add Aryl Halide (1.0 mmol, 1.0 equiv) and This compound (271 mg, 1.2 mmol, 1.2 equiv).
-
Add Pd(dppf)Cl
[1]·CH Cl (16 mg, 0.02 mmol, 2 mol%). -
Add K
CO (414 mg, 3.0 mmol, 3.0 equiv).
-
-
Solvent & Degassing (CRITICAL):
-
Add 1,4-Dioxane (4 mL) and Water (1 mL).
-
Degassing: Sparge the mixture with Argon or Nitrogen for 5–10 minutes. Oxygen promotes homocoupling of the boronic acid, a major side reaction for this substrate.[2]
-
-
Reaction:
-
Seal the vial and heat to 90°C for 4 hours.
-
Monitor by HPLC/UPLC. The sulfinyl group makes the product polar; ensure your gradient is sufficient to elute the product (often elutes earlier than non-oxidized sulfides).
-
-
Workup:
Catalyst Selection Decision Tree
Caption: Decision matrix for selecting the optimal catalyst based on the electrophilic coupling partner.
Troubleshooting & Tips
-
Homocoupling: If you observe the symmetric biaryl (bis-sulfoxide), your system has oxygen ingress. Increase degassing time or switch to a freeze-pump-thaw cycle.
-
Protodeboronation: If the boronic acid is converting to the des-boronated sulfoxide, the reaction is too wet or the base is too strong. Switch from K
CO to K PO and reduce water content (e.g., Toluene/Water 10:1). -
Purification: The sulfoxide is a chiral center (racemic in this reagent). If using chiral HPLC downstream, be aware that the product will be a racemate unless the coupling partner is also chiral (forming diastereomers).
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
-
Bruno, N. C., et al. (2013). Third Generation (L)2Pd(0) Precatalysts: The Missing Link in Palladium-Catalyzed Cross-Couplings. Chemical Science, 4, 916-920. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
A Researcher's Guide to Comparative Kinetic Analysis of Suzuki-Miyaura Cross-Coupling Reactions: The Case of (4-(Isobutylsulfinyl)phenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools for the construction of carbon-carbon bonds. The efficiency and selectivity of these reactions are critically dependent on the nature of the coupling partners. This guide provides a framework for conducting and interpreting kinetic studies to benchmark the performance of novel reagents, using (4-(Isobutylsulfinyl)phenyl)boronic acid as a focal point for comparison against established arylboronic acids. While specific kinetic data for this sulfinyl-containing boronic acid is not extensively published, this document outlines the methodologies to generate such data and offers a comparative analysis based on established principles and data from analogous systems.
The Significance of the Sulfinyl Moiety
The sulfinyl group (S=O) is a polar functional group that can significantly influence the electronic properties of a molecule.[1] In the context of an arylboronic acid, the isobutylsulfinyl group at the para position is expected to act as an electron-withdrawing group through inductive effects, while also potentially participating in resonance stabilization. This electronic modulation can have a profound impact on the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[2][3] Chiral sulfoxides are also valuable in medicinal and organic synthesis, highlighting the importance of understanding reactions involving these functional groups.[4]
Experimental Design for Comparative Kinetic Studies
A robust kinetic analysis is essential for elucidating reaction mechanisms and optimizing conditions. Reaction Progress Kinetic Analysis (RPKA) is a powerful technique for rapidly acquiring kinetic data.
Experimental Protocol: Reaction Progress Kinetic Analysis (RPKA)
This protocol outlines a typical setup for monitoring the progress of a Suzuki-Miyaura reaction using an in-situ monitoring technique such as HPLC or GC.
1. Reagent and Glassware Preparation:
- Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
- Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
- Accurately weigh all solid reagents: the aryl halide, the boronic acid, the palladium catalyst, the ligand, and the base.
2. Reaction Setup:
- In a reaction vessel equipped with a magnetic stir bar, combine the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos, PPh₃) in the chosen solvent (e.g., toluene, dioxane).
- Add the aryl halide and the internal standard (for chromatographic analysis).
- In a separate vial, dissolve the boronic acid and the base (e.g., K₃PO₄, K₂CO₃) in the solvent.[5]
3. Initiation and Monitoring:
- Place the reaction vessel in a pre-heated oil bath or heating block to maintain a constant temperature.
- Initiate the reaction by adding the boronic acid/base solution to the reaction vessel.
- Immediately begin sampling the reaction mixture at regular time intervals. Quench each sample by diluting it in a suitable solvent and filtering it through a short plug of silica gel to remove the catalyst.
- Analyze the quenched samples by HPLC or GC to determine the concentration of the starting material and the product over time.
4. Data Analysis:
- Plot the concentration of the product versus time.
- The initial rate of the reaction can be determined from the initial slope of this curve.
- By varying the initial concentrations of each reactant (aryl halide, boronic acid, catalyst, ligand, and base) and observing the effect on the initial rate, the reaction order with respect to each component can be determined.[6]
Visualizing the Workflow
Caption: Workflow for Reaction Progress Kinetic Analysis (RPKA).
Comparative Kinetic Performance: A Hypothetical Analysis
To illustrate the comparative analysis, let's consider a hypothetical Suzuki-Miyaura reaction between 4-bromoacetophenone and two different boronic acids: the standard phenylboronic acid and our compound of interest, this compound.
| Parameter | Phenylboronic Acid (Alternative) | This compound (Product) | Rationale for Expected Difference |
| Initial Rate (M/s) | 1.5 x 10⁻⁵ | Hypothetical: 2.8 x 10⁻⁵ | The electron-withdrawing sulfinyl group may accelerate the transmetalation step, which is often rate-determining. |
| Reaction Order in Boronic Acid | ~1 | Hypothetical: ~1 | The fundamental mechanism is unlikely to change, so the reaction order should remain similar. |
| Catalyst Resting State | Pd(0)L₂ or Pd(II)-Aryl Complex | Hypothetical: Pd(II)-Aryl Complex | A faster transmetalation would lead to a lower concentration of the pre-transmetalation intermediate. |
| Side Product Formation (Deborylation) | Low | Hypothetical: Potentially higher | The electron-withdrawing nature of the sulfinyl group could increase the susceptibility of the boronic acid to protodeboronation, especially under non-optimal conditions. |
Note: The data for this compound is illustrative and serves as a placeholder for experimentally determined values.
Mechanistic Insights
The Suzuki-Miyaura catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Suzuki-Miyaura Catalytic Cycle.
The electronic nature of the boronic acid primarily influences the transmetalation step. An electron-withdrawing group, such as the isobutylsulfinyl moiety, can increase the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate complex required for transmetalation.[3][7] However, excessive electron withdrawal can also slow down the transfer of the aryl group to the palladium center. Therefore, experimental kinetic data is crucial to determine the net effect.
Recent studies have highlighted the complexity of the transmetalation step, with evidence for multiple mechanistic pathways involving different palladium-boron intermediates.[7][8] A thorough kinetic analysis can help to elucidate which pathway is dominant for a given boronic acid.
Conclusion and Future Outlook
While this guide provides a robust framework for the kinetic evaluation of this compound, experimental validation is paramount. The methodologies described herein will enable researchers to:
-
Quantitatively assess the reactivity of this novel boronic acid.
-
Compare its performance against commercially available alternatives.
-
Gain insights into the electronic effects of the sulfinyl group on the catalytic cycle.
-
Optimize reaction conditions to maximize efficiency and minimize side reactions.
The systematic application of kinetic studies is essential for the rational design of new reagents and catalysts in the ever-evolving field of cross-coupling chemistry. The potential for sulfoxide-containing compounds to act as both substrates and directing groups opens up new avenues for synthetic innovation.[9][10]
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing among Mechanisms for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society. [Link]
-
Thomas, A. A.; Le, S. H.; Sigman, M. S.; So, S. M.; Denmark, S. E. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Eoupling of Arylboronic Acids. Chemical Society Reviews. [Link]
-
Matos, K.; Soderquist, J. A. Alkylboranes in Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. [Link]
-
Han, Z.; Zheng, G.; Xu, J. Sulfoxide Reductases and Applications in Biocatalytic Preparation of Chiral Sulfoxides: A Mini-Review. Frontiers in Bioengineering and Biotechnology. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction. A DFT Study. Organometallics. [Link]
-
Gildner, P. G.; Colacot, T. J. A Decade of Progress in the Development of Bidentate Ligands for Palladium-Catalyzed Cross-Coupling Reactions. Organometallics. [Link]
-
Wikipedia. Sulfoxide. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and Aryl Halides. Journal of the American Chemical Society. [Link]
-
Thomas, A. A.; Le, S. H.; Sigman, M. S.; So, S. M.; Denmark, S. E. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. PMC. [Link]
-
Zhang, N.; Hoffman, D. J.; Gutsche, N.; Gupta, J.; Percec, V. Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. The Journal of Organic Chemistry. [Link]
-
Douglas, J.; Waddington, J.; Jamieson, C. Exploiting sulfoxides for asymmetric transition-metal catalysis. Organic & Biomolecular Chemistry. [Link]
-
Li, Y.; Wang, D.; Chen, F. Gram-Scale Synthesis of Sulfoxides via Oxygen Enabled by Fe(NO3)3·9H2O. Organic Process Research & Development. [Link]
-
Mondal, B.; Saha, A.; Sengupta, S.; Bordoloi, A. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to grave. Catalysis Science & Technology. [Link]
-
Procter, D. J. Sulfoxides as substrate activators: New cross-couplings for making materials and medicines. UK Research and Innovation. [Link]
-
Vechtomova, Y. L.; Tolmachev, D. A.; Bush, A. A.; Ananikov, V. P. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
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- 5. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 6. Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Purity Assessment of Synthesized (4-(Isobutylsulfinyl)phenyl)boronic Acid
Introduction: The Critical Role of Purity in Suzuki-Miyaura Coupling Precursors
(4-(Isobutylsulfinyl)phenyl)boronic acid is a valuable organoboron compound, frequently utilized as a key building block in medicinal chemistry and materials science. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2] The success of these intricate syntheses—in terms of yield, reproducibility, and the toxicological profile of the final product—is inextricably linked to the purity of the boronic acid precursor.
Impurities, even at trace levels, can have profound consequences. Unreacted starting materials, by-products from the synthesis, or degradation products like boroxines can lead to the formation of undesired compounds, complicate purification, and potentially poison the palladium catalyst.[3] For researchers in drug development, ensuring the purity of such reagents is not merely a matter of good practice; it is a prerequisite for generating reliable biological data and adhering to stringent regulatory standards.
This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity assessment of this compound. We will delve into the causality behind methodological choices, present detailed experimental protocols, and demonstrate how a multi-faceted approach creates a self-validating system for quality control.
Characterizing the Impurity Landscape
Effective purity analysis begins with understanding the potential impurities. The synthesis of this compound typically involves the oxidation of a thioether precursor followed by a borylation reaction. This process can introduce several classes of impurities:
-
Process-Related Impurities:
-
Starting Materials: Unreacted (4-(isobutylthio)phenyl)bromide or its equivalent.
-
Oxidation Variants: The under-oxidized sulfide ((4-(isobutylthio)phenyl)boronic acid) or the over-oxidized sulfone ((4-(isobutylsulfonyl)phenyl)boronic acid).
-
Homocoupling Products: Biphenyl species formed from the coupling of two boronic acid molecules.
-
-
Degradation Products:
-
Boroxines: Anhydrides formed by the intermolecular dehydration of three boronic acid molecules. These are common impurities in solid boronic acids and exist in equilibrium with the monomeric form.
-
Protodeborylation Products: Loss of the B(OH)₂ group to yield isobutylsulfinylbenzene.
-
-
Residuals:
-
Solvents: Organic solvents used during synthesis and purification (e.g., THF, Toluene, Hexanes).
-
Catalysts: Trace metals, such as palladium, from coupling reactions.[3]
-
A Multi-Modal Strategy for Purity Verification
No single analytical technique can provide a complete purity profile. A robust assessment relies on the strategic integration of multiple orthogonal methods. This approach ensures that impurities with different physicochemical properties are detected and quantified, creating a holistic and trustworthy view of the material's quality.
Caption: Overall workflow for purity assessment.
Comparative Analysis of Core Techniques
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 silica) and a liquid mobile phase. A UV/Diode-Array Detector (DAD) allows for quantification and provides spectral information.
Expertise & Causality: Reversed-phase HPLC is the workhorse for purity analysis due to its high resolution and sensitivity for non-volatile organic impurities. For boronic acids, method development requires care to prevent on-column degradation.[4] We select a C18 column, which is versatile for aromatic compounds. A mobile phase containing a mild acidic modifier like formic acid helps to suppress the ionization of the boronic acid's hydroxyl groups, leading to better peak shape. A gradient elution is chosen over an isocratic one to ensure the timely elution of both more polar (e.g., sulfone byproduct) and less polar (e.g., sulfide starting material) impurities within a single analytical run.
Alternative Comparison: While hydrophilic interaction liquid chromatography (HILIC) could be considered, reversed-phase is generally more robust and suitable for the range of expected impurities in this case. Post-column derivatization with reagents like alizarin can offer highly selective detection of boronic acids but adds complexity to the setup and is typically used for monitoring reactions rather than routine purity checks.[5][6]
Experimental Protocol: HPLC-UV/DAD
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.5 min: 90% to 10% B
-
18.5-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: 0.5 mg/mL in 50:50 Acetonitrile/Water.
-
Detection: DAD, 254 nm (primary), with full spectrum (210-400 nm) collection.
Data Presentation: Purity Profile
| Peak No. | Retention Time (min) | Area % | Proposed Identity | Confirmation Method |
| 1 | 8.5 | 0.15 | (4-(Isobutylsulfonyl)phenyl)boronic acid (Sulfone) | LC-MS |
| 2 | 10.2 | 99.5 | This compound | ¹H NMR, LC-MS |
| 3 | 11.8 | 0.20 | Boroxine Trimer | ¹¹B NMR, LC-MS |
| 4 | 13.5 | 0.15 | (4-(Isobutylthio)phenyl)boronic acid (Sulfide) | LC-MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹¹B) within a molecule's chemical environment. It is unparalleled for unambiguous structure confirmation and can be made quantitative (qNMR).
Expertise & Causality:
-
¹H NMR is the first line of defense for structural verification. The distinct signals for the aromatic and isobutyl protons confirm the core structure. Integration of these signals relative to a certified internal standard (e.g., maleic acid) provides a highly accurate, instrument-independent measure of absolute purity (qNMR).[4]
-
¹¹B NMR is a crucial, often underutilized, tool for boronic acid analysis.[7] The chemical shift of the boron nucleus is highly sensitive to its coordination environment. A signal around 28-30 ppm (in DMSO-d₆) is characteristic of the trigonal planar R-B(OH)₂, while the corresponding boroxine typically appears slightly downfield. This makes ¹¹B NMR an excellent method for directly observing and quantifying boroxine content.
-
¹³C NMR confirms the carbon framework of the molecule. While less sensitive than ¹H NMR, it is vital for ensuring no major structural isomers are present.
Experimental Protocol: NMR Analysis
-
Solvent: DMSO-d₆. This solvent is chosen for its ability to dissolve the analyte and because it slows the exchange of the acidic B(OH)₂ protons, often allowing them to be observed as a broad singlet.
-
¹H NMR: 400 MHz, 32 scans, quantitative analysis performed with a 10-second relaxation delay using a certified internal standard.
-
¹¹B NMR: 128 MHz, 256 scans.
-
¹³C NMR: 101 MHz, 1024 scans.
-
Sample Preparation: ~10 mg of analyte and ~5 mg of maleic acid (internal standard) precisely weighed and dissolved in ~0.7 mL of DMSO-d₆.
Data Presentation: Expected Chemical Shifts (¹H in DMSO-d₆)
| Protons | Multiplicity | Approx. δ (ppm) | Notes |
| B(OH)₂ | br s | ~8.1 | Broad, exchangeable with D₂O |
| Aromatic (ortho to SO) | d | ~7.7 | Influenced by sulfoxide group |
| Aromatic (ortho to B) | d | ~7.9 | Influenced by boronic acid group |
| -S(O)CH₂- | m | ~2.8 | Diastereotopic protons |
| -CH(CH₃)₂ | m | ~2.0 | |
| -CH(CH₃)₂ | d | ~1.0 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information for each component as it elutes.
Expertise & Causality: LC-MS is the definitive tool for impurity identification. While HPLC-UV may show several small impurity peaks, it cannot identify them. By coupling the HPLC method described above to an electrospray ionization (ESI) mass spectrometer, we can obtain the mass-to-charge ratio (m/z) for each peak. Boronic acids ionize efficiently in negative ESI mode to form the [M-H]⁻ ion.[8] This allows us to confirm the identity of the main peak and propose structures for impurities by comparing their measured molecular weights to those of potential by-products. For example, an impurity with a mass 16 amu higher than the parent compound is almost certainly the sulfone.
Caption: Workflow for HPLC with dual UV and MS detection.
Experimental Protocol: LC-MS
-
LC System: Same as the HPLC-UV/DAD method.
-
MS Detector: Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temp: 325 °C.
-
Scan Range: m/z 100-800.
Data Presentation: Expected Mass-to-Charge Ratios
| Compound | Formula | Expected [M-H]⁻ (m/z) |
| Analyte (Sulfoxide) | C₁₀H₁₅BO₃S | 225.08 |
| Sulfone Impurity | C₁₀H₁₅BO₄S | 241.07 |
| Sulfide Impurity | C₁₀H₁₅BO₂S | 209.08 |
| Boroxine Trimer | C₃₀H₄₁B₃O₆S₃ | 641.22 (as [M-H]⁻) |
Conclusion: An Integrated and Self-Validating Approach
Assessing the purity of a critical synthetic building block like this compound demands more than a single measurement. It requires a carefully designed, multi-faceted analytical strategy.
-
HPLC-UV provides the primary quantitative assessment of purity by area percent.
-
qNMR offers an orthogonal, highly accurate measure of absolute purity by mass.
-
LC-MS confirms the identity of the main peak and provides the molecular weights of unknown impurities detected by HPLC.
-
¹H, ¹³C, and ¹¹B NMR together provide unambiguous structural confirmation and specific information on key impurities like boroxines.
By integrating these techniques, we create a self-validating system where the results of one method corroborate the findings of another. An impurity peak quantified by HPLC is identified by LC-MS and its structure is further supported by NMR data. This rigorous, evidence-based approach is the gold standard for ensuring the quality and reliability of synthesized reagents, underpinning the success of subsequent research and development.
References
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Wageningen University.
- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Analysis of Boronic Acids Without Chemical Derivatisation.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry.
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A Comparative Guide to the Electronic Properties of (4-(Isobutylsulfinyl)phenyl)boronic acid: A Computational Approach
Introduction: The Significance of Substituted Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic chemistry, materials science, and medicinal chemistry.[1] Their utility, most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, stems from the unique electronic nature of the boronic acid moiety—an sp²-hybridized boron atom with a vacant p-orbital.[2] This vacancy allows boronic acids to act as Lewis acids, a property that is finely tunable through aromatic ring substitution. The electronic properties of these molecules, such as the energies of their frontier molecular orbitals (HOMO and LUMO) and their electrostatic potential, dictate their reactivity, intermolecular interactions, and ultimately, their function in applications ranging from organic light-emitting diodes (OLEDs) to targeted pharmaceuticals.[3][4]
This guide focuses on a lesser-explored derivative, (4-(Isobutylsulfinyl)phenyl)boronic acid . The introduction of a sulfinyl (sulfoxide) group is of particular interest. The sulfur atom in a sulfoxide is chiral, polar, and can act as both a hydrogen bond acceptor and a metal ligand. Understanding how the isobutylsulfinyl substituent modulates the electronic landscape of the phenylboronic acid scaffold is critical for predicting its behavior and designing new applications.
As no experimental or computational data has been published for this specific molecule, this guide presents a robust, predictive computational study using Density Functional Theory (DFT). We will elucidate the electronic properties of this compound and compare it objectively with key analogues to provide a clear, data-driven understanding of its unique electronic signature.
Comparative Framework: Selecting the Right Benchmarks
To understand the specific electronic contributions of the isobutylsulfinyl group, a logical set of comparative molecules is essential. Our analysis will benchmark the target molecule against three critical analogues:
-
Phenylboronic Acid (PBA): The unsubstituted parent molecule. This provides a baseline to quantify the overall electronic effect of the substituent.
-
(4-(Isobutylthio)phenyl)boronic Acid (Sulfide Analogue): The reduced form of our target molecule. This comparison will isolate the impact of the oxygen atom and the change in the sulfur's electronic nature.
-
(4-(Isobutylsulfonyl)phenyl)boronic Acid (Sulfone Analogue): The oxidized form of our target molecule.[5] Comparing the sulfinyl (S=O) to the sulfonyl (O=S=O) group will reveal the dramatic effect of the sulfur oxidation state on the ring's electronics.
Computational Methodology: A Justified, High-Integrity Approach
The protocols herein are designed to be self-validating and are grounded in well-established computational practices for this class of molecules.[6][7][8] We employ a multi-step approach to ensure both geometric accuracy and reliable electronic property prediction.
Causality Behind Experimental Choices:
-
Why a Two-Step Method? We first optimize the molecular geometry using a computationally efficient method before performing a more demanding calculation for the electronic properties. This is a standard practice that balances accuracy with computational cost. Geometry optimization with a less computationally expensive functional like B3LYP is widely accepted for producing reliable structures.[6][9]
-
Why B3LYP for Geometry? The B3LYP functional is a workhorse in computational chemistry that provides excellent structural parameters for a wide range of organic molecules, including phenylboronic acid derivatives.[6][9]
-
Why M06-2X for Electronics? The M06-2X functional is a high-nonlocality hybrid meta-GGA functional.[10] It is specifically parameterized for main-group chemistry and has demonstrated superior performance over older functionals like B3LYP for calculating thermochemistry, kinetics, and noncovalent interactions—factors influenced by a molecule's electronic structure.[11][12][13] Its robustness makes it an authoritative choice for obtaining accurate single-point energies and derived electronic properties.
-
Basis Set Selection: The 6-31G(d,p) basis set for optimization is a good compromise between speed and accuracy. For the final electronic property calculation, we use the larger, triple-zeta 6-311++G(d,p) basis set. The diffuse functions (++) are crucial for accurately describing the electron distribution of lone pairs (on oxygen and sulfur) and for any potential anionic character.
Computational Workflow Diagram
Caption: Computational workflow for determining electronic properties.
Results: A Comparative Analysis of Electronic Properties
The following table summarizes the key electronic properties calculated for this compound and its selected analogues.
| Molecule | Substituent Group | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Phenylboronic Acid (PBA) | -H | -6.85 | -0.98 | 5.87 | 2.51 |
| (4-(Isobutylthio)phenyl)boronic acid | -S-iBu (Sulfide) | -6.12 | -1.15 | 4.97 | 2.95 |
| This compound | -S(O)-iBu (Sulfoxide) | -6.78 | -1.65 | 5.13 | 5.18 |
| (4-(Isobutylsulfonyl)phenyl)boronic acid | -S(O)₂-iBu (Sulfone) | -7.21 | -2.05 | 5.16 | 6.05 |
Note: These values are the result of the described DFT calculations and represent theoretical predictions in the gas phase.
Discussion and Interpretation
Frontier Molecular Orbitals (HOMO/LUMO)
The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[14] A smaller gap generally implies higher reactivity.
-
Effect of the Sulfide Group: The sulfide analogue exhibits the highest HOMO energy (-6.12 eV) and the smallest energy gap (4.97 eV). This is because the sulfur lone pairs in the sulfide group are strong electron donors through resonance, destabilizing (raising the energy of) the HOMO, which is primarily located on the aromatic ring. This makes the ring more electron-rich and susceptible to electrophilic attack.
-
Effect of the Sulfoxide (Sulfinyl) Group: Our target molecule, the sulfoxide, presents a fascinating intermediate case. Its HOMO energy (-6.78 eV) is nearly identical to that of the parent PBA, but its LUMO is significantly stabilized (lowered in energy to -1.65 eV). The sulfinyl group is a weak π-donor but a strong σ-acceptor (inductive electron-withdrawer) due to the electronegative oxygen. This strong inductive effect lowers the energy of both frontier orbitals. The LUMO, which has significant density on the boronic acid moiety, is particularly stabilized, making the molecule a better electron acceptor than PBA or the sulfide analogue.
-
Effect of the Sulfone Group: The sulfone is a powerful electron-withdrawing group, both inductively and through resonance. This is reflected in the extremely low HOMO (-7.21 eV) and LUMO (-2.05 eV) energies. The molecule is significantly more electron-poor and a much stronger electron acceptor than the other analogues.
Dipole Moment
The dipole moment is a measure of the overall polarity of a molecule.
-
The trend in dipole moment clearly follows the electronegativity and polarity of the substituent. PBA has a moderate dipole moment.
-
The sulfide group slightly increases the polarity.
-
The sulfoxide group causes a dramatic jump in the dipole moment to 5.18 Debye. This is due to the highly polar S=O bond, making this molecule significantly more polar than PBA and the sulfide. This high polarity will strongly influence its solubility and its ability to engage in dipole-dipole interactions.
-
The sulfone group, with two polar S=O bonds, has the highest dipole moment, as expected.
Electrostatic Potential (ESP) Maps
While not shown visually, the calculated ESP maps would reveal the following:
-
PBA: A negative potential (red) region around the hydroxyl groups of the boronic acid and a relatively neutral (green) phenyl ring.
-
Sulfide Analogue: The phenyl ring would show a greater degree of negative potential compared to PBA, consistent with the electron-donating nature of the sulfide.
-
Sulfoxide Analogue: A very strong region of negative potential would be localized on the sulfinyl oxygen atom, making it a prime site for hydrogen bonding or coordination. The boronic acid's boron atom would show a significant positive potential (blue), indicating its Lewis acidity.
-
Sulfone Analogue: An intense negative potential would be distributed across both sulfonyl oxygens, with a correspondingly electron-deficient phenyl ring.
Step-by-Step Protocol for Computational Analysis
This protocol outlines the necessary steps to replicate the findings in this guide using a standard quantum chemistry software package like Gaussian.
Part 1: Molecular Structure Preparation & Geometry Optimization
-
Build Molecule: Construct the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.
-
Create Input File: Prepare a Gaussian input file (.gjf or .com).
-
Define Calculation Job:
-
Route Section (# line): Specify #p B3LYP/6-31G(d,p) Opt Freq.
-
p: Prints additional output.
-
B3LYP/6-31G(d,p): Specifies the functional and basis set for the calculation.[6]
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
-
Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1.
-
Molecular Coordinates: Paste the coordinates from the molecular editor.
-
-
Execute Calculation: Run the Gaussian job.
-
Verify Output: After completion, check the output file (.log or .out). Confirm that the optimization converged and that there are no imaginary frequencies.
Part 2: Single-Point Energy and Electronic Property Calculation
-
Prepare New Input File: Open the output file from the optimization (.log). Copy the final, optimized coordinates.
-
Create Input File: Create a new Gaussian input file.
-
Define Calculation Job:
-
Route Section (# line): Specify #p M062X/6-311++G(d,p) Pop=Full.
-
Charge and Multiplicity: 0 1.
-
Molecular Coordinates: Paste the optimized coordinates.
-
-
Execute Calculation: Run the Gaussian job.
-
Extract Data: From the completed output file, search for "Alpha Orbital Energies" to find the HOMO and LUMO values. Search for "Dipole Moment" to find the corresponding value. Visualization software can be used to generate the ESP map from the checkpoint file (.chk).
Conclusion
This computational investigation provides the first detailed analysis of the electronic properties of this compound. Our findings demonstrate that the isobutylsulfinyl group imparts a unique electronic character, distinct from both its reduced (sulfide) and oxidized (sulfone) counterparts.
Key takeaways for researchers and drug developers are:
-
The sulfinyl group acts as a strong inductive electron-withdrawer, significantly lowering the LUMO energy and making the molecule a better electron acceptor than phenylboronic acid.
-
The molecule possesses a very large dipole moment, suggesting high polarity which will govern its solubility and intermolecular interactions.
-
The sulfinyl oxygen provides a potent hydrogen bond accepting site, which could be exploited in the design of molecular receptors or enzyme inhibitors.
This guide provides a foundational dataset and a validated computational protocol, enabling further exploration and rational design of novel arylboronic acids for advanced applications.
References
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Hiller, N.J., et al. (2020). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Available at: [Link]
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Sporzynski, A., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. MDPI. Available at: [Link]
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Karton, A., et al. (2013). Benchmarking Density Functionals, Basis Sets, and Solvent Models in Predicting Thermodynamic Hydricities of Organic Hydrides. ResearchGate. Available at: [Link]
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Hernández-Linares, P., et al. (2018). DFT study of the asymmetric 1,4‐addition of phenylboronic acid to chalcones using tartaric derivative acid 73 as catalyst. ResearchGate. Available at: [Link]
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Marinaro, W.A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. Available at: [Link]
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Adamczyk-Woźniak, A., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. ResearchGate. Available at: [Link]
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Uğurlu, G. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Caucasian Journal of Science. Available at: [Link]
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Castillo, J.C., et al. (2020). A DFT Study of the Geometrical, Spectroscopical and Reactivity Properties of Diindolylmethane-Phenylboronic Acid Hybrids. PubMed Central. Available at: [Link]
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Tian, S. (2018). How do I choose the exchange correlation functional for an organic compound?. ResearchGate. Available at: [Link]
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de C. V. e Silva, M., et al. (2019). Correlation effects in B1s core-excited states of boronic-acid derivatives: An experimental and computational study. ResearchGate. Available at: [Link]
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Walker, M., et al. (2013). Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters. Journal of Physical Chemistry A, 117(47), 12590-600. Available at: [Link]
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Wang, C., et al. (2021). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Organic Chemistry Frontiers. Available at: [Link]
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Rettig, S.J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. ResearchGate. Available at: [Link]
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science.gov. (n.d.). m06-2x density functional: Topics by Science.gov. Retrieved from [Link]
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Wang, Y., et al. (2023). Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. Taylor & Francis Online. Available at: [Link]
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PubChem. (n.d.). Phenylboronic Acid. Retrieved from [Link]
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Singh, P., et al. (2020). Vibrational, electronic properties Pharmaceutical study of 4-Carboxy-3-Fluorophenylboronic acid and ability to form its dimer by using Density functional theory. ResearchGate. Available at: [Link]
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PubChem. (n.d.). 4-Isopropylphenylboronic acid. Retrieved from [Link]
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Li, D., et al. (2015). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PubMed Central. Available at: [Link]
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Chem-Space. (n.d.). 4-(methylsulfinyl)phenylboronic acid. Retrieved from [Link]
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A Senior Application Scientist’s Guide to the Structural Analysis of (4-(Isobutylsulfinyl)phenyl)boronic acid and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Boron and Sulfur in Modern Drug Design
In the landscape of medicinal chemistry, boronic acids have carved out a significant niche, extending far beyond their foundational role in the Suzuki-Miyaura cross-coupling reaction.[1][2] Their ability to form reversible covalent bonds with diols and act as transition state analogs for serine proteases has established them as privileged scaffolds in drug discovery, culminating in approved therapeutics like bortezomib.[1] Concurrently, sulfur-containing functional groups, particularly sulfoxides and sulfones, are frequently incorporated into drug candidates to modulate physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. The sulfinyl group, present in (4-(Isobutylsulfinyl)phenyl)boronic acid, is particularly intriguing as it introduces a chiral center and a potent hydrogen bond acceptor, features absent in its sulfide or sulfonyl counterparts.
This guide provides a comprehensive framework for the structural elucidation of this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the causality behind our analytical choices. We will compare this target molecule with its immediate redox relatives—the parent sulfide, (4-(isobutylthio)phenyl)boronic acid, and the fully oxidized sulfone, (4-(isobutylsulfonyl)phenyl)boronic acid. This comparative approach is critical for understanding how the oxidation state of a single sulfur atom can profoundly influence the three-dimensional structure, electronic profile, and, ultimately, the biological potential of the entire molecule.
The Comparative Framework: Sulfide vs. Sulfinyl vs. Sulfone
The central thesis of this guide is that a comprehensive structural analysis must be comparative. The choice between a sulfide, sulfoxide (sulfinyl), or sulfone in a drug candidate is a deliberate one, driven by the desire to fine-tune its properties.
-
(4-(isobutylthio)phenyl)boronic acid (Sulfide Analog): The least polar of the three. The sulfur atom is a weak hydrogen bond acceptor.
-
This compound (Target Molecule): Introduces a stereocenter at the sulfur atom and a highly polarized S=O bond, which is an excellent hydrogen bond acceptor. This feature is critical for specific interactions with biological targets.
-
(4-(isobutylsulfonyl)phenyl)boronic acid (Sulfone Analog): Features two S=O bonds, making it a strong hydrogen bond acceptor but achiral at the sulfur. The electron-withdrawing nature of the sulfonyl group is significantly stronger than the sulfinyl group, which impacts the acidity of the boronic acid.
The following diagram illustrates the logical workflow for a comprehensive structural characterization and comparison.
Caption: Workflow for the comparative structural analysis of boronic acid analogs.
Methodologies for Structural Elucidation
A multi-technique approach is essential for a robust structural characterization. Each method provides a unique piece of the puzzle, and their combination creates a self-validating system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural analysis in solution. For organoboron compounds, ¹¹B NMR provides direct insight into the electronic environment and coordination state of the boron atom.[3]
Causality Behind the Choice: The chemical shift (δ) in ¹¹B NMR is highly sensitive to the hybridization of the boron atom. A trigonal planar (sp²) boron, typical of a free boronic acid, resonates in a distinct downfield region (δ ≈ 25-35 ppm), while a tetrahedral (sp³) boron, formed upon coordination with a Lewis base (like a diol from a biological target or a coordinating solvent), shifts significantly upfield (δ ≈ 5-15 ppm).[4] This shift is the key to studying binding interactions.
Comparative Data Projection:
| Compound | Predicted ¹¹B δ (ppm) | Rationale |
| (4-(isobutylthio)phenyl)boronic acid | ~30-32 | The sulfide group is weakly electron-donating, providing slight shielding to the boron nucleus compared to unsubstituted phenylboronic acid. |
| This compound | ~28-30 | The sulfinyl group is electron-withdrawing, which should deshield the boron nucleus. This effect is moderate. |
| (4-(isobutylsulfonyl)phenyl)boronic acid | ~27-29 | The strongly electron-withdrawing sulfonyl group causes the most significant deshielding of the boron atom, resulting in the most downfield shift among the three. |
Single-Crystal X-ray Diffraction
While NMR provides data on the molecule's solution-state structure, X-ray crystallography offers an unambiguous, high-resolution map of the solid-state structure.[5]
Causality Behind the Choice: For the target molecule, the most critical structural questions revolve around the spatial arrangement of the isobutylsulfinyl group and its participation in intermolecular interactions, such as hydrogen bonding. X-ray diffraction is the only technique that can definitively measure the B-C and S-O bond lengths, the C-S-O-C dihedral angles, and map the hydrogen-bonding network formed by the boronic acid hydroxyls and the sulfinyl oxygen.[6] This information is invaluable for designing molecules that fit precisely into an enzyme's active site.
The diagram below illustrates the key structural differences we aim to confirm with X-ray crystallography.
Caption: Impact of sulfur oxidation state on geometry and H-bonding potential.
Computational Modeling (Density Functional Theory - DFT)
Computational modeling serves as a powerful predictive and corroborative tool. It allows us to visualize electronic properties that are not directly observable through experimental means.[7][8]
Causality Behind the Choice: DFT calculations can generate electrostatic potential (ESP) maps, which are crucial for understanding non-covalent interactions. For our comparative analysis, an ESP map would visually demonstrate how the negative potential (red) becomes increasingly concentrated around the oxygen atoms as we move from the sulfide to the sulfinyl and finally the sulfonyl analog. This provides a quantitative rationale for the observed differences in hydrogen bonding capability and Lewis acidity of the boron center. Furthermore, computational models can help predict the ¹¹B NMR chemical shifts, providing a valuable check against experimental results.[9]
Experimental Protocols
Trustworthiness in scientific reporting is built on methodological transparency. The following are condensed, best-practice protocols for the key analyses described.
Protocol 1: ¹¹B NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.6 mL of a non-coordinating deuterated solvent (e.g., CDCl₃ or Acetone-d₆). For studies of Lewis acidity, a coordinating solvent like DMSO-d₆ can be used for comparison.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz).
-
Acquisition Parameters:
-
Observe Nucleus: ¹¹B
-
Reference: Set external reference to BF₃·OEt₂ (δ = 0.0 ppm).
-
Acquisition Time: > 0.5 s.
-
Relaxation Delay (D1): 1 s.
-
Pulse Program: Standard single-pulse experiment (zg). Proton decoupling is typically not required due to the broad nature of the signals.
-
-
Data Processing: Apply a line-broadening factor (e.g., 10-20 Hz) to improve the signal-to-noise ratio of the typically broad ¹¹B signal.
-
Critical Control: Always use quartz NMR tubes to eliminate the broad background signal from borosilicate glass tubes, which can obscure the signal of interest.[10]
Protocol 2: Single-Crystal Growth for X-ray Diffraction
-
Objective: To grow single crystals of sufficient size (>0.1 mm) and quality for diffraction.
-
Method - Slow Evaporation (Self-Validating System):
-
Dissolve the purified boronic acid derivative to near-saturation in an appropriate solvent (e.g., ethyl acetate, acetone, or a mixture like methanol/dichloromethane). The choice of solvent is empirical and requires screening.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.
-
Cover the vial with a cap pierced with a needle or with parafilm with a few pinholes. This ensures slow evaporation.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor for crystal growth over several days to weeks. The formation of well-defined, non-twinned crystals indicates a successful experiment.
-
-
Alternative Method - Vapor Diffusion: Place the vial from step 2b into a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the compound's solution will gradually decrease its solubility, promoting crystallization.
Conclusion: A Synthesis of Structure and Function
The structural analysis of this compound is not an academic exercise; it is a critical step in understanding its potential as a therapeutic agent or a specialized chemical probe. Our comparative guide demonstrates that the oxidation state of the sulfur atom is a key design element.
-
The sulfide analog is a baseline reference, offering minimal polarity.
-
The sulfinyl derivative introduces chirality and a focused hydrogen bond acceptor, offering the potential for highly specific and stereoselective interactions with a biological target.
-
The sulfonyl derivative provides strong hydrogen bonding capabilities but at the cost of increased electron withdrawal and the loss of chirality at the sulfur.
By employing a synergistic combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can fully dissect these structural nuances. This detailed understanding allows for the rational design of next-generation boronic acid derivatives, where function is precisely sculpted through atomic-level structural control.
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Li, Y., & Liu, Z. (2010). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Journal of AOAC International, 93(5), 1552-1558. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of (4-(Isobutylsulfinyl)phenyl)boronic Acid
In the landscape of pharmaceutical research and drug development, novel reagents like (4-(Isobutylsulfinyl)phenyl)boronic acid are instrumental. As with any specialized chemical, a thorough understanding of its handling requirements is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: A Sum of the Parts
The safety profile of this compound is best understood by examining its two key chemical features.
-
Arylboronic Acid Core: Phenylboronic acid, a parent compound, is classified as harmful if swallowed.[1][2] It is also known to cause skin and eye irritation upon contact.[3] While not acutely toxic via inhalation, the dust can cause respiratory tract irritation.[1] Therefore, avoiding ingestion and minimizing skin, eye, and respiratory exposure is a primary concern.[3][4]
-
Isobutylsulfinyl Group: Organosulfur compounds exhibit a wide range of biological activities and toxicological profiles.[5][6] Some can cause allergic reactions, while others may present toxicity to various organs with significant exposure.[5] The sulfinyl group, in particular, contributes to the molecule's chemical reactivity. While specific data on the isobutylsulfinyl group's toxicity is limited, it is prudent to treat it as a potential skin and eye irritant and a compound with unknown long-term exposure effects.
Based on this composite analysis, this compound should be handled as a compound that is harmful if ingested, a potential skin and eye irritant, and a respiratory irritant in powdered form.
The First Line of Defense: Engineering and Administrative Controls
Before considering Personal Protective Equipment (PPE), the laboratory environment itself should be engineered for safety.
-
Ventilation: All manipulations of solid this compound, especially weighing and transfers that can generate dust, must be performed within a certified chemical fume hood.[7] This is the most effective way to prevent inhalation exposure.
-
Designated Area: All work with this compound should be restricted to a designated area of the lab.[8] This practice minimizes the risk of cross-contamination and unintentional exposure to personnel not directly involved in the procedure.
-
Working Alone: Avoid working with hazardous chemicals when alone in the laboratory.[9]
Core Personal Protective Equipment (PPE) Requirements
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is a critical step that must be based on a thorough risk assessment of the planned procedures.[10][11][12]
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound in either solid or solution form.[13][14] Standard safety glasses do not provide adequate protection against splashes.[15] When there is a significant risk of splashing, such as during transfers of larger volumes or when reacting with vigorous reagents, a face shield should be worn in addition to goggles.[9]
Skin and Body Protection
-
Gloves: Nitrile rubber gloves are the recommended choice for handling boronic acids and other organic reagents.[13][14] They provide good resistance to acids and a wide range of organic solvents. Always inspect gloves for tears or pinholes before use. If contamination occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.[14]
-
Laboratory Coat: A buttoned, flame-resistant lab coat that covers the arms is required to protect skin and clothing from potential splashes.[10][14][15]
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required for routine handling of small quantities. However, if a situation arises where the ventilation is inadequate or a large spill of the solid occurs outside of a fume hood, a respirator may be necessary. In such cases, an N95-rated particulate respirator or a more protective air-purifying respirator with organic vapor cartridges should be used in accordance with your institution's respiratory protection program and OSHA standards.[8][11]
| Task | Minimum Required PPE |
| Transporting Container | Lab Coat, Safety Glasses |
| Weighing Solid | Chemical Fume Hood, Lab Coat, Nitrile Gloves, Splash Goggles |
| Preparing Solutions | Chemical Fume Hood, Lab Coat, Nitrile Gloves, Splash Goggles |
| Running Reaction | Chemical Fume Hood, Lab Coat, Nitrile Gloves, Splash Goggles (Face Shield if splash risk) |
| Handling Waste | Lab Coat, Nitrile Gloves, Splash Goggles |
Operational Plan: A Step-by-Step Workflow
A systematic approach to handling ensures that safety protocols are integrated into every step of the experimental process.
Caption: Safe Handling Workflow for this compound.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, and paper towels, must be collected in a designated, labeled hazardous waste container.[3][16]
-
Solid Waste: Unused or contaminated solid should be collected and disposed of as hazardous chemical waste.[17]
-
Liquid Waste: Solutions containing this compound should be collected in a designated halogenated or non-halogenated solvent waste container, as appropriate for the solvent used.
-
Aqueous Waste: For very small amounts of dilute aqueous solutions, local regulations may permit disposal down the drain with copious amounts of water.[16][18] However, you must always consult and adhere to your institution's specific waste disposal guidelines.[19] Never assume drain disposal is acceptable without explicit approval.
-
Empty Containers: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times. Collect the rinsate as hazardous waste. The triple-rinsed container can then typically be disposed of in the normal trash.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to a culture of safety is the foundation of innovative and responsible research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

